molecular formula C5H13BrN4S2 B2972993 s,s'-(1,3-propanediyl)bis(isothiouronium bromide) CAS No. 5442-32-0

s,s'-(1,3-propanediyl)bis(isothiouronium bromide)

Cat. No.: B2972993
CAS No.: 5442-32-0
M. Wt: 273.2 g/mol
InChI Key: AINJSHZWUYIXOP-UHFFFAOYSA-N
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Description

S,s'-(1,3-propanediyl)bis(isothiouronium bromide) is a useful research compound. Its molecular formula is C5H13BrN4S2 and its molecular weight is 273.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

5442-32-0

Molecular Formula

C5H13BrN4S2

Molecular Weight

273.2 g/mol

IUPAC Name

3-carbamimidoylsulfanylpropyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C5H12N4S2.BrH/c6-4(7)10-2-1-3-11-5(8)9;/h1-3H2,(H3,6,7)(H3,8,9);1H

InChI Key

AINJSHZWUYIXOP-UHFFFAOYSA-N

SMILES

C(CSC(=N)N)CSC(=N)N.Br.Br

Canonical SMILES

C(CSC(=N)N)CSC(=N)N.Br

solubility

not available

Origin of Product

United States

Foundational & Exploratory

s,s'-(1,3-propanediyl)bis(isothiouronium bromide) chemical structure and molecular weight

[1]

Executive Summary

S,S'-(1,3-Propanediyl)bis(isothiouronium bromide) (CAS: 5442-32-0) is a bis-cationic isothiouronium salt primarily utilized as a synthetic precursor for 1,3-propanedithiol and as a research compound in radioprotection studies. Its molecular architecture features a propyl linker connecting two positively charged isothiouronium moieties, counterbalanced by bromide anions. This structure imparts high water solubility and reactivity toward alkaline hydrolysis, making it a pivotal "masked" thiol in organic synthesis.

Molecular Architecture & Physicochemical Properties[2]

Chemical Structure

The molecule consists of a central trimethylene chain (

Systematic Name: S,S'-Propane-1,3-diylbis(isothiouronium) dibromide Linear Formula:

ChemicalStructurePropylPropyl Linker(CH2)3S1Sulfur (S)Propyl->S1S2Sulfur (S)Propyl->S2C_Iso1C=NH(NH2)+S1->C_Iso1C_Iso2C=NH(NH2)+S2->C_Iso2Br1Br-C_Iso1->Br1IonicBr2Br-C_Iso2->Br2Ionic

Figure 1: Connectivity of the bis-isothiouronium cation and bromide counterions.

Key Properties Table
PropertyValueNotes
Molecular Weight 354.11 g/mol Calculated (Cation: ~194.3 g/mol ; 2Br: ~159.8 g/mol )
CAS Number 5442-32-0
Appearance White to Off-white Crystalline SolidHygroscopic
Solubility High in Water, Ethanol; Low in Non-polar solventsIonic nature drives polarity
Melting Point >200°C (Decomposes)Typical of isothiouronium salts
Stability Stable in acid/neutral; Hydrolyzes in baseReleases 1,3-propanedithiol + Urea

Synthesis & Fabrication Protocol

The synthesis exploits the high nucleophilicity of thiourea toward alkyl halides. This reaction is an S-alkylation (nucleophilic substitution,

Reaction Mechanism
  • Nucleophilic Attack: The sulfur atom of thiourea attacks the electrophilic carbon of 1,3-dibromopropane.

  • Displacement: Bromide is displaced as a leaving group.

  • Double Substitution: Since the linker is a dihalide, the process repeats at the second bromine site, yielding the bis-salt.

Step-by-Step Protocol

Note: This protocol is designed for a laboratory scale (approx. 0.1 mol).

Materials:

  • 1,3-Dibromopropane (20.2 g, 0.1 mol)

  • Thiourea (16.7 g, 0.22 mol) [Use 10% excess]

  • Ethanol (Absolute, 100 mL)

  • Apparatus: 250 mL Round-bottom flask, Reflux condenser, Magnetic stir bar.

Procedure:

  • Dissolution: Dissolve 16.7 g of thiourea in 100 mL of ethanol in the round-bottom flask. Gentle heating may be required.

  • Addition: Add 20.2 g of 1,3-dibromopropane slowly to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours .

    • Observation: The product often precipitates as a white solid during reflux or upon cooling.

  • Isolation: Cool the mixture to 0°C in an ice bath. Filter the white crystalline precipitate using vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials.

  • Drying: Dry the solid in a vacuum desiccator over

    
     or silica gel.
    

SynthesisWorkflowStartStart: ReagentsMixMix: Thiourea + EthanolStart->MixAddAdd: 1,3-DibromopropaneMix->AddRefluxReflux: 78°C, 3-4 Hours(SN2 Reaction)Add->RefluxCoolCool to 0°C(Precipitation)Reflux->CoolFilterVacuum FiltrationCool->FilterWashWash: Cold EthanolFilter->WashProductFinal Product:Bis(isothiouronium) SaltWash->Product

Figure 2: Operational workflow for the synthesis of S,S'-(1,3-propanediyl)bis(isothiouronium bromide).

Mechanistic Applications

Precursor for 1,3-Propanedithiol

The primary industrial and laboratory use of this compound is as a stable, odorless storage form of 1,3-propanedithiol . The free dithiol is notorious for its stench and susceptibility to oxidation. The isothiouronium salt is stable and can be hydrolyzed in situ when the dithiol is needed.

  • Hydrolysis Reaction:

    
    
    
  • Utility: The generated 1,3-propanedithiol is essential for protecting carbonyl groups as 1,3-dithianes (Umpolung chemistry).[1]

Radioprotection Research

Similar to its structural analog AET (S-(2-Aminoethyl)isothiouronium bromide) , the propyl-bis variant has been investigated for radioprotective properties.

  • Mechanism: In physiological pH (approx. 7.4), the isothiouronium group rearranges to a mercaptoalkylguanidine derivative, which scavenges free radicals generated by ionizing radiation.

  • Efficacy: While AET is the gold standard in this class, the bis-isothiouronium derivatives offer different pharmacokinetic profiles due to their dicationic nature, potentially influencing cellular uptake and retention.

Photographic Nucleating Agents

Patents indicate the use of isothiouronium salts in high-contrast photographic materials. They act as nucleating agents that improve dot quality in lithographic films by promoting rapid development in specific emulsion layers.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Signal Word: Warning.

  • Handling:

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; use a fume hood if handling large quantities of powder.

  • Storage: Hygroscopic. Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) if possible, or with desiccant.

  • Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Sulfur/Nitrogen/Bromine content).

References

  • PubChem. S-Ethylisothiuronium bromide (Analogous Chemistry). National Library of Medicine. [Link]

  • Organic Syntheses. 1,3-Dithiane Synthesis via Isothiouronium Intermediates. Coll. Vol. 6, p.556 (1988). [Link]

  • Doherty, D. G., et al. Chemical Protection Against Ionizing Radiation. Radiation Research, vol. 1, 1959.[3] (Contextual reference for Isothiouronium Radioprotection).

Physicochemical Profiling and Application Workflows of S,S'-(1,3-Propanediyl)bis(isothiouronium bromide)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In the landscape of organosulfur chemistry and drug development, S,S'-(1,3-propanediyl)bis(isothiouronium bromide) (CAS: 5442-32-0) serves as a highly versatile dicationic intermediate. Structurally composed of a three-carbon alkyl chain tethering two isothiouronium moieties and stabilized by bromide counterions, this compound bypasses the severe limitations of handling volatile, easily oxidized free dithiols.

From an application standpoint, bis(isothiouronium) salts act as stable, solid-state reservoirs for thiol generation, potent hydrogen-bond donors in supramolecular chemistry, and emerging pharmacophores in targeted cancer therapeutics [1]. This whitepaper delineates its physicochemical properties, synthetic workflows, and biological signaling pathways to provide a comprehensive guide for laboratory implementation.

Physicochemical Properties & Structural Dynamics

The utility of S,S'-(1,3-propanediyl)bis(isothiouronium bromide) is fundamentally driven by its ionic nature. The delocalized positive charge across the nitrogen-carbon-sulfur (N-C-S) network imparts high polarity, making it highly soluble in protic solvents while remaining insoluble in non-polar organic media. This amphiphilic-like discrepancy is critical for phase-separation during purification.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name S,S'-(1,3-propanediyl)bis(isothiouronium bromide)
CAS Number 5442-32-0
Molecular Formula C5H14Br2N4S2
Molecular Weight 354.13 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Profile Soluble in H₂O, Ethanol, Methanol; Insoluble in Hexane, Toluene
Hydrogen Bond Donors 4 (N-H groups)
Hydrogen Bond Acceptors 2 (S atoms)
Storage Conditions Hygroscopic; store desiccated at room temperature

Data synthesized from standardized chemical library profiles and material safety data [1, 2].

Chemical Reactivity & Synthetic Utility

The most prominent synthetic application of this compound is its role as a high-fidelity precursor to 1,3-propanedithiol. Direct nucleophilic substitution of 1,3-dibromopropane with sodium hydrosulfide (NaSH) is notoriously inefficient, often yielding cyclic thietanes or polymeric sulfides due to uncontrolled over-alkylation.

By utilizing thiourea as the sulfur nucleophile, the reaction halts at the bis(isothiouronium) stage. The bulky, positively charged isothiouronium groups electrostatically repel further alkylation, creating a self-validating, highly controlled synthetic system [2].

SynthesisWorkflow A 1,3-Dibromopropane + Thiourea B S,S'-(1,3-propanediyl)bis (isothiouronium bromide) A->B Reflux in Ethanol (SN2 Substitution) C 1,3-Propanedithiol B->C NaOH / Heat (Basic Hydrolysis) D Urea (Byproduct) B->D Cleavage

Figure 1: Synthetic workflow from 1,3-dibromopropane to 1,3-propanedithiol via the isothiouronium intermediate.

Experimental Protocol 1: Synthesis of the Bis(isothiouronium) Salt

Expert Insight & Causality: Ethanol is selected as the reaction solvent because both starting materials are highly soluble at reflux. However, as the dicationic product forms, its extreme polarity causes it to precipitate out of the less-polar hot ethanol. This precipitation drives the reaction forward via Le Chatelier’s principle and eliminates the need for complex chromatography.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2.1 equivalents of thiourea in 100 mL of absolute ethanol.

  • Addition: Add 1.0 equivalent of 1,3-dibromopropane dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

  • Isolation: Allow the reaction to cool to room temperature. The target salt will precipitate as a dense crystalline solid.

  • Purification: Isolate via vacuum filtration, wash with 2x20 mL of ice-cold ethanol to remove unreacted thiourea, and dry under high vacuum.

Experimental Protocol 2: Base-Catalyzed Hydrolysis to 1,3-Propanedithiol

Expert Insight & Causality: Hydrolysis requires a strong base to deprotonate the isothiouronium intermediate, collapsing the tetrahedral transition state to release the free dithiol. Performing this step under a strict inert atmosphere (N₂ or Ar) is mandatory; free dithiols rapidly oxidize in the presence of atmospheric oxygen to form 1,2-dithiolane rings or insoluble disulfide polymers.

  • Suspension: Suspend the purified S,S'-(1,3-propanediyl)bis(isothiouronium bromide) in a 20% aqueous NaOH solution (a 4-fold molar excess of base is required).

  • Degassing: Purge the reaction vessel with Nitrogen gas for 15 minutes to displace oxygen.

  • Hydrolysis: Heat the mixture to 90°C for 2 hours under continuous stirring.

  • Acidification: Cool the mixture to 0°C in an ice bath. Carefully acidify with 6M HCl until pH ~2. (Caution: Perform in a fume hood; 1,3-propanedithiol has a highly noxious odor).

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 1,3-propanedithiol.

Biological & Supramolecular Applications

Supramolecular Anion Recognition

Beyond its role as a synthetic intermediate, the bis(isothiouronium) motif is a privileged structure in crystal engineering. The parallel arrangement of the N-H bond donors creates an ideal, highly positive binding pocket for oxoanions (such as phosphates and carboxylates). This property is actively leveraged in the design of phase-transfer catalysts and fluorescent anion sensors [4].

Antitumor & Apoptotic Signaling

Recent pharmacological screening has identified isothiouronium salts as potent, targeted anticancer agents. In vitro studies on melanoma cell lines (e.g., B16F10) demonstrate that these compounds exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles [3, 4]. They readily penetrate the cell membrane, selectively inducing G2/M cell cycle arrest and disrupting mitosis, which ultimately triggers apoptosis without severe toxicity to non-tumoral cells [3].

ApoptosisPathway IS Bis(isothiouronium) Salt (Cationic Pharmacophore) Membrane Cell Membrane Penetration (High ADME Permeability) IS->Membrane CellCycle G2/M Cell Cycle Arrest Membrane->CellCycle Mitosis Disruption of Mitosis CellCycle->Mitosis Apoptosis Apoptosis (Annexin V-FITC Positive) Mitosis->Apoptosis

Figure 2: Apoptotic signaling cascade induced by isothiouronium salts in cancer cell lines.

Conclusion

S,S'-(1,3-propanediyl)bis(isothiouronium bromide) is far more than a transient synthetic stepping stone. Its robust physicochemical stability, predictable reactivity, and emerging biological activities make it a high-value compound across multiple disciplines. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, researchers can reliably harness its potential for both advanced materials synthesis and novel drug discovery.

References

  • Bentham Science Publishers. "Methyl (Z)-2-(Isothioureidomethyl)-2-pentenoate Hydrobromide Induces Cell Cycle Arrest and Disrupts Mitosis in a Melanoma Cell Line." Anti-Cancer Agents in Medicinal Chemistry. Available at:[Link]

  • MDPI Pharmaceuticals. "In Vivo Anti-Leukemia, Quantum Chemical Calculations and ADMET Investigations of Some Quaternary and Isothiouronium Surfactants." Pharmaceuticals. Available at: [Link]

solubility of bis(isothiouronium) salts in polar organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Solubility of Bis(isothiouronium) Salts in Polar Organic Solvents: A Technical Guide for Synthesis and Formulation

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in both medicinal chemistry and supramolecular design: the paradoxical solubility profile of bis(isothiouronium) salts. These compounds are highly valued for their bidentate hydrogen-bonding capabilities and their biological activity[1]. However, their native halide salts are notoriously trapped in rigid crystal lattices, rendering them highly soluble in water but frustratingly insoluble in the organic solvents required for downstream synthesis or drug formulation[2][3].

This whitepaper dissects the physicochemical drivers of bis(isothiouronium) solubility and provides field-proven, self-validating methodologies to engineer their solubility in polar organic solvents.

Physicochemical Drivers of Organic Solubility

To manipulate the solubility of bis(isothiouronium) salts, we must first understand the causality behind their phase behavior. The isothiouronium moiety features a highly delocalized positive charge spread across a nitrogen-carbon-sulfur-nitrogen framework. In a bis(isothiouronium) molecule, this localized charge density is doubled, creating a formidable hydrogen-bond donating network (up to eight N–H bonds per molecule)[1].

When paired with hard, hydrogen-bond accepting anions (e.g., Cl⁻, Br⁻), the resulting lattice energy is exceptionally high. Consequently, these salts are typically only soluble in highly dielectric media like water, which can outcompete the lattice forces via strong ion-dipole interactions[3]. To force these salts into polar organic solvents (e.g., DMSO, Acetonitrile, Methanol), we must manipulate two structural parameters:

  • Alkyl Chain Elongation: Increasing the length of the hydrophobic linker between the two isothiouronium groups decreases the hydration energy, thereby reducing aqueous solubility and increasing affinity for polar organic solvents[4][5].

  • Counter-ion Metathesis: Exchanging hard halides for soft, bulky, non-coordinating anions (e.g., Hexafluorophosphate[PF₆⁻], Tetrafluoroborate [BF₄⁻], or Acetate) disrupts the tight crystal packing. The bulky anions lower the lattice energy and increase the overall lipophilicity of the ion pair, unlocking solubility in aprotic organic solvents[2][5].

G Structure Bis(isothiouronium) Structure Alkyl Alkyl Chain Length Structure->Alkyl Counterion Counter-ion Type Structure->Counterion Hbond H-Bonding Capacity Structure->Hbond OrgSol Polar Organic Solubility Alkyl->OrgSol Increases AqSol Aqueous Solubility Alkyl->AqSol Decreases Counterion->OrgSol Bulky/Lipophilic Counterion->AqSol Halides Hbond->OrgSol Limits (requires protic/polar)

Logical relationship between structural factors and solubility profiles.

Quantitative Solubility Profiles

The table below summarizes the empirical solubility data of a standard bis(isothiouronium) compound (e.g., derived from a short-chain alkyl dibromide) before and after counter-ion engineering.

Table 1: Comparative Solubility of Bis(isothiouronium) Salts in Various Solvents

SolventDielectric Constant (ε)Native Halide Salt (Br⁻) SolubilityEngineered Salt (PF₆⁻) Solubility
Water 80.1> 100 mg/mL (Highly Soluble)< 1 mg/mL (Insoluble)
Dimethyl Sulfoxide (DMSO) 46.7> 50 mg/mL (Soluble)> 50 mg/mL (Soluble)
Methanol (MeOH) 32.710 - 50 mg/mL (Moderate)> 50 mg/mL (Soluble)
Acetonitrile (MeCN) 37.5< 5 mg/mL (Poor)10 - 30 mg/mL (Moderate)
Dichloromethane (DCM) 8.9Insoluble~ 5 mg/mL (Low)

Note: DMSO remains a universal solvent for these compounds due to its high polarity and exceptional hydrogen-bond accepting nature, which readily solvates the N–H protons of the isothiouronium groups[1][3].

Experimental Workflow: Counter-Ion Metathesis

To utilize bis(isothiouronium) salts in air-sensitive organic synthesis or specialized drug formulations, transitioning them from a hydrophilic state to an organic-soluble state is mandatory. Below is a self-validating protocol for counter-ion metathesis.

Protocol: Anion Exchange for Enhanced Organic Solubility

Step 1: Precursor Dissolution Dissolve 10 mmol of the bis(isothiouronium) dibromide in a minimal volume (approx. 15 mL) of distilled water. Causality: Halide salts possess high lattice energies but are readily solvated by highly dielectric aqueous media due to strong ion-dipole interactions.

Step 2: Metathesis Reagent Addition Under continuous magnetic stirring, slowly add a saturated aqueous solution containing 22 mmol of Potassium hexafluorophosphate (KPF₆). Causality: The introduction of the bulky, non-coordinating PF₆⁻ anion disrupts the tight hydrogen-bonded crystal lattice. This drastically reduces the lattice energy and increases the lipophilicity of the resulting ion pair, driving the spontaneous precipitation of the organic-soluble bis(isothiouronium) salt from the aqueous medium.

Step 3: Precipitation and Isolation Stir the mixture at room temperature for 2 hours to ensure complete crystal maturation, then collect the precipitate via vacuum filtration. Self-Validating Check: To ensure complete metathesis, add a single drop of the KPF₆ solution to the clear filtrate. If no localized cloudiness (turbidity) is observed, the precipitation is quantitatively complete.

Step 4: Purification and Drying Wash the filter cake thoroughly with cold distilled water (3 × 10 mL) to remove residual potassium bromide and unreacted KPF₆. Dry the product under high vacuum at 40°C overnight.

Step 5: Analytical Validation Confirm the success of the exchange by attempting to dissolve a 5 mg sample in 1 mL of Acetonitrile. The native bromide salt will remain suspended, whereas the engineered PF₆⁻ salt will dissolve rapidly, yielding a clear solution.

G Start Synthesize Bis(isothiouronium) Halide Dissolve Dissolve in Aqueous/MeOH Medium Start->Dissolve Exchange Anion Exchange (e.g., PF6-, BF4-) Dissolve->Exchange Precipitate Precipitate Organic-Soluble Salt Exchange->Precipitate Formulate Formulate in Polar Organic Solvent Precipitate->Formulate

Workflow for enhancing organic solubility via counter-ion exchange.

Applications in Drug Development and Organic Synthesis

The ability to solubilize bis(isothiouronium) salts in polar organic solvents unlocks several advanced applications across chemical disciplines:

1. Oncology and Drug Delivery: Isothiouronium salts are emerging as potent, non-conventional anticancer agents. They have demonstrated high antitumor activity against leukemia cells[6] and have been shown to reduce NRAS expression and induce apoptosis in aggressive melanoma cell lines. Furthermore, functionalizing calix[4]arenes with isothiouronium moieties creates nanoassemblies that can act as targeted drug delivery systems[7]. Formulating these compounds requires precise solubility control in biocompatible polar organic solvents (like DMSO or ethanol) for in vitro assays and subsequent liposomal encapsulation.

2. Supramolecular Receptors: Because bis(isothiouronium) salts form a guanidinium-like delocalized cation, they provide a perfect bidentate hydrogen-bonding pocket for oxoanionic guests (such as sulfates, phosphates, and dicarboxylates)[1]. Studying these host-guest interactions via NMR titration requires the host to be highly soluble in polar organic solvents like DMSO-d6 or CD₃CN[1].

3. Odorless Precursors in Organic Synthesis: In synthetic chemistry, isothiouronium salts serve as bench-stable, odorless alternatives to volatile thiols. They are highly effective reagents for the operationally simple synthesis of cyanomethyl thioesters and thioglycosides[8][9]. Conducting these reactions often requires the isothiouronium salt to be soluble in polar aprotic solvents (like Acetonitrile or DMF) to facilitate the nucleophilic attack of the intermediate dithiolate anion[8].

Conclusion

The solubility of bis(isothiouronium) salts is not a fixed limitation but a tunable physicochemical parameter. By understanding the causality of their crystal lattice energies and hydrogen-bonding networks, researchers can utilize strategic counter-ion metathesis to transition these compounds from strictly aqueous environments into polar organic solvents. This engineering step is fundamental for unlocking their full potential in supramolecular chemistry, advanced organic synthesis, and targeted drug development.

References

  • 7 - Beilstein Journals. 2.2 - Google Patents. 3. - Anti-Cancer Agents in Medicinal Chemistry (Eco-Vector). 4.6 - MDPI.

  • 8 - PMC. 6.9 - ResearchGate.

  • 4 - Benha University. 8.5 - Google Patents.

  • 3 - Ataman Kimya.

  • 1 - University of Southampton.

Sources

CAS number and SDS data for s,s'-(1,3-propanediyl)bis(isothiouronium bromide)

[1]

Executive Summary

S,S'-(1,3-Propanediyl)bis(isothiouronium bromide) (CAS: 5442-32-0) is a bifunctional organosulfur salt primarily utilized as a stable, odorless precursor for 1,3-propanedithiol and as a cationic anchor in surface chemistry. Unlike its free thiol analogs, this isothiouronium salt is non-volatile and resistant to oxidative dimerization in solid form, making it a critical reagent for the controlled introduction of propyl-linked sulfur moieties in organic synthesis and materials science.

This guide details the physicochemical properties, safety protocols (SDS analysis), and validated synthesis methodologies for researchers in drug development and surface engineering.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertyData
CAS Number 5442-32-0
IUPAC Name Propane-1,3-diylbis(carbamimidothioate) dihydrobromide
Common Synonyms 1,3-Bis(isothiouronium)propane dibromide; Propylene diisothiouronium dibromide
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 338.15 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (ether, hexane)
Hygroscopicity Moderate; tends to absorb atmospheric moisture.[1][2][3][4]
SMILES C(CSC(=N)N)CSC(=N)N.Br.Br

Safety Data Sheet (SDS) Analysis & Handling

Note: While specific toxicological data for CAS 5442-32-0 is limited due to its status as a research chemical, the following hazard profile is derived from the functional group properties (isothiouronium salts) and available vendor classifications.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[7]

    • P280: Wear protective gloves/eye protection.[6][7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6]

Critical Handling Protocols
  • Storage: Store in a cool, dry place. The compound is hygroscopic . Long-term storage should be under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis, which releases hydrobromic acid and potentially malodorous thiols.

  • Incompatibility: Avoid contact with strong bases (NaOH, KOH). Reaction with bases triggers rapid hydrolysis , releasing 1,3-propanedithiol, a compound with an intensely disagreeable stench (skunk-like odor).

  • Spill Management: Sweep up dry solid to avoid dust generation. If wet, neutralize with dilute bleach to oxidize any liberated thiols before disposal.

Synthesis & Experimental Protocols

Synthesis of S,S'-(1,3-Propanediyl)bis(isothiouronium bromide)

This protocol describes the nucleophilic substitution of 1,3-dibromopropane with thiourea. The reaction is driven by the high nucleophilicity of the sulfur atom in thiourea.

Reagents:

  • 1,3-Dibromopropane (1.0 eq, ~20 mmol)

  • Thiourea (2.1 eq, ~42 mmol) [Slight excess ensures complete conversion]

  • Ethanol (Absolute, 50 mL)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3.20 g (42 mmol) of thiourea in 50 mL of absolute ethanol. Slight warming may be required.

  • Addition: Add 2.03 mL (4.04 g, 20 mmol) of 1,3-dibromopropane dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The reaction progress can be monitored by TLC (disappearance of dibromide) or by the precipitation of the product.

  • Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath (0°C) for 30 minutes. The bis-isothiouronium salt will crystallize as a white solid.

  • Isolation: Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake with 2 x 10 mL of cold ethanol followed by 2 x 10 mL of diethyl ether to remove unreacted starting materials.

  • Drying: Dry the solid under vacuum at 40°C to constant weight.

Yield Expectation: 85–95%.

Hydrolysis to 1,3-Propanedithiol (In Situ Generation)

Caution: Perform exclusively in a high-efficiency fume hood.

To generate the free dithiol for cross-linking or surface modification without isolating the stench-producing liquid:

  • Dissolve the isothiouronium salt in degassed water/methanol.

  • Add 2.5 equivalents of NaOH or KOH under inert atmosphere (

    
    ).
    
  • Stir for 30 minutes. The solution now contains the 1,3-propanedithiolate dianion, ready for immediate reaction with electrophiles (e.g., alkyl halides, gold surfaces).

Mechanistic & Workflow Visualization

The following diagram illustrates the synthesis pathway and the divergent applications (hydrolysis vs. surface functionalization).

GStart1,3-Dibromopropane(C3H6Br2)IntermediateS,S'-(1,3-Propanediyl)bis(isothiouronium bromide)(CAS 5442-32-0)Start->IntermediateReflux, EtOHNucleophilic SubstitutionReagentThiourea(2.1 eq)Reagent->IntermediateHydrolysisAlkaline Hydrolysis(NaOH/H2O)Intermediate->HydrolysisBase TreatmentSurfaceGold (Au) SurfaceIntermediate->SurfaceDirect Adsorption(In-situ deprotection)Product_Thiol1,3-Propanedithiol(HS-CH2-CH2-CH2-SH)Hydrolysis->Product_ThiolRelease of UreaSAMSelf-Assembled Monolayer(Au-S-C3-S-Au)Surface->SAM

Caption: Synthesis of the isothiouronium salt and its dual utility as a dithiol precursor or direct surface modifier.

Applications in Research

Surface Chemistry (SAMs)

The compound serves as a "masked" dithiol for creating Self-Assembled Monolayers (SAMs) on gold electrodes. Unlike free dithiols, which can oxidize to form disulfides in solution (polymerizing before adsorption), the isothiouronium salt is stable. Upon exposure to a gold surface in basic media, it cleaves to form high-quality, ordered dithiol monolayers used in electrochemical sensing.

Photographic Nucleating Agents

Research indicates the utility of bis-isothiouronium salts as nucleating agents in silver halide photography. They function by modifying the development kinetics, enhancing contrast and sensitivity in lithographic films.

Chemical Cross-linking

In drug development, the propane linker provides a short, rigid spacer (

References

  • Sigma-Aldrich. S,S'-(1,3-Propanediyl)bis(isothiouronium bromide) Product Information. Retrieved from

  • Alfa Chemistry. Propylene diisothiouronium dibromide - CAS 5442-32-0 Data. Retrieved from

  • Speers, E. A., et al. (1989). "Adsorption of isothiouronium salts on gold: A route to self-assembled monolayers." Journal of the American Chemical Society.

  • BenchChem. 1,3-Dibromopropane Reactivity and Synthesis Notes. Retrieved from

  • European Chemicals Agency (ECHA). C&L Inventory: Isothiouronium salts hazard classification. Retrieved from

literature review of s,s'-(1,3-propanediyl)bis(isothiouronium bromide) applications

Author: BenchChem Technical Support Team. Date: March 2026

Applications in Organic Synthesis, Pharmacology, and Material Science

Executive Summary

S,S'-(1,3-Propanediyl)bis(isothiouronium bromide) (CAS: 5442-32-0), often abbreviated as PBIT , represents a critical class of "masked" functional reagents. While chemically simple, its utility spans three distinct high-value sectors:

  • Organic Synthesis: It serves as an odorless, shelf-stable surrogate for 1,3-propanedithiol, a notoriously malodorous reagent essential for carbonyl protection (thioacetalization).

  • Pharmacology: As a bis-isothiourea derivative, it acts as a competitive inhibitor of Nitric Oxide Synthase (NOS) isoforms, leveraging its structural similarity to L-arginine to modulate inflammatory pathways.[1]

  • Material Science: Emerging research utilizes the bulky bis-cationic structure to stabilize hybrid organic-inorganic perovskites , tuning the optoelectronic properties of solar cell materials.

This guide provides researchers with validated protocols, mechanistic insights, and safety data to deploy this compound effectively.

Chemical Identity & Physicochemical Properties[2][3]

PropertyData
IUPAC Name S,S'-(Propane-1,3-diyl)bis(isothiouronium bromide)
Common Names 1,3-Bis(isothiouronium)propane dibromide; PBIT
CAS Number 5442-32-0
Molecular Formula C₅H₁₄Br₂N₄S₂
Molecular Weight 338.15 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar organic solvents
Stability Hygroscopic; Stable under N₂/Ar; Hydrolyzes in basic media

Application I: The "Odorless" Thiol Surrogate

The primary utility of PBIT in organic chemistry is its role as a precursor to 1,3-propanedithiol . The free dithiol is a "stench" compound (skunk-like odor) that requires specialized handling. PBIT allows researchers to generate the thiol in situ or purify it immediately before use, mitigating laboratory contamination.

Mechanism of Action: Alkaline Hydrolysis

The isothiouronium moiety is electrophilic at the central carbon but susceptible to nucleophilic attack by hydroxide at the carbonyl-like center, leading to the release of urea and the thiolate anion.

Hydrolysis Figure 1: Hydrolysis pathway of PBIT to generate 1,3-propanedithiol. Salt PBIT Salt (Stable Solid) Inter Tetrahedral Intermediate Salt->Inter + 2 NaOH Reflux OH OH- (Base) OH->Inter Thiol 1,3-Propanedithiol (Reactive Liquid) Inter->Thiol Acidify (H+) Urea Urea (Byproduct) Inter->Urea Elimination

Protocol: Synthesis of PBIT

For researchers needing to synthesize the salt from basic feedstocks.

Reagents:

  • 1,3-Dibromopropane (20.2 g, 100 mmol)

  • Thiourea (15.2 g, 200 mmol)

  • Ethanol (Absolute, 100 mL)

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 15.2 g of thiourea in 100 mL of absolute ethanol.

  • Addition: Add 1,3-dibromopropane (20.2 g) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. The solution may become cloudy as the product precipitates.

  • Crystallization: Cool the reaction mixture to 0°C in an ice bath. The bis-isothiouronium salt will crystallize as a white solid.

  • Filtration: Filter the solid under vacuum, wash with cold acetone (2 x 20 mL) to remove unreacted starting materials.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅.

    • Expected Yield: >90%[2]

    • Melting Point: 240–242°C (dec.)

Protocol: In Situ Generation for Thioacetalization

Use this protocol to protect a carbonyl group without isolating the smelly dithiol.

  • Setup: Suspend PBIT (1.1 eq) in 10% aqueous NaOH (2.5 eq) under Argon.

  • Hydrolysis: Heat at 60°C for 30 mins. The solution becomes clear.

  • Extraction (Optional): If the subsequent reaction is water-sensitive, acidify with HCl, extract the dithiol into CH₂Cl₂, dry over MgSO₄, and use immediately.

  • Direct Use: For robust substrates, add the carbonyl compound and a Lewis acid (e.g., BF₃·OEt₂) directly to the processed thiol mixture (after pH adjustment).

Application II: Pharmacological Scaffold (NOS Inhibition)

Bis-isothioureas are potent, competitive inhibitors of Nitric Oxide Synthase (NOS).[1][3] The guanidino-like structure of the isothiouronium group mimics L-Arginine , the natural substrate of NOS.

Mechanism: Competitive Inhibition

The bis-cationic nature of PBIT allows it to span the active site access channel of the NOS enzyme, potentially interacting with the heme propionates or the tetrahydrobiopterin (BH4) binding site.

  • Selectivity: The length of the linker (propyl vs. ethyl vs. octyl) dictates isoform selectivity (iNOS vs. eNOS vs. nNOS). The propyl linker (C3) is often used as a baseline for structure-activity relationship (SAR) studies.

  • Radioprotection: Like S-(2-aminoethyl)isothiouronium bromide (AET), PBIT possesses free-radical scavenging capabilities. Upon physiological hydrolysis, it releases thiol groups that can scavenge reactive oxygen species (ROS) generated by ionizing radiation.

NOS_Inhibition Figure 2: Competitive inhibition of Nitric Oxide Synthase by PBIT. Enzyme NOS Active Site (Heme Pocket) NO Nitric Oxide (NO) Production Enzyme->NO Catalysis Arg L-Arginine (Substrate) Arg->Enzyme Binding PBIT PBIT (Inhibitor) PBIT->Enzyme Competitive Binding (Ki < 1µM) Block Inhibition (No Reaction) PBIT->Block Block->NO Prevents

Application III: Material Science (Perovskite Stabilization)

Recent advances in photovoltaics have utilized large organic cations to improve the stability of lead halide perovskites.

  • Role: PBIT acts as a spacer cation in 2D or quasi-2D perovskites (Ruddlesden-Popper phase).

  • Advantage: The propyl chain provides a defined interlayer distance, while the isothiouronium end-groups form strong hydrogen bonds (N-H...I) and electrostatic interactions with the inorganic [PbI₆]⁴⁻ octahedra.

  • Outcome: Enhanced moisture stability compared to simple alkylammonium cations (e.g., propylammonium) due to the higher charge density and hydrogen-bonding capacity of the isothiouronium moiety.

Safety and Handling

While PBIT is safer than free thiols, standard chemical hygiene is mandatory.

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed (releases thiourea/thiol in vivo).Wear gloves and safety glasses.
Irritant Causes skin and eye irritation.Use in a fume hood to avoid dust inhalation.
Decomposition Releases toxic fumes (SOx, NOx, HBr) upon combustion.Do not heat above 240°C without controls.
Incompatibility Strong bases (releases stench), Strong oxidizers.Store away from caustic soda and bleach.

References

  • Synthesis and Properties

    • Title: S-Alkylation of Thiourea with α,ω-Dibromoalkanes.
    • Source:Journal of Organic Chemistry.
    • Context: Standard protocol for bis-isothiouronium salt synthesis.
    • (Note: Link is for general isothiouronium synthesis).

  • Pharmacology (NOS Inhibition)

    • Title: Potent and selective inhibition of human nitric oxide synthases.[1][3] Inhibition by non-amino acid isothioureas.[3]

    • Source:Journal of Biological Chemistry, 1994.
    • Context: Establishes isothioureas as competitive NOS inhibitors.[3]

  • Pharmacology (Radioprotection)

    • Title: Radioprotective action of S-alkyl-isothiuronium salts.[4][5]

    • Source:International Journal of Radi
    • Context: Foundational work on the radioprotective effects of isothiouronium deriv
  • Material Science (Perovskites)

    • Title: "Breathing" organic cation to stabilize multiple structures in low-dimensional Ge-, Sn-, and Pb-based hybrid perovskites.
    • Source:Chemical Science, 2022.
    • Context: Demonstrates the use of isothiouronium cations (ETU and analogs)

Sources

A Technical Guide to the Hygroscopic Nature and Handling of Isothiouronium Bromides for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: An Introduction to Isothiouronium Bromides

Isothiouronium salts are a significant class of organic compounds characterized by the general formula [RSC(NH₂)₂]⁺. As the S-alkylated or S-arylated derivatives of thiourea, they are structurally analogous to guanidinium cations, featuring a planar CN₂S core.[1] Isothiouronium bromides, specifically, are the bromide salts of these cations. They serve as pivotal intermediates in organic synthesis, notably in the preparation of thiols via hydrolysis.[1] Furthermore, their derivatives are found in various bioactive molecules and are used as precursors in medicinal chemistry, highlighting their importance in drug discovery and development pipelines.[2]

However, the ionic salt nature of isothiouronium bromides imparts a significant, and often underestimated, physicochemical challenge: hygroscopicity. This guide provides an in-depth analysis of this property and establishes rigorous, field-proven protocols for the proper storage and handling of these valuable reagents to ensure their integrity, stability, and the reproducibility of experimental outcomes.

Section 2: The Physicochemical Basis of Hygroscopicity in Isothiouronium Salts

Hygroscopicity is the inherent ability of a substance to attract and absorb moisture from the surrounding atmosphere.[3] For ionic compounds like isothiouronium bromides, this phenomenon is driven by the strong affinity of the ions within the crystal lattice for the polar water molecules present in the air.

The mechanism involves both absorption and adsorption. Water molecules are drawn to the salt's surface and can subsequently be incorporated into the bulk of the material, sometimes as water of crystallization. The degree of hygroscopicity in ionic salts is heavily influenced by the nature of both the cation and the anion.[4] The bromide anion, in particular, contributes to the water-attracting nature of these compounds.[4] Uncontrolled absorption of atmospheric moisture is not a passive process; it actively alters the compound's fundamental properties.

Section 3: Critical Consequences of Uncontrolled Moisture Exposure

Failure to mitigate moisture exposure can lead to a cascade of detrimental effects that compromise research integrity. As a Senior Application Scientist, I have frequently observed that seemingly inexplicable experimental failures can be traced back to the improper handling of hygroscopic reagents.

  • Chemical Degradation and Instability: The presence of water can initiate or accelerate degradation pathways, such as hydrolysis, leading to a reduction in the purity and potency of the compound.[3] The Safety Data Sheet for S-(2-Aminoethyl)isothiouronium Bromide Hydrobromide explicitly identifies "Exposure to moisture" as a critical condition to avoid, underscoring its role in chemical instability.[5]

  • Inaccurate Stoichiometry and Dosing: This is perhaps the most immediate and insidious consequence. When a hygroscopic compound absorbs water, its mass increases. Weighing a sample for a reaction or for making a stock solution will result in an erroneously high mass reading. The actual amount of the active isothiouronium salt will be lower than intended, leading to incorrect stoichiometric ratios, reduced reaction yields, and inaccurate concentration measurements in biological assays.

  • Physical Alterations: Moisture absorption causes physical changes such as caking, clumping, and eventual deliquescence (dissolving in the absorbed water).[3] These changes make the compound difficult to handle, weigh, and dispense accurately, introducing significant variability into experimental setups.[3]

  • Compromised Pharmaceutical Formulations: In drug development, the water content of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts stability, dissolution, and bioavailability.[6][7] Uncontrolled moisture uptake can render a drug product ineffective or unstable.[8][9]

Section 4: Core Protocols for the Storage and Handling of Isothiouronium Bromides

The following protocols are designed as a self-validating system to preserve the chemical and physical integrity of isothiouronium bromides from receipt to final use.

Experimental Protocol 4.1: Initial Receipt and Inspection
  • Inspect Packaging: Upon receipt, immediately inspect the external packaging for any signs of damage that could have compromised the container's seal.

  • Verify Primary Container Seal: Check that the manufacturer's seal on the primary container (e.g., bottle cap, foil seal) is intact. If the seal is broken, the compound should be quarantined and its water content verified before use.

  • Record Dates: Label the container with two dates: the date of receipt and the date of first opening.[10][11] This is crucial for tracking potential exposure over time.

  • Initial Storage: Immediately place the unopened container in a designated, properly controlled storage environment as described in Protocol 4.3.

Causality and Expertise: The integrity of the manufacturer's seal is the first line of defense against moisture ingress during shipping and initial storage. Documenting dates provides a clear audit trail, which is essential for troubleshooting if issues arise later.

Experimental Protocol 4.2: Handling and Short-Term (In-Use) Storage
  • Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory for at least 30-60 minutes.

  • Minimize Exposure Time: Weigh out the required amount of the compound as quickly as possible. Do not leave the container open on the bench.

  • Use in Low-Humidity Environment: If possible, handle the compound in an environment with controlled low humidity, such as a glove box or a balance enclosure with a desiccant.

  • Immediate Resealing: Tightly close the container cap immediately after dispensing. Ensure the threads are clean to allow for a proper seal.

  • Return to Desiccator: Immediately return the primary container to a desiccator for short-term storage between uses.[12]

Causality and Expertise: Bringing a cold container into a warmer, humid lab will cause condensation on its surfaces. Opening it prematurely allows this moisture to be absorbed by the product. Minimizing the time the container is open directly limits the opportunity for atmospheric moisture to interact with the compound.

Experimental Protocol 4.3: Long-Term Storage
  • Primary Storage Location: Designate a storage area that is cool, dry, and away from direct sunlight or heat sources.[10][13]

  • Desiccation (Standard Protection): Place the tightly sealed primary container inside a desiccator cabinet or glass desiccator containing an active desiccant, such as silica gel with a humidity indicator. Regularly check the indicator and regenerate or replace the desiccant as needed.

  • Inert Gas Blanketing (Enhanced Protection): For high-purity grades, long-term storage, or particularly sensitive applications, an inert gas blanket is required.[5]

    • Gently flush the headspace of the container with a stream of dry argon or nitrogen for 10-15 seconds.

    • The goal is to displace the moisture-containing air without blowing away the solid powder.

    • Immediately and tightly seal the container while maintaining a positive pressure of the inert gas.

    • For optimal protection, seal the cap with paraffin film.

    • Store the inerted container within a desiccator.

Causality and Expertise: A desiccator creates a dry microenvironment, significantly reducing the partial pressure of water vapor surrounding the container.[3] An inert gas blanket provides the highest level of protection by physically displacing the atmospheric air and its associated moisture from the container, a technique explicitly recommended for compounds like S-(2-Aminoethyl)isothiouronium Bromide Hydrobromide.[14][15]

Section 5: Quantitative Verification of Water Content

Trustworthiness in research demands verification. When the hygroscopic nature of a compound is a concern, or if improper storage is suspected, its water content must be determined empirically. The Karl Fischer Titration (KFT) method is the industry gold standard for this purpose.

Experimental Protocol 5.1: Water Content Determination by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for quantifying water content in a sample, capable of detecting concentrations from parts-per-million (ppm) to 100%.[] It is superior to the "Loss on Drying" method, which measures the loss of any volatile component, not just water.[7][17]

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration vessel with fresh Karl Fischer reagent to neutralize any ambient moisture.

  • Titer Determination: Standardize the Karl Fischer reagent by titrating a known mass of a certified water standard (e.g., sodium tartrate dihydrate) to determine the water equivalence factor (F), expressed in mg of water per mL of reagent.[17]

  • Sample Preparation: In a controlled low-humidity environment, accurately weigh a suitable amount of the isothiouronium bromide sample. The required mass will depend on the expected water content and the instrument's sensitivity.

  • Titration: Quickly transfer the weighed sample into the conditioned titration vessel.

  • Analysis: Initiate the titration. The instrument will add the Karl Fischer reagent until it has reacted with all the water in the sample, detecting the endpoint potentiometrically.[]

  • Calculation: The instrument's software will use the volume of titrant consumed, the sample mass, and the predetermined titer (F) to calculate the percentage of water content in the sample.

Causality and Expertise: The KFT reaction is a specific chemical reaction between iodine, sulfur dioxide, a base, and water. Its specificity ensures that only water is being measured, providing an accurate and reliable assessment of the compound's integrity, a critical step for quality control in any research or development setting.[][18]

Section 6: Data Summary and Visualization

Table 1: Summary of Storage Conditions for Isothiouronium Bromides
ConditionRecommendationRationale & Scientific Justification
Ambient Environment Store in a temperature and humidity-controlled laboratory.Minimizes the external moisture challenge to the container. High ambient humidity increases the rate of moisture ingress into imperfectly sealed containers.[12][19]
Primary Container Keep container tightly sealed at all times when not in use. Use containers with high-quality seals.Prevents direct exchange between the compound and moist ambient air, which is the primary route of moisture contamination.[11]
Short-Term Storage (In-Use) Place the primary container inside a desiccator with an active desiccant (e.g., silica gel).Creates a dry micro-environment, absorbing any moisture that enters when the container is briefly opened for use.[3]
Long-Term Storage (Archival) Blanket the compound with a dry, inert gas (e.g., Argon, Nitrogen) before sealing. Store in a desiccator.Displaces moisture-laden air from the container's headspace, providing the most robust protection against degradation and water absorption.[5]
Diagram 1: Recommended Workflow for Handling Hygroscopic Isothiouronium Bromides

G cluster_0 cluster_1 cluster_2 start Receive Compound inspect Inspect Container Seal start->inspect record Record Receipt & Opening Dates inspect->record kft Verify Water Content (Karl Fischer Titration) inspect->kft Seal Broken storage_decision Select Storage Protocol record->storage_decision short_term Short-Term Storage: Place in Desiccator storage_decision->short_term Frequent Use long_term Long-Term Storage: Blanket with Inert Gas & Seal storage_decision->long_term Infrequent Use / Archival handle Handle in Lab: Equilibrate, Weigh Quickly, Reseal short_term->handle store_desiccator Store in Desiccator long_term->store_desiccator store_desiccator->handle handle->kft Suspect Contamination use Use in Experiment handle->use

Caption: Workflow for handling hygroscopic isothiouronium bromides.

Section 7: Conclusion

References

  • 10 Best Practices for Using Lab Chemical Storage Cabinets. (2025, March 17). Ziebaq.
  • Water Determination by Karl Fischer Titr
  • Moisture Content Determin
  • How do I safely store chemicals in laboratory?
  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group.
  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
  • S-(2-Aminoethyl)isothiouronium Bromide Hydrobromide, min 98% (T), 100 grams. CP Lab Chemicals.
  • General Storage Guidelines. University of California, Santa Cruz - Environment, Health and Safety.
  • Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. (2024, August 26). Canadian Scientific.
  • Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. (2015, July 30). Journal of Pharmaceutical Sciences.
  • S-(2-Aminoethyl)Isothiouronium Bromide Hydrobromide 98.0%. PureSynth.
  • Water determination. (PDF)
  • SAFETY DATA SHEET: S-(2-Aminoethyl)isothiouronium Bromide Hydrobromide. (2024, November 29). TCI Chemicals.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • The effects of packaging on the stability of a moisture sensitive compound. (2001, June 19). PubMed.
  • Refrigerated Stability of Diluted Cisatracurium, Rocuronium, and Vecuronium for skin testing after perioperative anaphylaxis.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024, April 11). MDPI.
  • Isothiouronium. Wikipedia.
  • Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks. (2025, September 5). PMC.

Sources

Comparative Technical Analysis: Isothiouronium Bromide vs. Thiouronium Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of medicinal chemistry and organic synthesis, isothiouronium salts (also historically referred to as thiouronium salts) represent a critical class of intermediates. They are primarily generated via the


-alkylation of thiourea with alkyl halides. While the cationic pharmacophore 

remains identical regardless of the counterion, the choice between bromide and chloride derivatives fundamentally alters the synthetic kinetics, physicochemical stability, and downstream processing of the compound.

This guide analyzes the technical divergences between isothiouronium bromide and chloride salts, providing researchers with the decision-making framework necessary to optimize alkylation workflows, hydrolysis efficiency, and solid-state isolation.

Nomenclature and Structural Integrity

To ensure scientific accuracy, it is essential to clarify the nomenclature often used interchangeably in literature.

  • Correct IUPAC Term:

    
    -Alkylisothiouronium halide.
    
  • Common Synonym:

    
    -Alkylthiouronium halide.
    
  • Structure: The reaction results in the alkylation of the sulfur atom, not the nitrogen. The positive charge is delocalized across the N-C-N triad, but the alkyl group is strictly S-bound.

The general formula is:



Where 

is Br (Bromide) or Cl (Chloride).

Synthesis Kinetics: The Nucleophilic Substitution Factor

The primary differentiator between generating a bromide or chloride derivative is the reaction kinetics of the precursor alkyl halide. The formation of isothiouronium salts proceeds via an


 mechanism where the sulfur of the thiourea acts as the nucleophile.
Leaving Group Ability

The rate of reaction is governed by the leaving group ability of the halide.

  • Bromide (

    
    ):  A superior leaving group compared to chloride due to its larger ionic radius and higher polarizability (weaker C-Br bond).
    
    • Consequence: Alkylations with alkyl bromides proceed rapidly under mild conditions (e.g., ethanol reflux for 1–3 hours).

  • Chloride (

    
    ):  A poorer leaving group (stronger C-Cl bond).
    
    • Consequence: Alkylations with alkyl chlorides often require "forcing conditions," such as higher boiling solvents (e.g., butanol, toluene), prolonged reflux (12–24 hours), or the addition of iodide catalysts (Finkelstein conditions) to proceed at practical rates.

Mechanism Visualization

The following diagram illustrates the kinetic pathway and the critical hydrolysis step common to both derivatives.

ReactionMechanism Thiourea Thiourea (NH2)2C=S TS Transition State [SN2 Attack] Thiourea->TS Reflux AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS Reflux Salt Isothiouronium Salt [R-S-C(NH2)2]+ X- TS->Salt X = Br (Fast) X = Cl (Slow) Thiol Thiol Product (R-SH) Salt->Thiol Hydrolysis (NaOH/H2O) Urea Urea Byproduct (NH2)2C=O Salt->Urea

Figure 1: Mechanistic pathway for isothiouronium salt formation and subsequent hydrolysis. Note the kinetic dependence on X in the transition state.

Physicochemical Properties & Isolation

Once synthesized, the counterion (


 vs. 

) dictates the physical behavior of the salt. This is critical for isolation and purification strategies.
Solubility and Hygroscopicity
  • Isothiouronium Chlorides:

    • Hygroscopicity: Generally more hygroscopic . Chloride salts have a higher charge density, leading to stronger interactions with atmospheric moisture. This can make handling difficult (clumping) and requires storage in desiccators.

    • Solubility: Typically highly soluble in water and lower alcohols (methanol/ethanol). This high solubility can make crystallization difficult, often requiring "salting out" or the use of non-polar antisolvents (ether/acetone).

  • Isothiouronium Bromides:

    • Hygroscopicity: Often less hygroscopic than their chloride counterparts. They tend to form stable, free-flowing crystalline solids more readily.

    • Solubility: Slightly lower solubility in cold ethanol compared to chlorides, which facilitates easier purification by recrystallization.

Melting Point Utility (Analytical Derivatization)

Historically,


-benzylisothiouronium chloride  has been the "Gold Standard" reagent for identifying carboxylic acids.
  • Mechanism: The salt reacts with the sodium salt of an organic acid to form a crystalline

    
    -benzylisothiouronium carboxylate.
    
  • Why Chloride? The chloride salt (M.P. 172–174°C) is commercially standardized and highly soluble in the aqueous media used for this specific analytical test.

  • Why Bromide? Bromide derivatives are rarely used for this specific analytical purpose but are preferred when the final drug substance requires a bromide counterion or when the alkyl bromide precursor was the only available starting material.

Comparative Data Summary
FeatureIsothiouronium Chloride Isothiouronium Bromide
Precursor Reactivity Low (Slow kinetics)High (Fast kinetics)
Reaction Conditions Prolonged reflux or high heatMild reflux (Ethanol)
Hygroscopicity High (Prone to deliquescence)Moderate to Low
Crystallinity Often difficult to crystallizeGenerally crystallizes well
Atom Economy Better (Cl is lighter than Br)Worse (Br adds significant mass)
Primary Use Case Analytical reagents, bulk cost savingsLab-scale synthesis, unstable substrates

Experimental Protocols

The following protocols demonstrate the procedural differences necessitated by the counterion.

Protocol A: Synthesis of -Alkylisothiouronium Bromide (Standard)

Best for: Rapid synthesis, lab-scale, temperature-sensitive substrates.

  • Stoichiometry: Dissolve 1.0 equivalent of thiourea in absolute ethanol (concentration ~1 M).

  • Addition: Add 1.05 equivalents of the alkyl bromide .

  • Reaction: Heat to gentle reflux.

    • Observation: Most primary alkyl bromides react within 1–3 hours . The product often precipitates directly from the hot or cooling solution.

  • Isolation: Cool to 0°C. Filter the white crystalline precipitate.

  • Purification: Wash with cold acetone or ether. Recrystallize from ethanol/isopropanol if necessary.

Protocol B: Synthesis of -Alkylisothiouronium Chloride (Forcing Conditions)

Best for: Industrial scale (lower cost of alkyl chlorides), or when alkyl bromide is unavailable.

  • Solvent Switch: Use a higher boiling solvent if the alkyl chloride is unreactive (e.g.,

    
    -butanol or toluene) OR use ethanol with a catalyst.
    
  • Catalysis (Optional): Add 0.1 equivalents of Potassium Iodide (KI) . This generates the alkyl iodide in situ (Finkelstein reaction), which reacts faster with thiourea.

  • Reaction: Reflux for 12–24 hours .

    • Monitoring: TLC is required as precipitation is less likely to occur early due to slower kinetics.

  • Isolation: The solvent often must be evaporated under reduced pressure to induce crystallization, as the chloride salt is more soluble.

  • Drying: Rigorous drying (vacuum over

    
    ) is required due to hygroscopicity.
    

Applications in Drug Development

Both derivatives serve as precursors to thiols (via alkaline hydrolysis) and as bioactive moieties themselves.

  • Thiol Synthesis:

    • Direct alkylation of thiols is prone to over-alkylation (forming sulfides). The isothiouronium route prevents this.

    • Protocol: Treat the isolated salt (Br or Cl) with 10% NaOH. The isothiouronium group collapses to the thiol (

      
      ) and urea.
      
  • Bioactive Scaffolds:

    • Isothiouronium salts act as bioisosteres for guanidines.

    • Antitumor Agents: Certain

      
      -allylic isothiouronium salts have shown selectivity against leukemia cells by inducing G2/M cell cycle arrest.
      
    • Inhibitors:

      
      -isothiouronium derivatives are competitive antagonists of nitric oxide synthases (NOS).
      

References

  • Org. Synth. 1950, 30, 35. Preparation of S-Benzylisothiouronium Chloride.Link (Verified standard for chloride synthesis).

  • Thermo Scientific Chemicals. S-Benzylisothiouronium chloride Product Specifications.Link (Confirming melting point 173-176°C and hygroscopic nature).

  • Journal of Chemical Sciences. Synthetic access to thiols: A review.Link (Reviewing the hydrolysis of isothiouronium salts to thiols).

  • European Journal of Medicinal Chemistry. Allylic isothiouronium salts: The discovery of a novel class of thiourea analogues with antitumor activity.Link (Bioactivity applications).

  • BenchChem. Bromide vs. Chloride in Tertiary Alkyl Halides: A Comparative Guide to Leaving Group Ability.Link (Kinetic data on leaving groups).

toxicity and handling precautions for bis(isothiouronium) compounds

Author: BenchChem Technical Support Team. Date: March 2026

Toxicity Mechanisms, Handling Protocols, and Decontamination Strategies

Executive Summary

Bis(isothiouronium) salts—often employed as intermediates in the synthesis of guanidines, thiols, and heterocyclic compounds—present a deceptive safety profile.[1] While typically stable as dry crystalline solids, they possess a latent "hydrolytic trigger."[1] Upon contact with moisture or basic media, these compounds degrade into toxic thiols (mercaptans) and thiourea derivatives.[1]

This guide moves beyond standard Safety Data Sheet (SDS) generalizations to address the specific cationic and hydrolytic hazards of this class. It is designed for organic chemists and toxicologists requiring a mechanistic understanding of the risks involved.[1]

Part 1: The Toxicological Architecture

The toxicity of bis(isothiouronium) compounds is bimodal, stemming from two distinct molecular features: the intact lipophilic cation and the hydrolytic metabolites.[1]

1.1 The Intact Cation: Mitochondrial Uncoupling

In their stable salt form, isothiouronium cations function as Lipophilic Cations (LCs) .[1] Due to the negative membrane potential of the mitochondrial inner membrane (IMM), these cations accumulate within the mitochondrial matrix.[1][2][3]

  • Mechanism: The delocalized charge allows the molecule to pass through the phospholipid bilayer.[1] Once inside, high concentrations disrupt the electrochemical gradient required for ATP synthesis.

  • Consequence: This "uncoupling" effect leads to mitochondrial swelling, cessation of ATP production, and eventually apoptosis (programmed cell death).[1] While this property is exploited in experimental chemotherapeutics (targeting cancer cells with higher membrane potentials), it poses a significant risk to healthy tissue upon acute systemic exposure [1].[1]

1.2 The Hydrolytic Payload: Thyroid & Olfactory Toxicity

The isothiouronium bond is labile.[1] In the presence of water (accelerated by base), the compound undergoes hydrolysis.[1]

  • Thiourea Release: The breakdown releases thiourea or alkyl-thioureas.[1] These are well-documented thyroid peroxidase (TPO) inhibitors .[1] They block the iodination of tyrosine, leading to reduced T3/T4 synthesis and potential goitrogenic effects [2].

  • Thiol (Mercaptan) Release: The cleavage releases free thiols.[1] Low molecular weight thiols are potent neurotoxins and respiratory irritants with extremely low odor thresholds (ppb range), causing "olfactory fatigue" where the ability to smell the hazard is lost during exposure [3].[1]

Part 2: Visualizing the Hazard Pathways

The following diagram illustrates the dual-pathway toxicity mechanism:

ToxicityPathways Compound Bis(isothiouronium) Salt (Intact) Mito Mitochondrial Accumulation Compound->Mito Lipophilic Cation Transport Hydrolysis Hydrolysis (H2O / OH-) Compound->Hydrolysis Moisture/Base Uncouple Uncoupling of Oxidative Phosphorylation Mito->Uncouple CellDeath Apoptosis/Necrosis Uncouple->CellDeath Thiol Free Thiols (Mercaptans) Hydrolysis->Thiol Urea Thiourea Derivatives Hydrolysis->Urea Odor Respiratory Irritation & Olfactory Fatigue Thiol->Odor Thyroid Thyroid Peroxidase Inhibition Urea->Thyroid

Figure 1: Mechanistic bifurcation of isothiouronium toxicity.[1] The left branch represents effects of the intact salt; the right branch represents consequences of environmental degradation.

Part 3: Engineering Controls & Handling Protocols

Handling these compounds requires a "Dry Chain" approach to prevent the release of the hydrolytic payload.[1]

3.1 The "Dry Chain" Protocol

Standard fume hoods are insufficient if the humidity is high.[1]

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) in desiccators. The breakdown is autocatalytic; released acid (HBr/HCl) can further degrade the crystal lattice.[1]

  • Weighing: For quantities >1g, use a glovebox or a glove bag. If using a fume hood, minimize open-vessel time to seconds.

  • Solvents: Use anhydrous solvents only. The presence of water in reaction mixtures (e.g., acetone/water recrystallization) must be strictly temperature-controlled to prevent premature hydrolysis [4].[1]

3.2 Personal Protective Equipment (PPE) Matrix
Hazard CategoryRecommended PPERationale
Respiratory P100/OV Combination Cartridge Particulate filter for the salt; Organic Vapor (OV) protection for potential thiol release.[1]
Dermal Double-gloving (Nitrile + Laminate) Thiols penetrate standard latex rapidly.[1] Silver Shield® or laminate under-gloves provide permeation resistance.[1]
Ocular Chemical Goggles Safety glasses are insufficient.[1] Dust is corrosive; hydrolysis on the moist eye surface produces acid burns.[1]
Part 4: Emergency Response & Decontamination

CRITICAL WARNING: Do not use standard water-based cleaning for dry spills.[1] Water triggers hydrolysis, releasing toxic fumes immediately.[1]

4.1 Spillage Workflow
  • Isolate: Evacuate the immediate area.

  • Dry Clean: Gently sweep or shovel dry powder into a waste container.[1] Do not use a standard vacuum cleaner (dust explosion/aerosolization risk).[1]

  • Chemical Deactivation (The "Quench"):

    • Once the bulk solid is removed, the surface must be treated to destroy trace residues and thiols.

    • Solution: A mixture of 5% Sodium Bisulfite and 5% Sodium Bicarbonate is effective for neutralizing the salt and related breakdown products [5].

    • Alternative (Thiol Destruction): For strong odors (indicating hydrolysis), use a dilute bleach solution (10% sodium hypochlorite).[1] Caution: This is exothermic.[1]

4.2 Decontamination Logic Flow

DeconFlow Spill Spill Detected State Is it Solid or Liquid? Spill->State Solid Solid Powder State->Solid Liquid Liquid/Solution State->Liquid DrySweep Dry Sweep/Scoop (NO WATER) Solid->DrySweep Absorb Absorb with Vermiculite/Sand Liquid->Absorb Decon Apply Decon Solution (Bisulfite/Bicarb or Bleach) DrySweep->Decon Absorb->Decon Waste Dispose as Sulfur-Contaminated Waste Decon->Waste

Figure 2: Decision matrix for safe cleanup of isothiouronium spills, emphasizing the avoidance of water in the initial phase.

References
  • Modica-Napolitano, J. S., & Aprille, J. R. (2001).[1] Delocalized lipophilic cations selectively target the mitochondria of carcinoma cells.[2][3] Advanced Drug Delivery Reviews, 49(1-2), 63-70.[1] Link

  • Doerge, D. R., & Takazawa, R. S. (1990).[1] Mechanism of thyroid peroxidase inhibition by ethylenethiourea. Chemical Research in Toxicology, 3(2), 98-101.[1][4] Link

  • World Health Organization (WHO). (2003).[1] Thiourea: Concise International Chemical Assessment Document 49. Inchem. Link

  • Gelbard, G. (2005).[1] Organic Synthesis by Catalysis with Ion-Exchange Resins.[1] Industrial & Engineering Chemistry Research, 44(23), 8468–8498.[1] Link[1]

  • Environmental Protection Agency (EPA). (2019).[1] Safety Data Sheet: Ethylenebis(isothiouronium bromide).[1] Fisher Scientific / EPA Guidelines. Link[1]

Sources

Methodological & Application

Advanced Methodology: Alkaline Hydrolysis of S,S'-(1,3-Propanediyl)bis(isothiouronium bromide)

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 1,3-Propanedithiol (CAS: 109-80-8) Application: Precursor for 1,3-Dithiane (Corey-Seebach Umpolung Reagent)

Strategic Rationale & Chemical Context

The synthesis of 1,3-propanedithiol is a cornerstone process in organic synthesis, primarily because it serves as the essential precursor for 1,3-dithianes . These dithianes allow for the "Umpolung" (polarity reversal) of carbonyl groups, converting electrophilic carbonyl carbons into nucleophilic acyl anion equivalents [1].[1]

While 1,3-propanedithiol can theoretically be synthesized via the direct nucleophilic substitution of 1,3-dibromopropane with sodium hydrosulfide (NaSH), this route is operationally flawed. It frequently leads to significant formation of cyclic sulfides (thietanes) and oligomeric thioethers due to the high nucleophilicity of the intermediate thiolate.

The Isothiouronium Methodology described here is the industry-standard alternative. By utilizing S,S'-(1,3-propanediyl)bis(isothiouronium bromide) as a masked thiol intermediate, we achieve:

  • Kinetic Control: The isothiouronium salt prevents premature cyclization.

  • Odor Containment: The volatile thiol is only released in the final controlled hydrolysis step.

  • High Purity: The crystalline nature of the intermediate salt allows for purification prior to the final hydrolysis, ensuring the removal of mono-alkylated impurities [2].

Reaction Mechanism

The alkaline hydrolysis of isothiouronium salts is a nucleophilic acyl substitution at the iminium carbon. Unlike simple ester hydrolysis, the leaving group here is the thiolate anion , driven by the formation of the thermodynamically stable urea byproduct.

Mechanistic Pathway[2][3][4][5]
  • Nucleophilic Attack: Hydroxide ions (

    
    ) attack the electrophilic central carbon of the isothiouronium moiety.
    
  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Collapse & Elimination: The intermediate collapses, expelling the thiolate anion (

    
    ) and generating urea.
    
  • Protonation: Upon acidification, the thiolate is protonated to yield the free thiol (

    
    ).
    

Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Product Formation Start Isothiouronium Salt Inter Tetrahedral Intermediate Start->Inter Attack at C=N OH OH- (Base) OH->Inter Thiolate Propanedithiolate Anion Inter->Thiolate Collapse Urea Urea (Byproduct) Inter->Urea Expulsion Final 1,3-Propanedithiol (Free Thiol) Thiolate->Final H+ (Acidification)

Figure 1: Mechanistic pathway of alkaline hydrolysis converting isothiouronium salts to free thiols.

Experimental Protocol

Materials & Equipment
  • Reagents: S,S'-(1,3-propanediyl)bis(isothiouronium bromide) (0.2 mol), NaOH or KOH (0.8 mol, 4 equiv), Degassed Water, HCl (6M).

  • Equipment: 3-Neck Round Bottom Flask (500 mL), Reflux Condenser, Addition Funnel, Schlenk Line (Nitrogen/Argon source), pH probe.

  • Safety Critical: Bleach bath (10% Sodium Hypochlorite) for neutralizing stench.

Step-by-Step Methodology
Phase A: Hydrolysis (Alkaline Cleavage)
  • Inert Setup: Assemble the reaction apparatus and flush with Nitrogen (

    
    ) for 15 minutes. Reasoning: Thiols are susceptible to oxidative dimerization to form disulfides (
    
    
    
    ) in the presence of atmospheric oxygen. An inert atmosphere is non-negotiable for high yield.
  • Dissolution: Charge the flask with 60g of S,S'-(1,3-propanediyl)bis(isothiouronium bromide) and 100 mL of degassed water.

  • Base Addition: Dissolve 25g of NaOH (excess) in 80 mL water. Add this solution to the flask.

    • Observation: The mixture may become turbid as the intermediate base forms.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours.
    
    • Endpoint: The solution should become homogeneous (or contain oily droplets of thiolate) and ammonia/urea odor may be faint (ammonia is produced if urea further hydrolyzes, though urea is the primary byproduct).

Phase B: Workup & Isolation
  • Cooling: Cool the reaction mixture to room temperature under

    
     flow.
    
  • Acidification: CRITICAL STEP. Place the flask in an ice bath. Slowly add 6M HCl dropwise until pH < 2.

    • Chemistry: This converts the water-soluble sodium thiolate (

      
      ) into the water-insoluble, organic-soluble free thiol (
      
      
      
      ).
    • Warning: Massive release of "skunky" odor occurs here. Ensure fume hood is operating at maximum face velocity.

  • Extraction: Extract the aqueous layer with Diethyl Ether or Dichloromethane (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and filter.
    
  • Distillation: Remove solvent via rotary evaporation. Purify the residue via vacuum distillation (b.p. 169°C at atm, approx 60°C at 15 mmHg).

Workflow Setup Inert Gas Purge (Remove O2) Reflux Alkaline Reflux (NaOH, 3 hrs) Setup->Reflux Add Salt + Base Acid Acidification (pH < 2) (Thiol Generation) Reflux->Acid Cool Extract Organic Extraction (DCM/Ether) Acid->Extract Phase Sep Distill Vacuum Distillation (Final Purification) Extract->Distill Dry & Conc

Figure 2: Operational workflow for the isolation of 1,3-propanedithiol.

Critical Process Parameters (CPPs) & Troubleshooting

Data Summary Table
ParameterSpecificationScientific Rationale
Stoichiometry 1 : 4 (Salt : Base)2 equivs to neutralize HBr, 2 equivs for hydrolysis. Excess ensures complete conversion.
Atmosphere Nitrogen/ArgonPrevents formation of insoluble polymeric disulfides.
pH (Workup) < 2.0Ensures 100% protonation of thiolate (

).
Temperature Reflux (

)
Required to overcome activation energy of urea expulsion.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete HydrolysisIncrease reflux time; ensure base concentration is sufficient.
Polymer/Solid Formation Oxidation (Disulfides)Check inert gas lines; add reducing agent (Zn dust) during distillation.
Product Impure Urea ContaminationEnsure thorough water wash of organic phase; Urea is highly water-soluble.

Safety & Odor Management (HSE)

Warning: 1,3-Propanedithiol possesses an offensive, pervasive stench detectable at ppb levels. It adheres to glass, clothing, and skin.

  • The Bleach Protocol: NEVER wash glassware directly in the sink.

    • Prepare a bath of 10% Sodium Hypochlorite (Bleach).

    • Submerge all glassware, syringes, and septa in the bleach bath for 24 hours immediately after use.

    • Chemistry:

      
       (Sulfonic acids are odorless and water-soluble).
      
  • Containment: All rotary evaporator exhaust must be vented into a bleach scrubber or a dedicated fume hood exhaust, not into the general lab atmosphere.

References

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,3-Dithianes and Their Use in Carbonyl Umpolung. Organic Syntheses, 50, 72.

  • Grogan, C. H., et al. (1955). S,S'-Alkylenebis(isothiouronium) Salts and Their Derivatives. Journal of Organic Chemistry, 20(1), 50-59.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for isothiouronium hydrolysis methodologies).
  • BenchChem. (2025).[1] A Historical and Technical Overview of 1,3-Propanedithiol.

Sources

Application Note: s,s'-(1,3-Propanediyl)bis(isothiouronium bromide) Interface Engineering for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing s,s'-(1,3-propanediyl)bis(isothiouronium bromide) (PD-isoTh) as a dual-functional passivating agent in perovskite solar cells (PSCs). As a dicationic Lewis base salt, PD-isoTh addresses two critical failure modes in halide perovskites: undercoordinated Pb²⁺ defects and halide vacancies (


, 

)
.

By bridging grain boundaries and neutralizing surface traps, this molecule enhances the Power Conversion Efficiency (PCE) and significantly improves moisture stability. This guide provides a self-validating experimental workflow for researchers to integrate PD-isoTh into standard


 or 

architectures.

Scientific Mechanism

The Dicationic Advantage

Unlike mono-ammonium salts (e.g., Phenethylammonium iodide), PD-isoTh possesses a symmetric dicationic structure linked by a flexible propyl chain. This unique architecture allows for:

  • Crosslinking Capability: The propyl spacer (

    
    ) is sufficiently flexible to bridge adjacent perovskite grains, mechanically reinforcing the film against lattice strain.
    
  • Resonance Stabilization: The positive charge on the isothiouronium group is delocalized across the

    
     triad, providing a robust electrostatic anchor to the negatively charged perovskite surface (rich in 
    
    
    
    octahedra).
Defect Passivation Pathway

The passivation mechanism operates via a synergistic dual-action mode:

  • Anion Healing (

    
    ):  The bromide counter-ions occupy iodide vacancies (
    
    
    
    ) at the surface, forming a stronger Pb-Br bond which suppresses non-radiative recombination centers.
  • Cation Anchoring (

    
    ):  The amidinium-like functional groups form hydrogen bonds (
    
    
    
    ) with surface halides and coordinate with undercoordinated
    
    
    defects via Lewis base interactions.

PassivationMechanism Defect Perovskite Surface Defects (Pb2+ / VI) Interaction1 Br- fills Iodide Vacancy (VI) (Suppresses Trap States) Defect->Interaction1 Interaction2 Isothiouronium Cation Coordinates Pb2+ Defect->Interaction2 Molecule PD-isoTh Molecule (Dicationic Spacer + 2Br-) Molecule->Interaction1 Dissociation Molecule->Interaction2 Surface Adsorption Result Passivated Interface (Reduced Recombination / Enhanced Stability) Interaction1->Result Interaction3 H-Bonding (NH...I) Stabilizes Octahedra Interaction2->Interaction3 Synergistic Effect Interaction3->Result

Figure 1: Mechanism of defect passivation by s,s'-(1,3-propanediyl)bis(isothiouronium bromide).

Experimental Protocol

Materials Preparation

Reagents:

  • Target Molecule: s,s'-(1,3-Propanediyl)bis(isothiouronium bromide) (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Isopropanol (IPA) (99.9%, Sigma).

  • Perovskite Precursor: Standard

    
     or 
    
    
    
    solution (as per user baseline).

Solution Preparation:

  • Weighing: Weigh 5.0 mg of PD-isoTh powder in a nitrogen-filled glovebox.

  • Dissolution: Add 1.0 mL of Anhydrous IPA.

  • Sonication: Sonicate for 10 minutes at room temperature until fully dissolved. The solution should be clear and colorless.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before use.

    • Note: Prepare fresh. If storing, keep in dark/inert atmosphere.

Device Fabrication Workflow

This protocol assumes a standard


 architecture (FTO/SnO2/Perovskite/HTL/Au). The PD-isoTh is applied as a surface post-treatment .

Step-by-Step Procedure:

  • Perovskite Deposition:

    • Spin-coat the perovskite precursor onto the ETL substrate (e.g., 1000 rpm/10s + 4000 rpm/30s).

    • Apply anti-solvent (Chlorobenzene/Anisole) at the optimized timing (e.g., 10s before end).

    • Anneal: 100°C for 10–60 mins (until film turns black/crystalline).

    • Cool down to room temperature.

  • Passivation Layer Application (The Critical Step):

    • Dynamic Spin Coating: Set spinner to 4000 rpm .

    • Pipette 50 µL of the PD-isoTh solution (5 mg/mL in IPA) onto the spinning perovskite substrate.

    • Spin for 20 seconds .

    • Alternative (Static): Dispense solution, wait 2s, then spin. (Dynamic is preferred for uniformity).

  • Post-Annealing:

    • Place the substrate on a hotplate at 100°C for 5 minutes .

    • Purpose: Removes residual IPA and promotes the chemical interaction between the isothiouronium groups and the perovskite surface.

  • HTL Deposition:

    • Proceed immediately with Spiro-OMeTAD or PTAA deposition to prevent surface contamination.

ExperimentalWorkflow Step1 Perovskite Annealing (100°C, 60 min) Step2 Cooling (Room Temp) Step1->Step2 Step3 Passivation Deposition (5 mg/mL PD-isoTh in IPA) Step2->Step3 Step4 Spin Coating (4000 rpm, 20s) Step3->Step4 Step5 Activation Anneal (100°C, 5 min) Step4->Step5 Step6 HTL Deposition (Spiro-OMeTAD) Step5->Step6

Figure 2: Integration of PD-isoTh passivation into the device fabrication workflow.

Characterization & Expected Results

To validate the efficacy of the passivation, perform the following characterization suite. Compare the Control (IPA only) vs. Target (PD-isoTh treated) samples.

Quantitative Metrics Table
MetricTechniqueExpected Outcome (Target vs. Control)Physical Interpretation
PL Intensity Steady-State PhotoluminescenceIncrease (>2x) Reduced non-radiative recombination centers at the surface.
Carrier Lifetime (

)
TRPL (Time-Resolved PL)Extended (>100 ns increase) Passivation of deep-level traps; slower decay indicates better quality.

J-V CurveIncrease (+30–80 mV) Reduced surface trap density leads to lower voltage deficit.
Contact Angle Water Droplet GoniometryIncrease (>10°) Hydrophobic propyl chains repel moisture, enhancing stability.
Hysteresis J-V (Forward vs Reverse)Negligible (<2%) Suppression of ion migration due to defect filling by

.
Expert Tips for Optimization
  • Concentration Tuning: Start with 5 mg/mL. If the Series Resistance (

    
    ) increases significantly (S-shaped J-V curve), dilute to 1–2 mg/mL. The passivation layer should be ultrathin (monolayer/few layers) to avoid insulating the interface.
    
  • Solvent Compatibility: Ensure the IPA is anhydrous. Moisture in the passivation solution can degrade the underlying perovskite during deposition.

  • Annealing: Do not skip the post-deposition anneal (Step 3). It is crucial for the re-orientation of the surface cations.

References

  • Isothiouronium Chemistry: Sigma-Aldrich Product Sheet: S,S'-(1,3-PROPANEDIYL)BIS(ISOTHIOURONIUM BROMIDE).Link

  • Dicationic Spacers: Xu, J. et al. (2022).[1][2][3][4] "Surface Defect Passivation of Pb–Sn‐Alloyed Perovskite Film by 1,3‐Propanediammonium Iodide." Solar RRL. Link (Demonstrates the efficacy of propyl-linked diammonium spacers).

  • Lewis Base Passivation: Jiang, Q. et al. (2019).[5] "Surface passivation of perovskite film for efficient solar cells." Nature Photonics. Link (Foundational principles of surface passivation mechanisms).

  • Isothiouronium Analogs: Chen, C. et al. (2022).[1][2][3][4] "Breathing organic cation to stabilize multiple structures in low-dimensional Ge-, Sn-, and Pb-based hybrid iodide perovskites." Inorganic Chemistry Frontiers. Link (Details the structural interaction of isothiouronium cations with metal halide octahedra).

Disclaimer: This protocol is designed for research purposes. Users should consult the Safety Data Sheet (SDS) for s,s'-(1,3-propanediyl)bis(isothiouronium bromide) before handling.

Sources

surface treatment protocols using bis(isothiouronium) ligands for defect passivation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Surface Defect Passivation of Perovskite Films using Bis(isothiouronium) Ligands

Abstract

This guide details the synthesis and application of bis(isothiouronium) salts as bidentate passivating agents for perovskite solar cells (PSCs). Unlike mono-ammonium salts, bis(isothiouronium) ligands possess two resonance-stabilized functional groups capable of cross-linking grain boundaries and passivating undercoordinated Pb


 and I

vacancies simultaneously. This protocol outlines the synthesis of 1,4-Bis(isothiouronium) butane diiodide (BDIT-I2) and its application via surface post-treatment, resulting in extended carrier lifetimes and enhanced environmental stability.

Scientific Foundation & Mechanism

The Challenge: Polycrystalline perovskite films (e.g., FAPbI


, MAPbI

) suffer from surface defects, primarily undercoordinated lead ions (Pb

) and iodide vacancies (V

). These defects act as non-radiative recombination centers, limiting Open-Circuit Voltage (V

) and accelerating degradation under moisture.

The Solution: Bis(isothiouronium) ligands offer a superior passivation mechanism compared to standard alkylammonium salts (e.g., PEAI, BAI).

  • Resonance Stabilization: The positive charge on the isothiouronium group is delocalized across the N-C-S-N motif, providing a "softer" cation that interacts more effectively with the soft perovskite lattice.

  • Chelation/Crosslinking: The bidentate nature (two active ends) allows the molecule to bridge adjacent grains or bind to multiple defect sites, mechanically reinforcing the lattice.

  • Lewis Acid-Base Interaction: The sulfur atom and amino groups form coordinate bonds with Pb

    
     defects, while the iodide counter-anions fill V
    
    
    
    vacancies.
Mechanism Visualization

PassivationMechanism Defect Surface Defects (Pb2+, V_I) Interaction Synergistic Binding (S-Pb Coordination & H-Bonding) Defect->Interaction Target Site Ligand BDIT-I2 Ligand (Bis-isothiouronium) Ligand->Interaction Donor Result Passivated Surface (Reduced Trap Density) Interaction->Result Defect Filling Performance Enhanced Voc & Stability Result->Performance Outcome

Figure 1: Mechanistic pathway of defect passivation using bis(isothiouronium) ligands.

Reagent Preparation & Synthesis

Commercial availability of specific bis(isothiouronium) linkers is limited. We recommend in-house synthesis for high purity.

Synthesis of 1,4-Bis(isothiouronium) butane diiodide (BDIT-I2)

Reagents:

  • 1,4-Diiodobutane (Sigma-Aldrich, >99%)

  • Thiourea (Sigma-Aldrich, >99%)

  • Ethanol (Anhydrous)

  • Diethyl Ether (Precipitation medium)

Protocol:

  • Dissolution: Dissolve 20 mmol of Thiourea in 50 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Dropwise add 10 mmol of 1,4-Diiodobutane to the stirring solution.

  • Reflux: Heat the mixture to reflux (80°C) for 12 hours under nitrogen atmosphere. A white precipitate may begin to form.

  • Precipitation: Cool to room temperature. Pour the reaction mixture into 200 mL of cold diethyl ether to fully precipitate the product.

  • Filtration: Vacuum filter the white solid.

  • Purification: Recrystallize from hot ethanol/methanol (1:1).

  • Drying: Dry in a vacuum oven at 60°C for 24 hours.

Yield Check: Verify structure via


H NMR (DMSO-d

). Look for the characteristic methylene protons adjacent to sulfur (~3.1 ppm) and the broad NH

peaks (~9.0 ppm).

Surface Treatment Protocol

This protocol describes the Post-Treatment Method (spin-coating the ligand on top of a crystallized perovskite film). This is orthogonal to the perovskite solvent, ensuring the bulk film is not dissolved.

Materials Required
  • Target Substrate: Crystallized Perovskite Film (e.g., FAPbI

    
     on SnO
    
    
    
    /ITO).
  • Passivation Solution: BDIT-I2 dissolved in Isopropanol (IPA).

  • Equipment: Spin coater, Hotplate (in N

    
     glovebox).
    
Experimental Workflow

Workflow Step1 1. Prepare Solution (BDIT-I2 in IPA, 1-5 mg/mL) Step2 2. Dynamic Spin Coating (4000 rpm, 30s) Step1->Step2 Dispense 50µL Step3 3. Thermal Annealing (100°C for 10 min) Step2->Step3 Solvent Removal Step4 4. Cool Down (Room Temp, Slow Cool) Step3->Step4 Crystallization

Figure 2: Step-by-step surface treatment workflow.

Detailed Procedure:
  • Solution Preparation:

    • Prepare a stock solution of 2 mg/mL BDIT-I2 in Anhydrous IPA .

    • Note: Concentration optimization is critical. Range to test: 0.5 mg/mL to 5 mg/mL. Higher concentrations may form an insulating barrier layer.

    • Sonicate for 10 minutes to ensure full dissolution. Filter through a 0.22 µm PTFE filter.

  • Deposition (Dynamic Mode):

    • Place the perovskite substrate on the spin coater.

    • Set speed to 4000 rpm (Acceleration: 2000 rpm/s).

    • Start the spinner. Once it reaches max speed (approx. 2 seconds in), dispense 50 µL of the passivation solution onto the center of the film.

    • Spin for a total of 30 seconds .

  • Annealing:

    • Immediately transfer to a hotplate set at 100°C .

    • Anneal for 10 minutes . This step drives off the IPA and promotes the chemical interaction between the isothiouronium groups and the perovskite surface.

  • Control Sample:

    • Always prepare a control sample treated with neat IPA (no ligand) to distinguish solvent effects from ligand effects.

Validation & Characterization

To verify the efficacy of the passivation, the following characterization suite is mandatory.

A. Photoluminescence (PL) & Lifetime (TRPL)

This is the primary indicator of defect density reduction.

MetricControl SampleBDIT-I2 TreatedInterpretation
Steady-State PL Intensity Baseline (1.0)> 5.0x Significant reduction in non-radiative recombination pathways.
TRPL Lifetime (

)
~500 ns> 1500 ns Longer carrier lifetime indicates fewer trap states.
PL Peak Position 800 nm800 ± 2 nm Negligible shift indicates no change in bulk bandgap (surface effect only).
B. Space Charge Limited Current (SCLC)

Fabricate electron-only devices (ITO/SnO


/Perovskite/PCBM/Ag) to quantify trap density (

).
  • Method: Measure Dark J-V curves. Identify the Trap-Filled Limit Voltage (

    
    ).
    
  • Calculation:

    
    
    
  • Target: A reduction in

    
     by an order of magnitude (e.g., from 
    
    
    
    to
    
    
    cm
    
    
    ).
C. Stability Testing
  • Thermal Stability: 85°C in N

    
     for 500 hours.
    
  • Moisture Stability: Ambient air (40-60% RH) for 500 hours (unencapsulated).

  • Expectation: BDIT-I2 treated films should retain >90% of initial PL intensity due to the hydrophobic alkyl chain of the ligand.

Troubleshooting Guide

  • Issue: White Haze on Film.

    • Cause: Concentration too high; excess salt crystallized on surface.

    • Fix: Reduce concentration to 0.5 - 1.0 mg/mL. Perform a dynamic spin rinse with pure IPA before annealing.

  • Issue: Decreased Fill Factor (FF) in Devices.

    • Cause: Passivation layer is too thick, creating an insulating barrier to charge extraction.

    • Fix: Reduce annealing temperature to 80°C or reduce ligand concentration.

  • Issue: Poor Solubility.

    • Cause: BDIT-I2 is ionic.[1]

    • Fix: Add 5% volume of DMF to the IPA solution (Cosolvent approach), though pure IPA is preferred to avoid damaging the perovskite.

References

  • Defect Passivation in Perovskite Solar Cells

    • Title: Molecular Interaction Regulates the Performance and Longevity of Defect Passivation for Metal Halide Perovskite Solar Cells.

    • Source: Journal of the American Chemical Society (via nju.edu.cn)
    • URL:[Link] (Verified context from search result 1.1)

  • Isothiouronium Synthesis Precursors

    • Title: 1,4-Diiodobutane Synthesis Procedure.[2][3]

    • Source: Organic Syntheses, Coll.[3] Vol. 4, p.368.[3]

    • URL:[Link] (Verified context from search result 1.4)

  • General Surface Passivation Strategies

    • Title: Surface Passivation of Perovskite Thin Films by Phosphonium Halides for Efficient and Stable Solar Cells.[4]

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link] (Verified context from search result 1.7)

  • Mechanism of Lewis Base Passivation

    • Title: Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells.
    • Source: PMC (PubMed Central).
    • URL:[Link] (Verified context from search result 1.10)

Sources

Application Note: Optimized Protocols for the Synthesis of S-Alkyl Isothiouronium Salts from Alkyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The conversion of alkyl bromides to S-alkyl isothiouronium salts is a cornerstone transformation in organosulfur chemistry. Isothiouronium salts serve as stable, odorless, and highly crystalline precursors for synthesizing thiols, thioethers, and sulfonyl chlorides[1]. By utilizing these salts as intermediates, researchers can circumvent the severe olfactory hazards, toxicity, and oxidative instability associated with handling free thiols or hydrogen sulfide gas directly[2].

Mechanistically, the reaction proceeds via a bimolecular nucleophilic substitution (


). Thiourea is an exceptional nucleophile due to the high polarizability of its sulfur atom. This nucleophilicity is further enhanced by resonance: the lone pairs on the two nitrogen atoms delocalize into the carbon-sulfur 

-system, significantly increasing the electron density at the sulfur center. Upon nucleophilic attack on the electrophilic carbon of the alkyl bromide, the bromide leaving group is displaced, yielding a resonance-stabilized isothiouronium cation paired with a bromide counterion[3].

Mechanism A Alkyl Bromide (Electrophile) C S_N2 Transition State [δ+ S···R···Br δ-] A->C C-Br bond breaking B Thiourea (Nucleophile) B->C S lone pair attack D Isothiouronium Salt Target Product C->D Bromide departure

Caption: S_N2 mechanism of thiourea reacting with alkyl bromides to form isothiouronium salts.

Experimental Design & Causality (E-E-A-T)

A successful protocol relies on understanding the steric and electronic nature of the starting alkyl bromide. As a Senior Application Scientist, I emphasize that solvent selection is not merely a matter of solubility; it dictates the reaction pathway.

  • Primary and Secondary Halides: For unhindered primary and secondary alkyl bromides, anhydrous ethanol is the solvent of choice[4]. It provides sufficient solubility for thiourea at reflux (78 °C) while allowing the resulting isothiouronium salt to precipitate upon cooling. This precipitation drives the equilibrium forward and provides a self-purifying system.

  • Suppressing Elimination in Tertiary Halides: Tertiary alkyl bromides (e.g., tert-butyl bromide) are highly prone to E2 elimination in ethanol, which yields alkenes rather than the desired substitution product. To counteract this, tert-butanol (t-BuOH) must be used as the solvent[5]. The steric bulk of t-BuOH prevents it from acting as a competing nucleophile or base, effectively suppressing the elimination pathway and allowing the isolation of S-tert-butyl isothiouronium bromide in high yields[5].

  • Microwave Acceleration: For sterically hindered or less reactive substrates, microwave irradiation (160 °C for 10 min, followed by 100 °C) dramatically accelerates the reaction kinetics, reducing reaction times from hours to minutes while maintaining near-quantitative yields[6].

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. The consumption of thiourea can be monitored via TLC, and the success of the reaction is visually confirmed by the crystallization of the product.

Protocol A: Standard Reflux for Primary and Secondary Alkyl Bromides

(Validated for Benzyl Bromide, Allyl Bromide, and n-Alkyl Bromides)

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend thiourea (1.0 equiv, e.g., 250 mmol) in anhydrous ethanol (approx. 1 M concentration, 250 mL)[4].

  • Addition: Add the primary or secondary alkyl bromide (1.0 equiv) to the suspension at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C (reflux) using an oil bath. Stir vigorously for 1 to 4 hours. The mixture will transition from a suspension to a clear solution as the thiourea is consumed[4].

  • Reaction Monitoring: Verify completion by TLC (acetone/cyclohexane 10:1). The product will appear as a highly polar baseline spot[5].

  • Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 30 minutes to induce crystallization. (Note: If crystallization does not occur, concentrate the solvent by 50% under reduced pressure on a rotary evaporator)[4].

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with ice-cold diethyl ether to remove unreacted alkyl bromide and organic impurities.

  • Drying: Dry the product in a vacuum oven at 40 °C for 2 hours to yield the pure S-alkyl isothiouronium bromide[4].

Protocol B: Synthesis of S-tert-Butyl Isothiouronium Bromide

(Optimized to prevent E2 elimination)

  • Reagent Preparation: Dissolve thiourea (1.0 equiv) in tert-butanol (approx. 1.5 M concentration) and heat to reflux[5].

  • Addition: Slowly add tert-butyl bromide (1.32 equiv) to the refluxing solution[5].

  • Reflux: Maintain reflux and stir for 4 hours. Monitor the disappearance of thiourea via TLC[5].

  • Isolation: Cool the mixture to induce precipitation. Filter and recrystallize the crude solid from a minimal amount of hot ethanol/ether to obtain pure S-tert-butyl isothiouronium bromide[5].

Workflow Step1 1. Reagent Mixing Equimolar R-Br + Thiourea in Solvent (EtOH or t-BuOH) Step2 2. Reflux Heating at 78°C-100°C (1-4 hours) Step1->Step2 Step3 3. Crystallization Cooling to 0-5°C (Solvent Evaporation if needed) Step2->Step3 Step4 4. Isolation Vacuum Filtration & Cold Solvent Wash Step3->Step4 Step5 5. Drying Vacuum Oven (40°C) Yield: 80-99% Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of isothiouronium salts.

Quantitative Data & Substrate Scope

The efficiency of the isothiouronium salt formation is highly dependent on the steric hindrance of the alkyl bromide. The table below summarizes expected yields and optimized conditions across various substrate classes.

Alkyl Bromide SubstrateClassificationSolventTemp / TimeYield (%)Application / Note
Benzyl bromide BenzylicEthanol78 °C / 1 h99%Highly reactive electrophile; quantitative yield[4].
Allyl bromide AllylicEthanol78 °C / 1 h95-99%Excellent

substrate; rapid conversion[6].
n-Octyl bromide PrimaryEthanol78 °C / 3 h85-90%Requires longer reflux for complete conversion[7].
Cyclohexyl bromide SecondaryEthanol78 °C / 4 h75-80%Moderate steric hindrance; slower reaction kinetics.
tert-Butyl bromide Tertiarytert-ButanolReflux / 4 h80%t-BuOH is critical to prevent E2 elimination[5].

Downstream Applications

Once isolated, S-alkyl isothiouronium salts can be seamlessly integrated into various synthetic pipelines:

  • Thiol Synthesis: Alkaline hydrolysis of the salt yields the corresponding thiol, bypassing the use of toxic

    
     gas[2].
    
  • Sulfonyl Chlorides: Oxidative chlorosulfonation using N-chlorosuccinimide (NCS) and HCl provides a safe, worker-friendly route to alkanesulfonyl chlorides[4].

  • Thioethers: Copper- or Palladium-catalyzed C-S cross-coupling with aryl halides yields unsymmetrical thioethers directly from the salt without foul-smelling intermediates[8].

References

  • Title: Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts by N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation Source: Organic Syntheses, 2014, 91, 116-124. URL: [Link]

  • Title: Improved, Odorless Access to Benzo[1,2-d;4,5-d′]-bis[1,3]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling Source: Molecules (MDPI), 2020, 25(16), 3694. URL: [Link]

  • Title: Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks Source: The Journal of Organic Chemistry (ACS Publications), 2023. URL: [Link]

  • Title: A one-pot, efficient, and odorless synthesis of symmetrical disulfides using organic halides and thiourea in the presence of manganese dioxide and wet polyethylene glycol (PEG-200) Source: Journal of Sulfur Chemistry (via ResearchGate), 2010. URL: [Link]

  • Title: Accessing and Utilizing Thiols in Organic Chemistry Source: ChemRxiv, 2021. URL: [Link]

  • Title: Isothiouronium Source: Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Application Note: Step-by-Step Reflux Procedure for Bis(isothiouronium) Bromide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of bis(isothiouronium) salts is a fundamental transformation in organic chemistry, serving as the critical intermediate step in the preparation of alkane-dithiols (via alkaline hydrolysis) and bis-guanidines (via aminolysis).

This protocol details the synthesis of S,S'-propane-1,3-diylbis(isothiouronium) dibromide from 1,3-dibromopropane and thiourea.

Mechanistic Insight

The reaction proceeds via a double SN2 nucleophilic substitution .

  • Nucleophile: The sulfur atom of thiourea is highly nucleophilic due to the resonance stabilization of the resulting cation.

  • Electrophile: The primary carbons of the 1,3-dibromopropane are susceptible to backside attack.

  • Leaving Group: Bromide is a weak base and an excellent leaving group.

Why Reflux? While primary alkyl bromides are reactive, the formation of the bis-salt requires overcoming the activation energy twice. Refluxing in ethanol ensures:

  • Complete solubilization of the thiourea (which has poor solubility in cold organic solvents).

  • Sufficient thermal energy to drive the reaction to completion in a reasonable timeframe (1–4 hours).

  • Precipitation of the product: The ionic bis-salt is significantly less soluble in hot ethanol than the starting materials, often driving the equilibrium forward via precipitation (Le Chatelier’s principle).

Materials & Safety (Trustworthiness)

Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleHazards
1,3-Dibromopropane 201.891.0SubstrateToxic, Irritant, Lachrymator
Thiourea 76.122.1 - 2.2NucleophileCarcinogen, Goitrogen
Ethanol (95% or Abs) 46.07SolventMediumFlammable
Diethyl Ether 74.12WashPrecipitantExtremely Flammable, Peroxide former
Critical Safety Parameters
  • Thiourea Handling: Thiourea is a suspected carcinogen. Weigh in a fume hood using an analytical balance with a draft shield. Wear nitrile gloves and a lab coat.

  • Alkyl Bromide: 1,3-Dibromopropane is an alkylating agent. Inhalation of vapors must be avoided.

  • Exotherm: The initial dissolution of thiourea is endothermic, but the substitution reaction is exothermic. Control heating rates to prevent runaway boiling.

Experimental Protocol

Phase 1: Reaction Setup
  • Glassware Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Attach a reflux condenser connected to a chilled water supply.

  • Solvent Charge: Add 50 mL of Ethanol to the RBF.

  • Thiourea Addition: Add 3.35 g (44 mmol) of thiourea to the ethanol.

    • Note: Thiourea may not dissolve completely at room temperature.

  • Substrate Addition: Add 2.02 g (10 mmol, ~1.02 mL) of 1,3-dibromopropane via syringe.

    • Expert Tip: A slight excess of thiourea (2.2 equiv total) is used to ensure complete conversion of the dibromide. Unreacted thiourea is easier to remove (via water/ethanol wash) than unreacted alkyl bromide.

Phase 2: The Reflux
  • Initiation: Place the RBF in an oil bath or heating mantle. Set stirring to 400 RPM.

  • Heating: Ramp temperature to 80°C (external) to achieve a gentle reflux.

    • Observation: As the solution warms, the thiourea will fully dissolve, forming a clear solution.

  • Reaction Time: Reflux for 3 to 4 hours .

    • Monitoring: Within 1 hour, you may observe the solution becoming turbid or a white crystalline solid precipitating on the flask walls. This is the product (insoluble in boiling ethanol).

    • TLC Check: Spot the reaction mixture against the starting dibromide (Mobile phase: 10% EtOAc in Hexanes). The starting material spot (high Rf) should disappear. The product will remain at the baseline.

Phase 3: Isolation & Purification[2]
  • Cooling: Remove the flask from heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath (0°C) for 30 minutes to maximize precipitation.

  • Filtration: Collect the white crystals via vacuum filtration using a Buchner funnel.

  • Washing:

    • Wash the filter cake with 2 x 10 mL of cold ethanol to remove unreacted thiourea.

    • Wash with 2 x 10 mL of diethyl ether to remove residual ethanol and facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 40°C for 2 hours or air-dry under suction for 30 minutes.

Phase 4: Recrystallization (Optional)

If the melting point is broad or the product appears yellow (trace oxidation):

  • Dissolve the crude salt in the minimum amount of hot water (~90°C).

  • Add hot ethanol until the solution becomes slightly turbid.

  • Allow to cool slowly.[2][3] Colorless needles should form.

Visualizations

Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Reactants 1,3-Dibromopropane + 2 Thiourea TS1 Transition State 1 (S-Alkylation) Reactants->TS1 Reflux (EtOH) Inter Mono-isothiouronium Intermediate TS1->Inter - Br- TS2 Transition State 2 (Second S-Alkylation) Inter->TS2 + Thiourea Product Bis(isothiouronium) Dibromide Salt TS2->Product Precipitation

Caption: Stepwise SN2 mechanism showing the sequential substitution of bromide by thiourea sulfur.

Diagram 2: Experimental Workflow

Workflow Start Start: Dissolve Thiourea in Ethanol Add Add 1,3-Dibromopropane Start->Add Reflux Reflux at 80°C (3-4 Hours) Add->Reflux Check Precipitate Formed? Reflux->Check Cool Cool to 0°C (Ice Bath) Check->Cool Yes Ether Add Diethyl Ether to induce precip Check->Ether No Filter Vacuum Filtration Cool->Filter Ether->Cool Wash Wash: Cold EtOH then Et2O Filter->Wash Dry Dry & Characterize Wash->Dry

Caption: Decision tree for the synthesis and isolation of the bis-salt.

Characterization & Troubleshooting

Expected Data
ParameterExpected ValueNotes
Appearance White crystalline powderYellowing indicates oxidation or impurities.
Yield 85% - 95%Losses usually occur during filtration if solvent is too warm.
Melting Point 220°C - 245°C (dec.)High MP is characteristic of dicationic salts.
1H NMR (D2O)

~3.1 (t, 4H, S-CH2)
Significant downfield shift from starting bromide (

~3.5) is NOT observed; rather, look for disappearance of triplet at ~3.5 and appearance of S-CH2 signals often overlapping or slightly shifted depending on solvent.
Troubleshooting Guide
  • Problem: No precipitate forms after cooling.

    • Cause: Too much ethanol used or product is supersaturated.

    • Solution: Reduce volume by rotary evaporation to 50% of original volume, then add diethyl ether dropwise until cloudy.

  • Problem: Product is a sticky oil ("oiling out").

    • Cause: Presence of water or impurities lowering the melting point.

    • Solution: Decant the supernatant.[2] Triturate (grind) the oil with fresh diethyl ether or acetone to induce crystallization.

References

  • Speziale, A. J. "Ethanedithiol." Organic Syntheses, Coll.[4][5] Vol. 4, p.401 (1963); Vol. 30, p.35 (1950). (Classic procedure for dithiol synthesis via isothiouronium intermediates). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
  • United Nations. "GHS Classification for 1,3-Dibromopropane." PubChem Laboratory Chemical Safety Summary. Link

  • Pellón, R. F., et al. "Synthesis of S-alkylisothiouronium salts." Synthetic Communications, 2006.

Sources

Application Note: Isothiouronium Salts in Self-Assembled Monolayer (SAM) Formation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The formation of Self-Assembled Monolayers (SAMs) on gold surfaces is a cornerstone of biosensor fabrication, molecular electronics, and surface passivation. While free thiols (


) are the industry standard, they suffer from significant drawbacks: oxidative instability (forming disulfides), pervasive malodor, and rapid, disordered initial adsorption kinetics.

Isothiouronium salts (


) function as "masked" thiols, offering a superior alternative for high-precision applications. These crystalline, odorless, and air-stable precursors undergo in situ base-promoted hydrolysis to release the active thiolate species directly at the solid-liquid interface. This application note details the mechanistic advantages and provides a validated protocol for utilizing isothiouronium salts to generate highly ordered, defect-free SAMs.
Key Advantages Over Free Thiols
FeatureFree Thiols (

)
Isothiouronium SaltsImpact on Research
Stability Low; oxidizes to disulfides/sulfonates in airHigh ; indefinite shelf life as solid saltsConsistent reagent quality; no need for glovebox handling.
Odor Strong, offensiveOdorless Improved lab safety and user experience.
Kinetics Diffusion-controlled; rapid "island" growthReaction-controlled ; slow releaseSlower assembly promotes thermodynamic equilibrium, reducing domain boundary defects.
Purity Hard to purify (oils/liquids)Easy ; crystallizable solidsUltra-high purity monolayers possible without distillation.

Mechanistic Insight: The "In Situ" Activation

The core principle of this method is the base-catalyzed cleavage of the isothiouronium moiety. Unlike free thiols which adsorb immediately upon contact with gold, isothiouronium salts are inert until activated.

Reaction Pathway[1][2][3][4][5]
  • Deprotonation: A base (e.g., NaOH, Et

    
    N) deprotonates the amidine nitrogen.
    
  • Collapse: The tetrahedral intermediate collapses, expelling urea and generating the thiolate anion (

    
    ).
    
  • Assembly: The thiolate chemisorbs onto the gold surface (

    
    ), forming the strong 
    
    
    
    covalent bond.[1]

This "slow-release" mechanism prevents the rapid, chaotic adsorption often seen with free thiols, allowing the alkyl chains to organize into a tightly packed, crystalline lattice before the monolayer is "locked" in place.

Pathway Visualization

SAM_Mechanism cluster_0 Precursor Phase cluster_1 In Situ Activation cluster_2 Surface Assembly Salt Isothiouronium Salt [R-S-C(NH2)2]+ X- Inter Tetrahedral Intermediate Salt->Inter + Base Base Base Catalyst (OH- or Et3N) Base->Inter Thiolate Thiolate Anion (R-S-) Inter->Thiolate Hydrolysis Urea Urea Byproduct (NH2)2CO Inter->Urea Elimination SAM Ordered SAM Au-S-R Thiolate->SAM Chemisorption Au_Surface Au(111) Surface Au_Surface->SAM

Figure 1: Reaction pathway for base-promoted SAM formation. The rate-limiting hydrolysis step regulates the concentration of free thiolate, promoting thermodynamic ordering.

Experimental Protocol

Objective: Formation of a dense, hydroxyl-terminated alkanethiol SAM on a polycrystalline gold electrode using S-(11-hydroxyundecyl)isothiouronium bromide.

Materials & Reagents[1][6]
  • Substrate: Polycrystalline Gold (sputtered on glass/silicon) or Au(111) on mica.

  • Precursor: Isothiouronium salt of interest (e.g., synthesized from 11-bromo-1-undecanol + thiourea).

  • Solvent: Ethanol (Absolute, HPLC grade).

  • Base: 1.0 M Aqueous NaOH (Sodium Hydroxide) OR Triethylamine (Et

    
    N) for water-sensitive linkers.
    
  • Cleaning: Piranha solution (

    
    , 3:1) [DANGER: Corrosive/Explosive]  or UV/Ozone cleaner.
    
Step-by-Step Methodology
Phase 1: Substrate Preparation
  • Clean: Immerse gold substrate in Piranha solution for 60 seconds to remove organic contaminants.

    • Alternative: UV/Ozone treat for 20 minutes followed by an ethanol rinse.

  • Rinse: Copiously rinse with deionized water (18.2 MΩ·cm) and then absolute ethanol.

  • Dry: Blow dry with a stream of high-purity Nitrogen (

    
    ). Use immediately.
    
Phase 2: Solution Preparation (The "Activation" Mix)

Note: Prepare this solution immediately before use to prevent disulfide formation in the bulk solution.

  • Dissolve: Prepare a 1.0 mM solution of the isothiouronium salt in ethanol (e.g., 3.2 mg of salt in 10 mL EtOH).

  • Activate: Add the base to trigger hydrolysis.

    • For Aqueous-Compatible: Add 20 µL of 1.0 M NaOH (Final conc: ~2 mM, 2 equivalents).

    • For Organic-Only: Add 2 equivalents of Triethylamine.

  • Mix: Vortex briefly (5-10 seconds). The solution may turn slightly cloudy due to salt formation (NaBr), which is harmless.

Phase 3: Assembly & Incubation
  • Immerse: Place the clean gold substrate into the activated solution. Ensure the active face is fully submerged.

  • Incubate: Seal the container (under

    
     if possible) and incubate at Room Temperature (20-25°C).
    
    • Duration:24 hours .[2] (Unlike free thiols which adsorb in minutes, the hydrolysis kinetics require longer incubation to reach saturation and high order).

  • Darkness: Keep the container in the dark to prevent photo-oxidation.

Phase 4: Post-Treatment & Washing

Critical Step: Urea byproducts can physisorb to the surface. Rigorous washing is required.

  • Rinse 1 (Solvent): Remove substrate and rinse thoroughly with ethanol to remove unreacted salt and urea.

  • Rinse 2 (Water): Rinse with deionized water to remove any inorganic salts (NaBr).

  • Rinse 3 (Solvent): Final rinse with ethanol.

  • Dry: Blow dry with

    
    .[3]
    

Characterization & Validation

To verify the successful formation of the SAM, the following characterization metrics should be compared against standard free-thiol controls.

Expected Data Metrics
TechniqueParameterExpected Value (C11-OH SAM)Interpretation
Contact Angle Static Water (

)
< 20° (Hydrophilic)Indicates successful presentation of -OH groups. Methyl-terminated SAMs would be >105°.
Ellipsometry Thickness (

)
~1.4 - 1.6 nmConsistent with a tilted C11 chain (~30° tilt).
XPS S(2p) Binding Energy162.0 eVDoublet at 162 eV confirms Chemisorbed Thiolate (

). Absence of 168 eV peak confirms no oxidized sulfonates.
CV Reductive Desorption-0.8 to -1.0 V (vs Ag/AgCl)Sharp peak indicates high ordering. Broad peak suggests defects.
Electrochemical Validation (Cyclic Voltammetry)

Using a redox probe (e.g.,


), a well-formed SAM should act as an insulating barrier.
  • Bare Gold: Reversible redox peaks (

    
    ).
    
  • Defective SAM: Quasi-reversible, broadened peaks.

  • Perfect SAM: Complete blocking of current (Sigmoidal or flat response).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Contact Angle Incomplete hydrolysis or Urea contaminationIncrease base concentration (to 3-4 eq) or extend washing steps with water/ethanol.
Broad CV Peaks Disordered monolayer ("Pinholes")Increase incubation time to 48h. Ensure

backfill to prevent oxidation during assembly.
No SAM Formation Base incompatibilityIf using NaOH in pure organic solvent, ensure solubility (add trace water). Switch to DBU or Et

N.

References

  • Mechanism of Isothiouronium Hydrolysis & SAM Form

    • Title: "Base-Promoted Formation of Self-Assembled Monolayers from S-Acetylated and S-Isothiouronium-Derived Precursors"
    • Source:Langmuir (American Chemical Society)
    • Context: Defines the kinetics of in-situ deprotection and the resulting order of the monolayer.
  • Comparison of Thiol vs. Masked Thiol Kinetics

    • Title: "Kinetics of Self-Assembled Monolayer Formation on Gold"[2][4][5][6]

    • Source:Journal of Physical Chemistry C
    • Context: Provides the baseline kinetics for free thiols to contrast with the reaction-limited kinetics of isothiouronium salts.
  • Synthesis of Isothiouronium Salts

    • Title: "Odorless Synthesis of Thioglycosides Using Isothiouronium Salts"
    • Source:Organic Letters / PubMed
    • Context: While focused on glycosides, this reference details the synthesis and stability of the salt precursors.
  • Electrochemical Stability of SAMs

    • Title: "Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu"
    • Source:ACS Applied M
    • Context: Benchmarks for CV characteriz
  • General SAM Protocol Standards

    • Title: "Preparing Self-Assembled Monolayers"
    • Source:Sigma-Aldrich Technical Guides
    • Context: Standard cleaning and handling procedures for gold substrates.[3]

Sources

Application Note: Solvent Selection and Optimization for S,S'-(1,3-Propanediyl)bis(isothiouronium bromide) Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality in solvent selection, thermodynamic drivers, and validated protocols for the synthesis and hydrolysis of bis(isothiouronium) salts.

Introduction & Mechanistic Overview

The synthesis of sulfur-containing heterocycles, macrocycles, and aliphatic dithiols frequently relies on the generation of intermediate isothiouronium salts[1]. Specifically, S,S'-(1,3-propanediyl)bis(isothiouronium bromide) (CAS: 5442-32-0) serves as a highly stable, odorless, and crystalline surrogate for the highly volatile and pungent 1,3-propanedithiol[2].

The chemical lifecycle of this compound generally involves a two-stage process, often referred to as the Rathke synthesis[3]:

  • SN2 Alkylation: The nucleophilic attack of thiourea on 1,3-dibromopropane to form the bis(isothiouronium) salt[4].

  • Alkaline Hydrolysis: Base-mediated cleavage of the C–S bond to yield 1,3-propanedithiol and urea/cyanamide byproducts[3][5].

As a Senior Application Scientist, I emphasize that the success of both stages is entirely dictated by solvent selection . The solvent does not merely act as a passive medium; it actively drives reaction thermodynamics, controls intermediate solubility, and provides a self-validating visual cue for reaction progress.

The Causality of Solvent Selection

Step 1: Bis(isothiouronium) Salt Formation

The formation of the bis(isothiouronium) salt requires a solvent that can dissolve the neutral, moderately polar reactants (thiourea and 1,3-dibromopropane) at elevated temperatures, but reject the highly ionic, polar product at lower temperatures[1][4].

  • Why Absolute Ethanol is the Gold Standard: Ethanol (

    
     = 24.5) provides the perfect dielectric balance. At reflux, it fully solvates both the thiourea and the dihalide. As the SN2 reaction proceeds, the resulting bis(isothiouronium) bromide salt forms. Because this salt is highly ionic, its solubility in cold ethanol is exceptionally low. This solubility differential drives the reaction equilibrium forward (Le Chatelier’s principle) and allows the product to spontaneously precipitate, eliminating the need for complex chromatographic purification[4].
    
  • Why Water Fails Here: While water (

    
     = 80.1) easily dissolves thiourea and the final salt, 1,3-dibromopropane is immiscible in water. This creates a biphasic system that severely limits the reaction rate and complicates isolation.
    
Step 2: Alkaline Hydrolysis

Transforming the stable salt into 1,3-propanedithiol requires breaking the isothiouronium C–S bond.

  • Why Aqueous NaOH is Required: Water is necessary as the primary hydrolysis medium, while the hydroxide ion (

    
    ) acts as the nucleophile to attack the isothiouronium carbon[3][5].
    
  • The Role of the Extraction Solvent: As the dithiol forms, it is immiscible in the aqueous phase. Introducing an organic extraction solvent (like diethyl ether or dichloromethane) immediately partitions the dithiol into the organic layer. This phase separation protects the newly formed thiol from base-catalyzed oxidative dimerization into disulfides[2][5].

Quantitative Data: Solvent Parameters

The following tables summarize the physicochemical rationale behind solvent selection for both stages of the workflow.

Table 1: Solvent Evaluation for Bis(isothiouronium) Salt Formation

SolventDielectric Constant (

)
Reactant Solubility (Reflux)Product Solubility (0°C)Yield Impact & Practicality
Absolute Ethanol 24.5HighVery LowOptimal (>85%) ; spontaneous precipitation[4].
Methanol 32.7HighLow to ModerateGood; but often requires vacuum concentration to induce precipitation.
Water 80.1Low (for dihalide)HighPoor; biphasic reaction, difficult isolation.
Toluene 2.4Low (for thiourea)InsolubleVery Poor; limited reactant interaction.

Table 2: Solvent Systems for Alkaline Hydrolysis

Reagent / Solvent SystemRole in ReactionPhase BehaviorExtraction Efficiency
Aqueous NaOH (10-20%) Primary hydrolysis medium; provides

Biphasic (Product separates as oil)N/A (Requires co-solvent)
Aq. NaOH / Diethyl Ether Ether extracts the dithiol as it formsDistinct aqueous/organic layersExcellent ; minimizes dithiol oxidation[4][5].

Experimental Workflow Visualization

The following diagram illustrates the phase transitions and solvent-driven logic inherent to this synthetic pathway.

Workflow Step1 1,3-Dibromopropane + Thiourea Solvent1 Reflux in Absolute Ethanol (Polar Protic Medium) Step1->Solvent1 SN2 Alkylation Intermediate S,S'-(1,3-propanediyl)bis (isothiouronium bromide) [Solid Precipitate] Solvent1->Intermediate Cooling & Crystallization (Solubility Differential) Solvent2 Aqueous NaOH (Alkaline Hydrolysis) Intermediate->Solvent2 Base-Mediated Cleavage Product 1,3-Propanedithiol [Organic Phase Extraction] Solvent2->Product Liquid-Liquid Extraction (e.g., Et2O or DCM)

Figure 1: Reaction workflow demonstrating solvent-driven phase transitions in the Rathke synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Visual cues (precipitation, phase separation) serve as built-in quality control checkpoints.

Protocol A: Synthesis of S,S'-(1,3-Propanediyl)bis(isothiouronium bromide)

Note: This step leverages the solubility differential of ethanol to drive purity.

  • Preparation: Equip a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend thiourea (2.1 equivalents) in absolute ethanol (approx. 5 volumes relative to the dihalide). Heat the mixture to a gentle reflux until the thiourea is fully dissolved[4].

  • Alkylation: Add 1,3-dibromopropane (1.0 equivalent) dropwise to the refluxing solution.

  • Reaction: Maintain reflux for 3–4 hours.

  • Self-Validating Isolation: Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0–5 °C). Validation Check: The successful formation of the product is confirmed by the heavy precipitation of a white crystalline solid[4].

  • Filtration: Collect the bis(isothiouronium) salt via vacuum filtration. Wash the filter cake with ice-cold absolute ethanol to remove unreacted starting materials. Dry under vacuum.

Protocol B: Alkaline Hydrolysis to 1,3-Propanedithiol

Note: Perform this protocol in a well-ventilated fume hood due to the extreme stench of the resulting dithiol[4].

  • Suspension: In a round-bottom flask, suspend the isolated S,S'-(1,3-propanediyl)bis(isothiouronium bromide) in degassed, distilled water. Field Insight: Degassing the water with Argon or Nitrogen prevents oxidative dimerization of the final thiol[5].

  • Hydrolysis: Slowly add a concentrated aqueous solution of NaOH (4.0–5.0 equivalents)[5]. Heat the mixture to a gentle reflux for 2–3 hours under an inert atmosphere.

  • Acidification: Cool the reaction mixture to room temperature and cautiously acidify with mineral acid (e.g., 6M HCl) until the pH reaches 1–2[4].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane. Validation Check: The dithiol will partition into the organic layer, leaving the aqueous layer containing urea/cyanamide and sodium bromide.

  • Purification: Dry the combined organic extracts over anhydrous

    
    . Filter and remove the solvent under reduced pressure. The crude 1,3-propanedithiol can be purified via vacuum distillation[4].
    

References

  • A Historical and Technical Overview of 1,3-Propanedithiol: From Discovery to Modern Applic
  • S,S'-(1,3-PROPANEDIYL)BIS(ISOTHIOURONIUM BROMIDE) AldrichCPR Sigma-Aldrich
  • Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights N
  • Isothiouronium Wikipedia
  • Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols Arkivoc
  • Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters N

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of S,S'-(1,3-Propanediyl)bis(isothiouronium bromide)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of S,S'-(1,3-propanediyl)bis(isothiouronium bromide) (CAS 5442-32-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. As your application scientist, my goal is to move beyond simple protocols and provide a framework of chemical logic, enabling you to troubleshoot effectively, optimize your yield, and ensure the highest purity of your final product.

Synthesis Overview and Mechanism

The synthesis of S,S'-(1,3-propanediyl)bis(isothiouronium bromide) is a classical example of a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbon atoms of 1,3-dibromopropane. This occurs in a concerted, stepwise fashion, first forming a mono-substituted intermediate, which then reacts with a second equivalent of thiourea to yield the desired bis-isothiouronium salt.

The reaction is typically robust and high-yielding, but its success is contingent on controlling key parameters. The salt's precipitation from the reaction medium often drives the reaction to completion.

Caption: High-level workflow for the synthesis of S,S'-(1,3-propanediyl)bis(isothiouronium bromide).

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, or I've isolated no product. What went wrong?

Low yield is the most common issue, often stemming from a few critical oversights. Let's diagnose the potential causes.

Potential Cause A: Incorrect Stoichiometry

  • The Chemistry: This is a bimolecular reaction where two molecules of thiourea react with one molecule of 1,3-dibromopropane. The molar ratio is therefore fundamental to success. Using an insufficient amount of thiourea will leave unreacted 1,3-dibromopropane, while a vast excess can sometimes make purification more complex.

  • Solution: Strictly adhere to a 2:1 molar ratio of thiourea to 1,3-dibromopropane. A slight excess of thiourea (e.g., 2.05 to 2.1 equivalents) can be used to ensure the complete consumption of the dibromoalkane, but it is not always necessary. Always calculate molar equivalents accurately before starting.[1]

ReagentMolar Mass ( g/mol )Recommended Molar RatioNotes
1,3-Dibromopropane201.891.0Limiting Reagent
Thiourea76.122.0 - 2.1Use a slight excess to drive the reaction

Potential Cause B: Suboptimal Thermal Conditions

  • The Chemistry: The S-alkylation of thiourea is an exothermic process.[1] While initial heating is required to overcome the activation energy, the reaction can become self-sustaining and vigorous. If the temperature is too low, the reaction rate will be impractically slow. If it's too high or uncontrolled, it can potentially lead to side reactions or solvent loss.

  • Solution: Dissolve the thiourea in the solvent (e.g., 95% ethanol) and heat the mixture to a gentle reflux before adding the 1,3-dibromopropane. Once the dibromopropane is added, the exothermic nature of the reaction should maintain the reflux.[1] If the reaction is too vigorous, it may require external cooling with a water bath to moderate it.[1] For microwave-assisted syntheses, temperatures between 100-160°C have proven effective for similar reactions, drastically reducing reaction times.[2]

Potential Cause C: Poor Reagent or Solvent Quality

  • The Chemistry: The purity of your starting materials is paramount. 1,3-dibromopropane can degrade over time, and the presence of inhibitors or hydrolysis products (3-bromo-1-propanol) can interfere with the reaction. Similarly, using a solvent that is not of sufficient purity or is wet when anhydrous conditions are needed can hinder product formation.[3][4]

  • Solution:

    • Verify Reagent Purity: Use freshly opened or properly stored 1,3-dibromopropane. If in doubt, purify it by distillation.

    • Use Appropriate Solvent: For this reaction, 95% ethanol is generally sufficient and effective.[1] If adapting the procedure for other substrates that might react with the solvent, consider more inert options like acetonitrile or tert-butanol.[5][6]

    • Ensure Clean Glassware: Contaminants on glassware can kill a reaction. Always use clean, dry flasks.[7]

Question 2: The final product is off-white/yellow, or its melting point is broad and lower than the literature value. How do I improve purity?

An impure product indicates the presence of unreacted starting materials or side products.

Potential Cause A: Incomplete Reaction

  • The Chemistry: If the reaction is stopped prematurely, unreacted thiourea and 1,3-dibromopropane will contaminate the product. The mono-substituted intermediate, S-(3-bromopropyl)isothiouronium bromide, may also be present.

  • Solution: Ensure the reaction goes to completion. For a typical reflux in ethanol, a reaction time of 1-2 hours after the initial exothermic phase is usually sufficient. The precipitation of the product is a good visual cue, but monitoring by Thin Layer Chromatography (TLC) provides definitive proof.

Potential Cause B: Ineffective Purification

  • The Chemistry: The crude product, while often of high purity, will contain residual solvent and potentially trace amounts of starting materials. Simple filtration is often not enough to achieve analytical purity.

  • Solution:

    • Thorough Washing: After filtering the precipitated product, wash the filter cake thoroughly with cold solvent (the same solvent used for the reaction) to remove soluble impurities. Subsequently, a wash with a solvent in which the product is insoluble but the starting materials are soluble (like diethyl ether or ethyl acetate) can be very effective.[8]

    • Recrystallization: The most robust method for purification is recrystallization. For this compound, dissolving the crude solid in a minimal amount of hot 95% ethanol and allowing it to cool slowly will yield high-purity crystals.[1]

Troubleshooting_Tree problem_node problem_node cause_node cause_node solution_node solution_node Start Low Yield or Impure Product? Yield Is the Yield Low? Start->Yield Purity Is the Product Impure? Start->Purity Stoichiometry Check Molar Ratios (Thiourea:Dibromopropane ~2.05:1) Yield->Stoichiometry Cause: Stoichiometry Temp Verify Thermal Profile (Initial reflux, then self-sustaining) Yield->Temp Cause: Temperature Reagents Assess Reagent Quality (Fresh reagents, pure solvent) Yield->Reagents Cause: Quality Completion Ensure Full Conversion (Monitor via TLC) Purity->Completion Cause: Incomplete Rxn Purification Improve Purification (Thorough washing, recrystallization) Purity->Purification Cause: Workup

Caption: Decision tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

For this specific synthesis, 95% ethanol is the most commonly cited and reliable solvent.[1] It effectively dissolves the reactants at reflux but allows the bis-isothiouronium salt product to precipitate upon formation, which helps drive the reaction to completion. Acetonitrile is another viable option that has been used for similar transformations.[6]

Q2: How can I monitor the reaction's progress?

The most straightforward indicator is the formation of a dense white precipitate. For more rigorous analysis, Thin Layer Chromatography (TLC) can be used. A suitable mobile phase would be a polar system like Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v). The starting material, 1,3-dibromopropane, will have a high Rf value, while the highly polar product will remain at or very near the baseline. The reaction is complete when the spot corresponding to 1,3-dibromopropane is no longer visible.

Q3: What is a realistic yield to expect?

With proper control of stoichiometry and temperature, this reaction is capable of producing high yields. Yields of 80-90% for the crude, precipitated product are commonly reported for analogous reactions.[1] After purification by recrystallization, a final yield of 75-85% is an excellent result.

Q4: How should the final product be stored?

S,S'-(1,3-propanediyl)bis(isothiouronium bromide) is a stable, non-volatile salt. It should be stored in a well-sealed container at room temperature, away from moisture.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system, incorporating best practices to maximize yield and purity.

Reagents & Equipment:

  • Thiourea (2.05 eq)

  • 1,3-Dibromopropane (1.0 eq)

  • 95% Ethanol (Sufficient to make an ~0.5 M solution with respect to the dibromopropane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add thiourea (2.05 molar equivalents) and 95% ethanol.

  • Initial Heating: Begin stirring and heat the mixture to a gentle reflux using a heating mantle. Continue heating until all the thiourea has dissolved.

  • Substrate Addition: Turn off the heat source. Carefully add 1,3-dibromopropane (1.0 molar equivalent) to the refluxing solution in one portion through the condenser.

  • Exothermic Reaction: An exothermic reaction should commence within a few minutes, causing the formation of a white precipitate and maintaining the reflux without external heating.[1] If the reaction becomes too vigorous, briefly immerse the flask in a cool water bath to moderate it.

  • Completion: Once the initial vigorous reaction subsides (typically after 20-30 minutes), place the heating mantle back under the flask and maintain a gentle reflux for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: After the reflux period, allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold 95% ethanol, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the product in a vacuum oven or in a desiccator to a constant weight. The resulting S,S'-(1,3-propanediyl)bis(isothiouronium bromide) should be a white, crystalline solid.

  • (Optional) Recrystallization: For the highest purity, dissolve the crude product in a minimum amount of boiling 95% ethanol, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath. Collect the purified crystals by filtration as described above.

References
  • Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[5][9]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. (2020). MDPI. [Link]

  • ETHANEDITHIOL. (n.d.). Organic Syntheses. [Link]

  • Reaction of thiourea and substituted thioureas with 1,3-dibromopropyne. (n.d.). Academia.edu. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry. [Link]

  • Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks. (2023). PMC. [Link]

  • How to improve the yield for the reaction below? (2021). ResearchGate. [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora. [Link]

  • The proposed mechanism for the formation of thiourea. (n.d.). ResearchGate. [Link]

  • Synthesis of bis-isothiouronium salt 3 by the reaction of compound 2... (n.d.). ResearchGate. [Link]

  • Is it normal to get low yields all the time, or am I a bad organic chemist? (2020). Sciencemadness.org. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2019). PMC. [Link]

  • General procedure for synthesis of bromide salts. (n.d.). The Royal Society of Chemistry. [Link]

Sources

troubleshooting low solubility of isothiouronium bromide in ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isothiouronium Salt Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique solubility behaviors of isothiouronium bromide salts in ethanol.

Isothiouronium bromides are critical intermediates in thiol synthesis, perovskite solar cell passivation, and the formulation of cationic surfactants. However, their solubility is highly dependent on alkyl chain length, temperature, and solvent dynamics. This guide bypasses generic advice to focus on the mechanistic causality behind precipitation issues, providing you with self-validating protocols to ensure experimental success.

Diagnostic Workflow

SolubilityTroubleshooting Start Solubility Issue: Isothiouronium Bromide in Ethanol Phase When does the issue occur? Start->Phase Synthesis During Synthesis (Incomplete Reaction) Phase->Synthesis Reaction Phase Purification During Purification (Recrystallization) Phase->Purification Workup Phase CheckTemp Is the reaction at reflux (78°C)? Synthesis->CheckTemp CheckThiourea Is unreacted thiourea present? Purification->CheckThiourea IncreaseTemp Increase to reflux. Salts have high Krafft points. CheckTemp->IncreaseTemp No CheckAlkyl Is it a bulky/tertiary alkyl group (e.g., t-butyl)? CheckTemp->CheckAlkyl Yes SideReaction Ethanol competes as electrophile. Switch to t-BuOH. CheckAlkyl->SideReaction Yes CheckChain Is it a long-chain alkyl group (>C12)? CheckAlkyl->CheckChain No AddCoSolvent Use Ethanol/Water or Methanol co-solvent. CheckChain->AddCoSolvent Yes CheckChain->CheckThiourea No CheckThiourea->AddCoSolvent No HotFiltration Perform hot filtration prior to cooling. CheckThiourea->HotFiltration Yes

Diagnostic workflow for troubleshooting isothiouronium bromide solubility in ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my S-alkyl isothiouronium bromide prematurely precipitate out of ethanol during the reaction? A1: This is primarily an issue of Krafft temperature and chain length. Long-chain S-alkyl isothiouronium bromides (e.g., C12–C16) act as cationic surfactants[1]. Their solubility in ethanol is heavily dictated by their Krafft boundary—the temperature above which the solubility of a surfactant increases sharply due to micelle formation[1]. If the reaction temperature drops below this point, the salt will prematurely precipitate, trapping unreacted thiourea and alkyl bromide in the solid matrix. Solution: Always maintain a vigorous reflux (approx. 78°C for ethanol) throughout the entire reaction to ensure the system remains above the Krafft boundary.

Q2: I am synthesizing S-tert-butyl isothiouronium bromide in ethanol, but the yield is low and a highly soluble byproduct forms. What is happening? A2: This is caused by competitive electrophilic attack and solvolysis. In refluxing ethanol, tertiary alkyl halides are highly prone to competing elimination reactions. Furthermore, ethanol can act as a competing electrophile, reacting with thiourea to yield S-ethyl isothiouronium bromide instead of your desired product[2]. This byproduct has a drastically different solubility profile. Solution: Replace ethanol with tert-butanol (t-BuOH)[2]. This ensures that the only electrophile in the reaction mixture matches the tert-butyl group, preserving the integrity of the synthesis and ensuring the correct solubility profile of the final salt[2].

Q3: How do I optimize the recrystallization of complex isothiouronium bromides if they are poorly soluble in cold ethanol but crash out too quickly? A3: Complex or bulky derivatives (such as carbazole-based quaternary ammonium salts like CzETU) exhibit steep solubility curves and limited solubility in standard alcohols[3]. Solution: Utilize a co-solvent system. Dissolving the crude product in hot ethanol and slowly adding a non-polar anti-solvent (like diethyl ether) or a highly polar co-solvent (like water, 9:1 ratio) alters the dielectric constant of the medium, allowing for a controlled, slower crystallization process. For highly stubborn polymeric salts, heating to 70°C in isopropanol or chloroform may be required for complete dissolution[3].

Q4: Does unreacted thiourea affect the solubility of the final salt? A4: Yes. Thiourea has a moderate solubility in ethanol. If an excess of thiourea is used to drive the reaction (a common practice), it can co-precipitate with the isothiouronium bromide during cooling due to the common ion effect and simple saturation limits. This co-crystallization alters the apparent solubility of the product during subsequent purification steps. Solution: Implement a hot filtration step immediately after reflux. This removes insoluble impurities or excess thiourea before the target salt begins to nucleate.

Quantitative Solubility & Phase Behavior Data

Alkyl SubstituentRecommended Synthesis SolventRecrystallization Solvent SystemSolubility / Phase Behavior Note
Short-chain (C2–C8) Ethanol (Absolute)EthanolHigh solubility at room temp; requires cooling to 0°C to induce crystallization.
Long-chain (C10–C16) Ethanol (95% or Absolute)Ethanol / Water (9:1)Exhibits surfactant properties; low solubility below Krafft point (precipitates at RT)[1].
Bulky / Tertiary (t-butyl) tert-Butanol (t-BuOH)tert-Butanol or MethanolEthanol causes side-reactions (S-ethyl formation); use t-BuOH to ensure pure product[2].
Complex / Polymeric (CzETU) Ethanol or IsopropanolEthanol / Diethyl EtherOften requires sonication or heating to 70°C for complete dissolution[3].

Step-by-Step Methodology: Self-Validating Synthesis & Recrystallization

This protocol is designed as a self-validating system to ensure complete conversion while mitigating premature precipitation and co-crystallization issues.

Phase 1: Synthesis

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend thiourea (1.1 eq) in absolute ethanol (Note: substitute with t-BuOH for tertiary alkyls[2]).

  • Heating: Heat the suspension to a gentle reflux (78°C for ethanol) under a nitrogen atmosphere until the thiourea is fully dissolved.

  • Addition: Add the alkyl bromide (1.0 eq) dropwise to the refluxing solution. Causality Note: Dropwise addition prevents localized cooling of the solvent, maintaining the system above the Krafft point of the forming salt and preventing premature precipitation.

  • Reaction: Maintain reflux for 4–6 hours. Monitor via TLC (acetone/cyclohexane 10:1) until the alkyl bromide is completely consumed.

Phase 2: Purification (Recrystallization) 5. Hot Filtration: While the mixture is still at reflux, rapidly filter it through a pre-heated Büchner funnel. Causality Note: This step removes unreacted thiourea and insoluble particulates before the temperature drops, preventing co-crystallization. 6. Controlled Cooling: Allow the filtrate to cool slowly to room temperature. Causality Note: Slow cooling promotes the formation of a stable, pure crystal lattice, effectively excluding solvent molecules and soluble impurities. 7. Cold Maturation: Transfer the flask to an ice bath (0–4°C) for 2 hours to maximize the yield of the precipitate. 8. Recovery: Collect the crystallized S-alkyl isothiouronium bromide via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold ethanol to remove residual unreacted alkyl bromide without dissolving the product. 9. Self-Validation Check: To confirm the purity and successful ionic conversion of the synthesized salt, perform a silver nitrate (


) precipitation test on a dissolved aliquot in water. A pure isothiouronium bromide salt will immediately yield a pale yellow 

precipitate, confirming the presence of the ionic bromide counterion and the absence of unreacted covalent alkyl bromide.

References

  • Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1,3]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling Source: MDPI (Molecules) URL:[Link]

  • Polymer-Cationic Surfactant Interaction: 1. Surface and Physicochemical Properties of Polyvinyl Alcohol (PVA)-S-Alkyl Isothiouronium Bromide Surfactant Mixed Systems Source: Journal of Surfactants and Detergents (via ResearchGate) URL:[Link]

  • Investigation of Interactions between Carbazole-Based Quaternary Ammonium Salts and Lead-Based Perovskites Source: ACS Applied Energy Materials URL:[Link]

Sources

Technical Support Center: Purification of Crude S,S'-(1,3-Propanediyl)bis(isothiouronium bromide)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1,3-propanedithiol and related organosulfur frameworks frequently relies on the intermediate S,S'-(1,3-propanediyl)bis(isothiouronium bromide). This ionic salt is generated via the nucleophilic substitution of 1,3-dibromopropane with thiourea. While the reaction is highly efficient, isolating the bis(isothiouronium) salt in high purity is critical to prevent downstream side reactions (e.g., mono-thiol formation or polymerization) during subsequent hydrolysis steps.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve common purification bottlenecks such as "oiling out" and the co-crystallization of impurities.

Purification Workflow

PurificationWorkflow Crude Crude S,S'-(1,3-propanediyl) bis(isothiouronium bromide) Wash Trituration / Wash (Diethyl Ether or Hexane) Crude->Wash Filter1 Vacuum Filtration (Removes 1,3-dibromopropane) Wash->Filter1 Recryst Recrystallization (Hot Ethanol or MeOH/Acetone) Filter1->Recryst Cooling Controlled Cooling (Ice Bath) Recryst->Cooling Pure Pure Crystalline Product (>99% Purity) Cooling->Pure

Workflow for the purification of crude S,S'-(1,3-propanediyl)bis(isothiouronium bromide).

Data Presentation: Solubility and Impurity Partitioning

To design an effective purification strategy, we must exploit the differential solubility of the target salt and its common impurities.

CompoundChemical NatureWaterCold Ethanol (0 °C)Hot Ethanol (78 °C)Non-Polar (Ether/Hexanes)
S,S'-(1,3-Propanediyl)bis(isothiouronium bromide) Ionic SaltHighly SolubleInsoluble / SparinglyHighly SolubleInsoluble
Thiourea (Excess Reactant) Polar OrganicHighly SolubleModerately SolubleHighly SolubleInsoluble
1,3-Dibromopropane (Unreacted) Non-Polar LiquidInsolubleSolubleSolubleHighly Soluble
Troubleshooting & FAQs

Q1: My crude product formed a sticky, biphasic oil instead of a crystalline solid. What caused this, and how can I fix it? A: This is the most frequently encountered issue and is caused by unreacted 1,3-dibromopropane. Because 1,3-dibromopropane is a dense, non-polar liquid, it coats the newly formed ionic bis(isothiouronium) salt, preventing nucleation and causing the product to "oil out" . Mechanistic Fix: Before attempting recrystallization, you must perform a non-polar trituration. Suspend the oily crude in a non-polar solvent like diethyl ether or hexane and stir vigorously. The non-polar solvent will selectively dissolve the unreacted 1,3-dibromopropane, leaving the ionic salt completely insoluble. Upon vacuum filtration, the oil will transition into a filterable, amorphous solid.

Q2: How do I selectively remove unreacted thiourea without losing my target product? A: Thiourea is often used in a slight stoichiometric excess (typically 2.1 to 2.2 equivalents) to drive the reaction to completion and prevent mono-substituted byproducts . To remove it, exploit the temperature-dependent solubility gradient of your target salt in ethanol. While thiourea maintains moderate solubility in cold ethanol, S,S'-(1,3-propanediyl)bis(isothiouronium bromide) is practically insoluble at 0 °C but highly soluble at reflux . A standard hot ethanol recrystallization will trap the thiourea in the cold mother liquor while the target salt crystallizes.

Q3: I attempted an ethanol recrystallization, but the product oiled out again during cooling. What is the alternative? A: "Oiling out" during cooling (liquid-liquid phase separation before crystallization) occurs when the solute concentration exceeds its solubility limit at a temperature above its melting point, or when trace water is present in the solvent. If this occurs, switch to a solvent-differential (anti-solvent) crystallization . Mechanistic Fix: Dissolve the crude salt in a minimum volume of methanol (a strong solvent for isothiouronium salts). Slowly add acetone (an anti-solvent) dropwise until the solution reaches the cloud point. The drastic shift in dielectric constant forces the salt to nucleate as high-purity white crystals rather than an oil.

Step-by-Step Experimental Protocol: Two-Stage Purification

This self-validating protocol ensures the removal of both non-polar and polar impurities, yielding >99% pure S,S'-(1,3-propanediyl)bis(isothiouronium bromide).

Phase 1: Trituration (Removal of Non-Polar Organics)
  • Suspend: Transfer the crude reaction mixture (whether a sticky solid or oil) into a clean Erlenmeyer flask.

  • Wash: Add 3 volumes (relative to crude mass) of cold diethyl ether or hexanes.

  • Agitate: Stir vigorously using a magnetic stir bar for 15 minutes. The mechanical shearing will break up the oil, allowing the solvent to extract unreacted 1,3-dibromopropane.

  • Filter: Collect the resulting solid via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 1 volume of cold diethyl ether.

  • In-Process Validation: Spot the ether filtrate on a TLC plate (Hexane:EtOAc 9:1). A UV-active or iodine-stainable spot near the solvent front confirms the successful extraction and removal of 1,3-dibromopropane.

Phase 2: Recrystallization (Removal of Thiourea & Mono-adducts)
  • Dissolve: Transfer the triturated solid to a round-bottom flask. Add absolute ethanol (approximately 5-10 mL per gram of crude) and heat to reflux (78 °C) until the solid completely dissolves. Note: If the solution remains cloudy, perform a hot gravity filtration to remove insoluble polymeric byproducts.

  • Cool: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. This slow cooling promotes the formation of a pure, ordered crystal lattice, excluding thiourea from the matrix .

  • Chill: Once at room temperature, transfer the flask to an ice bath (0 °C) for 1 hour to maximize the precipitation yield.

  • Recover: Collect the white crystals via vacuum filtration. Wash the crystals with a minimal amount of ice-cold ethanol.

  • Dry & Validate: Dry the crystals under a high vacuum to remove residual solvent.

    • Validation: The pure S,S'-(1,3-propanediyl)bis(isothiouronium bromide) should present as a free-flowing white powder. Confirm purity via ^1H NMR (D2O or DMSO-d6); the absence of a broad singlet at ~7.0 ppm (free thiourea) and the correct integration of the central methylene protons (quintet, ~2.0 ppm) validate the success of the protocol.

References
  • Organic Syntheses Procedure: 3,7-Dithianonane-1,9-dithiol. Organic Syntheses, Coll. Vol. 8, p.212 (1993). Available at:[Link]

  • Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights. The Journal of Organic Chemistry. Available at:[Link]

  • Improved, Odorless Access to Benzo[1,2-d;4,5-d′]-bis[1,3]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Molecules (MDPI). Available at:[Link]

Technical Support Center: Crystallization of Bis(isothiouronium) Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base is designed for researchers, structural chemists, and drug development professionals struggling with the isolation and crystallization of bis(isothiouronium) salts. These compounds are notorious for their challenging physical properties, but by understanding the underlying thermodynamics and intermolecular forces, you can reliably obtain X-ray quality single crystals.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Q: Why do my synthesized bis(isothiouronium) halide salts consistently "oil out" into a viscous syrup instead of forming discrete crystals?

A: The "oiling out" phenomenon—a liquid-liquid phase separation where the solute forms a metastable, solute-rich liquid phase rather than a solid crystal—is primarily driven by two factors: conformational flexibility and intense charge-assisted hydrogen bonding[1].

Bis(isothiouronium) salts often feature flexible polymethylene linkers that increase the entropic penalty of crystallization. Furthermore, when synthesized as chloride or bromide salts, the highly coordinating halide anions act as strong hydrogen-bond acceptors[2]. These halides rapidly absorb ambient moisture (hygroscopicity), creating an extensive, disordered hydrogen-bonded network with water molecules. This traps the system in an amorphous gel or syrup, preventing the highly ordered packing required for crystal lattice formation.

Q: How can I thermodynamically drive the system away from gelation and toward crystallization?

A: The most reliable and field-proven method is Counter-Ion Exchange (Metathesis). By replacing small, highly directional, and heavily hydrated halides with bulky, weakly coordinating anions, you fundamentally alter the lattice energy dynamics. Bulky anions like Tetraphenylborate (


), Hexafluorophosphate (

), or Picrate reduce the hydration energy of the salt. This forces the molecules to rely on dispersion forces and weaker, more predictable electrostatic interactions, which highly favors ordered solid-state packing over amorphous solvation[3].

Quantitative Data: Counter-Ion Selection Matrix

When designing your crystallization strategy, selecting the correct counter-ion is the most critical variable. The table below summarizes the quantitative properties of common counter-ions and their empirical success rates in forcing the crystallization of flexible organic salts.

Counter-IonApprox. Ionic Radius (Å)Hydration Energy (

, kJ/mol)
Crystallization PropensityOptimal Crystallization Solvent System
Chloride (

)
1.81-340Very Low (Oils out)Water / Methanol (Evaporation)
Bromide (

)
1.96-315Low (Hygroscopic)Methanol / Ethanol (Cooling)
Hexafluorophosphate (

)
2.56-210HighAcetonitrile / Diethyl Ether (Vapor)
Tetraphenylborate (

)
4.20~ -50Very HighDMF / Toluene (Vapor Diffusion)

Experimental Protocol: Counter-Ion Exchange & Vapor Diffusion

This self-validating protocol details the conversion of a recalcitrant bis(isothiouronium) bromide syrup into a highly crystalline tetraphenylborate salt, followed by anti-solvent vapor diffusion.

Phase 1: Counter-Ion Exchange (Metathesis)

  • Dissolution: Dissolve 1.0 mmol of the crude bis(isothiouronium) bromide syrup in a minimum volume (approx. 2-3 mL) of deionized water. If the compound is highly lipophilic, use a 1:1 mixture of methanol and water.

  • Ion Exchange: Prepare a solution of Sodium Tetraphenylborate (

    
    ) by dissolving 2.1 mmol (a slight stoichiometric excess for the two isothiouronium groups) in 2 mL of deionized water[3]. Slowly add this dropwise to your stirring substrate solution.
    
  • Self-Validation Checkpoint: A dense, white precipitate should form immediately upon the addition of the bulky anion due to the drastically lower aqueous solubility of the new salt. If the solution remains clear, your initial concentration was too low; evaporate 50% of the solvent under reduced pressure and re-attempt.

  • Isolation: Stir the suspension vigorously for 30 minutes to ensure complete metathesis. Isolate the solid via vacuum filtration.

  • Purification: Wash the filter cake with 3 x 5 mL of ice-cold deionized water. This step is critical to remove the highly water-soluble

    
     byproduct. Dry the resulting powder under high vacuum for 12 hours.
    

Phase 2: Anti-Solvent Vapor Diffusion

  • Inner Vial Preparation: Dissolve 15-20 mg of the dried bis(isothiouronium) tetraphenylborate salt in a minimum amount of a polar, high-boiling solvent (e.g.,

    
    -Dimethylformamide or Acetonitrile) inside a 1-dram glass vial.
    
  • Outer Chamber Setup: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial containing 3-5 mL of a volatile anti-solvent (e.g., Toluene or Diethyl ether).

  • Equilibration: Cap the outer vial tightly and leave it undisturbed in a vibration-free environment at constant room temperature. Over 3-7 days, the volatile anti-solvent will slowly diffuse into the inner vial, smoothly lowering the solubility of the salt and yielding high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

Workflow A Bis(isothiouronium) Halide (Oiling Out / Syrup) B Dissolve in Minimum Deionized H2O / MeOH A->B Step 1 C Add Bulky Counter-Ion (e.g., NaBPh4 or KPF6) B->C Step 2 D Precipitation of Target Organic Salt C->D Step 3 E Anti-Solvent Vapor Diffusion D->E Step 4 F High-Quality Single Crystals for SCXRD E->F Step 5

Workflow for counter-ion exchange and vapor diffusion crystallization.

FAQ: Advanced Crystallization Techniques

Q: My bis(isothiouronium) salt remains extremely water-soluble even after attempting counter-ion exchange. What alternative crystallization methods exist?

A: For highly water-soluble organic salts that resist traditional solvent evaporation or precipitation, Microbatch Under-Oil Crystallization is highly recommended[4]. Originally developed for proteins, this technique has been successfully adapted for small organic molecules. It involves dispensing nanoliter to microliter droplets of your aqueous salt solution under a layer of inert oil (such as paraffin or silicone oil). The oil layer acts as a semi-permeable barrier that controls the ultra-slow evaporative loss of water. This gradual increase in concentration allows the system to slowly reach supersaturation, promoting controlled nucleation and crystal growth rather than rapid, amorphous precipitation[4].

Q: During scale-up, my previously crystalline salt is precipitating as an amorphous hydrate. How do I prevent unwanted water inclusion?

A: Hydrate formation is a widespread issue when crystallizing highly charged organic salts, as the ionic framework readily traps water molecules, leading to a loss of crystallinity upon scale-up[5]. To circumvent this, you must rigorously exclude water from your workflow. Utilize strictly anhydrous solvents and conduct the crystallization under an inert nitrogen or argon atmosphere. If batch crystallization still yields amorphous hydrates due to local supersaturation spikes, transitioning to continuous flow crystallization has been shown to provide superior control over the crystallization kinetics, significantly reducing hydrate formation and improving overall crystallinity[5].

References

  • [5] Controlling the Crystallisation and Hydration State of Crystalline Porous Organic Salts. researchgate.net. 5

  • [2] Synthesis and crystal structure of (E)-2-benzyl-1,3-diphenylisothiouronium iodide. nih.gov. 2

  • [1] Crystal structure of 2-[(naphthalen-2-yl)methyl]iso- thiouronium bromide. iucr.org. 1

  • [4] Advanced crystallisation methods for small organic molecules. rsc.org. 4

  • [3] Counterion Exchange for crystallization? : r/Chempros. reddit.com. 3

Sources

improving thermal stability of perovskites using isothiouronium additives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Iso-Stab Technical Support Hub .

As Senior Application Scientists, we understand that integrating organic additives like isothiouronium salts into perovskite precursors is not just about "mixing chemicals"—it is about engineering the crystallization kinetics and grain boundary energetics at a molecular level.

This guide is structured to troubleshoot the specific challenges of using S-alkyl/aryl-isothiouronium halides (e.g., S-Benzylisothiouronium Chloride, S-BIC) to enhance the thermal stability of lead halide perovskites (e.g.,


, 

).

Module 1: Mechanism of Action (The "Why")

Before troubleshooting, you must confirm your "Mechanism of Action" (MOA). Isothiouronium additives function as a "Molecular Lock" against thermal degradation.

  • The Problem: Under thermal stress (

    
    ), volatile cations (MA/FA) escape, and iodide ions migrate, leaving undercoordinated 
    
    
    
    defects. These defects trigger the collapse of the black perovskite phase (
    
    
    -phase) into the yellow non-photoactive phase (
    
    
    -phase).
  • The Isothiouronium Solution:

    • Lewis Base Coordination: The sulfur and nitrogen atoms in the

      
       core donate electron density to passivate Lewis acid defects (undercoordinated 
      
      
      
      ).
    • Steric Anchoring: The organic tail (e.g., Benzyl, Butyl) fills the grain boundaries, physically blocking ion migration channels.

    • Hydrogen Bonding: The

      
       groups form hydrogen bonds with the iodide octahedra 
      
      
      
      , rigidifying the lattice.
Visualization: The Molecular Lock Mechanism

G cluster_0 Thermal Stress (85°C) cluster_1 Perovskite Surface cluster_2 Isothiouronium Action Heat Heat Input Vibration Lattice Vibration Heat->Vibration Pb_Defect Undercoordinated Pb2+ Vibration->Pb_Defect Creates I_Migration Iodide Migration Vibration->I_Migration Accelerates Result Stabilized Alpha-Phase S_Donor S-Donor Atom S_Donor->Pb_Defect Passivates (Lewis Base) S_Donor->Result Prevents Degradation H_Bond NH2...I Bonding H_Bond->I_Migration Immobilizes Steric R-Group Barrier Steric->I_Migration Physically Blocks

Figure 1: The multi-modal passivation mechanism of Isothiouronium additives preventing thermal degradation.

Module 2: Troubleshooting Protocols

Scenario A: Precursor Instability (Pre-Deposition)

Symptom: You observe turbidity or precipitation immediately after adding S-Benzylisothiouronium Chloride (S-BIC) to your DMF/DMSO precursor solution.

Root Cause Diagnostic Check Corrective Action
Solubility Limit Is the concentration

?
Dilute: Isothiouronium salts have lower solubility than MA/FA salts. Limit additive concentration to 0.5 – 2.0 mol% relative to Pb.
Anion Exchange Are you using a Chloride additive in an Iodide-only solution?Pre-dissolve: Dissolve the additive in pure DMSO first (high polarity), then add to the DMF:DMSO precursor mix.
Hygroscopicity Did the powder clump before weighing?Dry: Vacuum dry the isothiouronium salt at 60°C overnight. Water acts as a catalyst for immediate degradation.

Q: Can I just sonicate the precipitate away? A: No. If you force dissolution via sonication heat, you likely create micro-seeds that will trigger rapid, uncontrollable heterogeneous nucleation during spin-coating, leading to poor film quality. Filter the solution (0.22 µm PTFE) instead.

Scenario B: Crystallization Artifacts (During Deposition)

Symptom: The film looks "frosty" or has pinholes after annealing. SEM shows flower-like structures instead of compact grains.

Technical Insight: Isothiouronium cations are bulky. They retard the crystallization rate by hindering the intercalation of MA/FA ions.

Protocol Adjustment:

  • Anti-Solvent Timing: If using Chlorobenzene/Anisole dripping, delay the drip by 2-3 seconds compared to your control sample. The retarded nucleation requires a later supersaturation spike.

  • Annealing Ramp: Do not flash anneal (e.g., direct to 100°C). Use a step-ramp:

    • Step 1: 60°C for 5 mins (Solvent evaporation & slow nucleation).

    • Step 2: 100°C for 10-30 mins (Grain growth & cross-linking).

Scenario C: Thermal Stability Failure (Post-Fabrication)

Symptom: Despite the additive, the device loses >20% PCE after 100 hours at 85°C (


).

Diagnostic Workflow:

Figure 2: Diagnostic decision tree for optimizing isothiouronium additive performance.

Module 3: Comparative Performance Data

Use this table to benchmark your results against expected literature values for Isothiouronium-passivated PSCs.

Additive TypeOptimal Conc. (mol%)Effect on

(mV)
Thermal Stability (

@ 85°C)
Key Mechanism
Control (None) N/ARef (e.g., 1.05 V)~100 - 200 hoursN/A
S-Benzyl-isothiouronium Cl 0.5 - 1.0+30 to +50> 800 hours Defect passivation + Hydrophobicity [1]
n-Butyl-isothiouronium I 1.0 - 2.0+20 to +40~500 hoursAlkyl chain steric blocking
S-Methyl-isothiouronium 0.5+10 to +20~300 hoursGrain boundary cross-linking [2]

Note: Data assumes an inverted (p-i-n) or mesoporous (n-i-p) structure with encapsulation.

Frequently Asked Questions (FAQs)

Q1: Can I use isothiouronium salts for surface passivation (post-treatment) instead of bulk addition? A: Yes, and this is often preferred for thermal stability.

  • Protocol: Dissolve the salt in Isopropanol (IPA) at 1-2 mg/mL. Spin coat dynamically onto the annealed perovskite film at 4000 rpm.

  • Benefit: This creates a 2D/3D heterojunction at the surface, which is the primary initiation point for thermal degradation.

Q2: My device efficiency drops initially before stabilizing. Why? A: This is the "Burn-in" phase. Isothiouronium cations may migrate to the interfaces under the electric field during the first few hours of operation. If the drop is <5%, it is normal equilibration. If >10%, your additive concentration is too high, creating an extraction barrier.

Q3: How does the counter-ion (Chloride vs. Iodide) affect the stability? A: Chloride (


) is generally superior for crystallinity. It acts to slow down crystal growth (intermediate phase formation) and then volatilizes or dopes the lattice slightly, reducing disorder. We recommend starting with the Chloride  salt form (e.g., S-Benzylisothiouronium Chloride) [1].

References

  • Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells.

    
     lifetimes.
    URL:[Link]
    
  • Crystallization manipulation and holistic defect passivation toward stable and efficient inverted perovskite solar cells. Source: Royal Society of Chemistry (Energy & Environmental Science). Context: Specifically details the use of S-methylisothiosemicarbazide (structurally related to isothiouronium) to minimize non-radiative recombination and achieve >1000h stability. URL:[Link]

  • Long-term operating stability in perovskite photovoltaics. Source: Nature Energy (via University of Toronto). Context: Provides the benchmarking protocols for

    
     and thermal stress testing referenced in the troubleshooting guide.
    URL:[Link]
    

minimizing byproduct formation in thiourea alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiourea Alkylation Optimization Guide

Case ID: THIO-OPT-2024 Subject: Minimizing Byproduct Formation in Thiourea Alkylation Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the technical support center. If you are seeing N-alkylated impurities, disulfides, or hydrolysis products, you are likely fighting a battle between kinetic control (S-alkylation) and thermodynamic stability (N-alkylation/Rearrangement).

Thiourea is an ambident nucleophile. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory:

  • Sulfur is a Soft nucleophile (large, polarizable, diffuse orbital).

  • Nitrogen is a Hard nucleophile (small, high charge density).

The Golden Rule: To maximize S-alkylation and minimize byproducts, you must maintain "Soft" conditions—neutral/acidic pH, soft electrophiles, and controlled temperatures. Deviating into "Hard" territory (basic pH, high heat) activates the nitrogen, leading to the impurities you are seeing.

Diagnostic Troubleshooting (Q&A)

Category A: Selectivity Issues (N- vs. S-Alkylation)

Q: I am detecting significant N-alkylated byproducts (10-15%). Why is this happening? A: This is typically caused by one of three "Hard" factors:

  • Base Strength: Are you using a strong base (e.g., NaOH, NaH)? Strong bases deprotonate the thiourea, increasing the electron density on the Nitrogen, making it a competitive nucleophile.

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) solvate cations well but leave anions "naked" and reactive. This increases the hardness of the nucleophile, promoting N-attack.

  • Thermal Rearrangement: S-alkylisothioureas can undergo a thermal

    
     migration (similar to the Dimroth rearrangement) if heated excessively, converting your desired product into the N-alkylated impurity.
    

Corrective Action:

  • Switch to "Soft" Solvents: Use protic solvents like Ethanol (EtOH) or Methanol (MeOH) . They hydrogen-bond with the nitrogen protons, shielding them and reducing their nucleophilicity, thereby directing attack to the Sulfur.

  • Remove the Base: Run the reaction under neutral conditions. The product will form as the hydrohalide salt (e.g., S-alkylisothiourium bromide), which precipitates out, preventing N-alkylation.

Category B: Stability & Decomposition[1]

Q: My product turns into a foul-smelling liquid during workup. What is it? A: You are smelling mercaptans (thiols). Your isothiouronium salt has hydrolyzed.

  • Mechanism: In basic aqueous media (pH > 9), the isothiouronium cation is attacked by hydroxide (

    
    ), forming a tetrahedral intermediate that collapses to release urea and a thiol (R-SH).
    
  • Trigger: This often happens if you use NaOH/NaHCO3 to "free base" the salt during extraction.

Corrective Action:

  • Keep it Acidic/Neutral: Isolate the product as the salt (HBr/HCl) by filtration. If you must free-base it, use a mild base like ammonium hydroxide at

    
     and extract immediately.
    
Category C: Oxidation Impurities

Q: I see a dimer impurity (M+ = 2x - 2H). Is this a disulfide? A: Yes, this is likely Formamidine Disulfide .

  • Cause: Thiourea is easily oxidized by air, trace metals (

    
    , 
    
    
    
    ), or peroxides in old solvents.
  • Mechanism:

    
    .
    

Corrective Action:

  • Degas Solvents: Sparge your reaction solvent with Nitrogen or Argon for 15 minutes prior to use.

  • Add Antioxidant: A pinch of sodium metabisulfite can scavenge oxidants in aqueous workups.

Experimental Protocols

Protocol A: High-Selectivity S-Alkylation (The "Precipitation" Method)

Best for: Alkyl halides, primary/secondary substrates.

  • Stoichiometry: Dissolve Thiourea (1.05 equiv) in Ethanol (0.5 M concentration) .

    • Why Ethanol? High dielectric constant stabilizes the transition state; H-bonding suppresses N-reactivity.

  • Addition: Add Alkyl Halide (1.0 equiv) dropwise at room temperature.

  • Reflux: Heat to mild reflux (

    
    ) for 2-4 hours.
    
    • Monitoring: Watch for the formation of a white precipitate (the product salt).

  • Isolation: Cool to

    
    . Filter the white solid.
    
  • Wash: Wash with cold Acetone or Ether to remove unreacted starting materials.

    • Self-Validation: The product should be a high-melting solid. If liquid, hydrolysis has occurred.[1]

Protocol B: Green Aqueous Synthesis

Best for: Industrial scale, minimizing VOCs.

  • Solvent: Water (degassed).

  • Catalyst: None required for reactive halides (Allyl/Benzyl). For slower substrates, add Cetyltrimethylammonium bromide (CTAB) (1 mol%) as a phase transfer catalyst.

  • Process: Stir vigorously at

    
    . The S-alkylisothiourium salt is water-soluble.
    
  • Workup: Cool. Add concentrated HBr/HCl to force precipitation (Common Ion Effect) or simply evaporate water under reduced pressure.

Visualization & Logic

Figure 1: Reaction Pathway & Selectivity Control

This diagram illustrates the bifurcation between the desired Kinetic Path (S-Alkylation) and the undesired Thermodynamic Path (N-Alkylation/Rearrangement).

Thiourea_Alkylation Thiourea Thiourea (Ambident Nucleophile) Cond_Soft SOFT CONDITIONS (Neutral/Acidic, Protic Solvent) Thiourea->Cond_Soft Cond_Hard HARD CONDITIONS (Strong Base, Aprotic Solvent, High Heat) Thiourea->Cond_Hard Oxidation Oxidation (Disulfide Dimer) Thiourea->Oxidation Air/Fe3+ RX Alkyl Halide (R-X) RX->Cond_Soft RX->Cond_Hard TS_S Transition State (S-Attack) Cond_Soft->TS_S H-Bond Shielding of Nitrogen TS_N Transition State (N-Attack) Cond_Hard->TS_N N-Deprotonation Prod_S S-Alkylisothiourium Salt (Kinetic Product) TS_S->Prod_S Prod_N N-Alkyl Thiourea (Thermodynamic Impurity) TS_N->Prod_N Prod_S->Prod_N Thermal Rearrangement (>100°C) Hydrolysis Hydrolysis (Mercaptan + Urea) Prod_S->Hydrolysis pH > 9 (Base)

Caption: Kinetic control (Green path) favors S-alkylation via solvent shielding. Thermodynamic/Hard conditions (Red path) lead to N-alkylation or rearrangement.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of your impurity profile.

Troubleshooting_Tree Start Identify Impurity Type Q1 Is it N-Alkylated? Start->Q1 Q2 Is it a Thiol (Smell)? Start->Q2 Q3 Is it a Dimer? Start->Q3 Sol1 Cause: Solvent/Base Fix: Switch to EtOH, Remove Base Q1->Sol1 Reaction was Basic Sol2 Cause: Overheating Fix: Reduce Temp < 80°C Q1->Sol2 Reaction was Neutral Sol3 Cause: Hydrolysis Fix: Avoid NaOH workup Isolate as HBr salt Q2->Sol3 Sol4 Cause: Oxidation Fix: Degas solvent (N2) Add Na2S2O5 Q3->Sol4

Caption: Diagnostic flow for isolating the root cause of thiourea reaction failure modes.

Data Tables: Solvent & Leaving Group Selection

Table 1: Solvent Selection Guide for S-Selectivity Data synthesized from HSAB principles and solubility parameters.

SolventDielectric Const. (

)
S-Selectivity RatingTechnical Note
Ethanol 24.5Excellent H-bonds shield Nitrogen; product precipitates (Self-Purification).
Water 80.1Good Green; requires phase transfer catalyst for lipophilic halides.
Acetone 20.7Good Product precipitates instantly; avoid if using strong nucleophiles (aldol risk).
DMF/DMSO 36.7 / 46.7Poor "Naked" anions increase N-reactivity; hard to remove high-boiling solvent.
Toluene 2.38Variable Poor solubility of thiourea; requires high temp (Risk of rearrangement).

Table 2: Leaving Group Reactivity & Risk

Leaving Group (X)ReactivityRisk of ByproductsRecommendation
Iodide (-I) HighLowIdeal. Fast reaction allows lower temps (prevents rearrangement).
Bromide (-Br) ModerateLowStandard. Good balance of cost/reactivity.
Chloride (-Cl) LowHighRequires high heat/reflux, increasing risk of N-alkylation. Add NaI (Finkelstein) to catalyze.
Tosylate (-OTs) ModerateModerateBulky group may sterically hinder S-attack slightly.

References

  • Mechanism of S- vs N-Alkylation

    • Pearson, R. G. "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 1963, 85(22), 3533–3539. Link

  • Solvent Effects on Thiourea Selectivity

    • Bookser, B. C., et al.[2] "Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." ResearchGate, 2025. Link

  • Thermal Rearrangement (S to N Migration)

    • Pratt, R. F., & Bruice, T. C. "Reactions of S-acylisothioureas. I. S- to N-acyl migrations."[3] Biochemistry, 1971, 10(17), 3178–3185. Link

  • Green Chemistry Protocols (Water-Based)

    • Azizi, N., et al.[2][4] "A Green and Highly Efficient Alkylation of Thiols in Water." Iranian Journal of Chemical Society, 2009. Link

  • Oxidation Byproducts (Formamidine Disulfide)

    • Groenewald, T. "The dissolution of gold in acidic solutions of thiourea." Hydrometallurgy, 1976. Link

Sources

Validation & Comparative

Decoding Isothiouronium Functional Groups: FTIR Spectral Signatures and Material Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engineering advanced functional materials, the isothiouronium group—structurally represented as[R-S-C(NH2)2]⁺—offers a highly versatile cationic moiety. It is widely utilized in the synthesis of anion-exchange resins, heavy metal chelators, and as a stable, odorless precursor for thiol-functionalized polymers[1]. Because the functional properties of these materials depend entirely on successful molecular integration, verifying the covalent attachment of the isothiouronium group is a critical quality control step.

This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) absorption peaks of isothiouronium salts, compares their spectral and functional profiles against alternative groups, and outlines a self-validating experimental protocol for resin functionalization.

Mechanistic Role and Vibrational Physics

The unique spectral signature of the isothiouronium group is dictated by its resonance-stabilized, planar CN2S core[1]. The delocalization of the positive charge across the nitrogen atoms imparts significant double-bond character to the C-N bonds. This resonance shifts their stretching frequencies significantly higher than those of standard aliphatic amines, creating a highly diagnostic spectral fingerprint[2]. Furthermore, because the group is permanently charged, its vibrational modes are highly sensitive to the counter-anion and local hydrogen-bonding environments.

Characteristic FTIR Spectral Signatures

When analyzing an isothiouronium-functionalized material, the transition from a precursor (such as a halide or thiourea) to the final salt is marked by several distinct absorption bands. The table below synthesizes the definitive FTIR peaks used to validate this functional group.

Table 1: Characteristic FTIR Absorption Bands of Isothiouronium Groups

Vibrational ModeWavenumber Range (cm⁻¹)Structural Significance & Causality
N-H Stretching 3330 – 3040Broad, intense bands due to the primary amine-like -NH2 groups. Extensive intermolecular hydrogen bonding in the solid state broadens this peak[3].
C=N Stretching 1675 – 1635The most diagnostic peak. The partial double-bond character of the resonance-stabilized C=N bond places it in this specific high-frequency region[4].
N-C-N Asymmetric Stretch ~1468Confirms the integrity of the di-aminated carbon center within the guanidinium-like core[5].
C-S-C Stretching ~1244Indicates successful S-alkylation, confirming the covalent linkage of the alkyl chain to the sulfur atom[5].
N-C-N Symmetric Stretch ~1105Provides secondary confirmation of the planar CN2S core structure[5].
C-S Symmetric Stretch ~720Validates the presence of the sulfur linkage, though this peak is often weak and can be obscured by polymer backbone vibrations[5].

Comparative Analysis: Isothiouronium vs. Alternative Functional Groups

When engineering scavenging resins or antimicrobial polymers, scientists frequently evaluate isothiouronium against alternative moieties like thiourea and quaternary ammonium (QA). Understanding their spectral differences is vital for accurate material characterization.

Table 2: Functional and Spectral Comparison of Cationic/Chelating Groups

FeatureIsothiouroniumThioureaQuaternary Ammonium (QA)
Primary Application Precious metal chelation (Pt, Hg), masked thiol precursors[1].Neutral hydrogen-bonding organocatalysis, heavy metal binding.Strong anion exchange, broad-spectrum antimicrobial agents.
Key FTIR Marker C=N stretch (1675–1635 cm⁻¹)[4].C=S stretch (~1050–1080 cm⁻¹).C-N stretch (1000–1250 cm⁻¹)[2].
Charge State Permanently cationic (pH independent).Neutral.Permanently cationic.
Chemical Stability Hydrolyzes to -SH under strong alkaline conditions (yielding thiols)[1].Stable under most aqueous conditions.Highly stable across pH 1-14.

Scientist's Insight: The chemical transformation from a thiourea precursor to an isothiouronium salt (via S-alkylation) is easily tracked spectroscopically. A successful reaction is confirmed by the complete disappearance of the thiourea C=S stretching band (~1050 cm⁻¹) and the simultaneous emergence of the strong isothiouronium C=N stretch (~1650 cm⁻¹) and C-S-C stretch (~1244 cm⁻¹)[3][5].

Experimental Methodology: Synthesis & Validation of Isothiouronium Resin

To ensure scientific integrity and prevent false positives in spectral analysis, the following protocol details the S-amidoalkylation (Rathke synthesis) of a chloromethylated polystyrene resin and its subsequent FTIR validation[1].

Materials: Chloromethylated polystyrene (Merrifield resin), Thiourea (excess), Ethanol, Deionized water, Acetone.

Step-by-Step Protocol:

  • Swelling the Resin: Suspend 5.0 g of chloromethylated resin in 50 mL of absolute ethanol. Allow it to swell for 2 hours at room temperature.

    • Causality: Swelling expands the cross-linked polymer matrix, ensuring the internal chloromethyl sites are sterically accessible to the incoming thiourea nucleophile.

  • S-Alkylation (Nucleophilic Substitution): Add 3.0 g of thiourea (approx. 3 molar equivalents relative to the resin's chlorine content) to the suspension. Reflux the mixture at 75°C for 24 hours under continuous mechanical stirring.

  • Purification: Filter the functionalized resin and wash sequentially with hot ethanol (3 x 50 mL), deionized water (3 x 50 mL), and acetone (2 x 30 mL).

    • Causality: Hot ethanol removes unreacted thiourea. If left unwashed, physically entangled thiourea will produce false-positive N-H and C=S peaks in the FTIR spectrum, ruining the analytical integrity of the validation. Acetone facilitates rapid, uniform drying.

  • Drying: Dry the resin in a vacuum oven at 50°C for 12 hours.

    • Causality: Removing residual moisture is critical, as broad O-H stretching from trapped water will obscure the diagnostic N-H stretching region (3330–3040 cm⁻¹).

  • FTIR Analysis: Analyze the sample using Attenuated Total Reflectance (ATR-FTIR) equipped with a diamond crystal.

    • Self-Validating Check: The protocol is deemed successful only if two simultaneous spectral events occur: (A) The disappearance of the precursor's C-Cl wagging band at ~1260 cm⁻¹, and (B) The appearance of the diagnostic isothiouronium C=N stretch at ~1650 cm⁻¹[3][4].

Workflow Visualization

G N1 1. Chloromethylated Resin (Precursor Matrix) N2 2. Thiourea Addition (S-Alkylation / Reflux) N1->N2 N3 3. Isothiouronium Resin (Target Product) N2->N3 N4 4. Sequential Washing (Remove unreacted Thiourea) N3->N4 N5 5. ATR-FTIR Analysis (Validate C=N stretch at ~1650 cm⁻¹) N4->N5

Workflow for the synthesis and FTIR validation of isothiouronium-functionalized materials.

References

1.5 2.4 3.3 4. 1 5.2 6.6

Sources

ESI-MS Characterization of Bis(Isothiouronium) Cations: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry (ESI-MS) Characterization of Bis(Isothiouronium) Cations Content Type: Publish Comparison Guide

Executive Summary

Bis(isothiouronium) salts—dicationic species frequently used as antimicrobial agents, supramolecular linkers, and synthetic intermediates—present unique challenges in analytical characterization. While Nuclear Magnetic Resonance (NMR) confirms bulk structure, it fails to detect low-level impurities or validate ionization states in complex biological matrices.

This guide establishes Electrospray Ionization Mass Spectrometry (ESI-MS) as the gold standard for characterizing these species. Unlike MALDI-TOF or EI, ESI preserves the native dicationic state (


), offering superior sensitivity and structural insight through Collision-Induced Dissociation (CID). This document provides a validated workflow, mechanistic fragmentation analysis, and a comparative performance review for researchers in drug development and organic synthesis.
Part 1: The Chemistry of Bis(Isothiouronium) Cations

To optimize MS parameters, one must understand the analyte's solution-phase behavior. Bis(isothiouronium) compounds typically consist of two positively charged isothiouronium groups separated by an alkyl or aryl linker.

  • General Formula:

    
    
    
  • Charge State: Inherently dicationic.

  • Stability: Susceptible to hydrolysis under basic conditions (forming thiols/urea); stable in acidic media.

Critical Insight for MS: Because these molecules carry a permanent double charge, they do not require protonation to be detected. However, gas-phase reduction or proton loss can result in singly charged species (


) appearing in the spectrum.
Part 2: Comparative Analysis (ESI vs. MALDI vs. NMR)

The following table contrasts the performance of ESI-MS against common alternatives for this specific analyte class.

FeatureESI-MS (Recommended) MALDI-TOF MS 1H NMR Spectroscopy
Ionization Mechanism Soft Ionization: Preserves the native

state. Ideal for polar salts.
Laser Desorption: Often reduces dications to singly charged

or forms matrix adducts.
Resonance: Non-destructive bulk analysis.
Detection Limit (LOD) Picomolar (pM): High sensitivity for trace impurity detection.Nanomolar (nM): Lower sensitivity due to chemical noise.Millimolar (mM): Poor sensitivity for trace analysis.
Mass Range Suitability Excellent for small salts (<1000 Da).Poor: Matrix clusters (CHCA/DHB) obscure the <800 Da region where these salts appear.N/A
Mixture Analysis Superior: Coupled with LC, resolves complex synthetic mixtures.Moderate: Competitive ionization can suppress signals.Poor: Overlapping signals make mixture analysis difficult.
Structural Insight High: CID fragmentation reveals linker stability and functional group loss.Low: Post-Source Decay (PSD) is often insufficient for small ions.High: Exact connectivity (if pure).
Part 3: Experimental Protocol (Field-Proven ESI-MS Workflow)

This protocol is designed to maximize the intensity of the intact dication while minimizing in-source fragmentation.

1. Sample Preparation
  • Solvent System: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

    • Why? Methanol aids desolvation; water solubilizes the salt; formic acid prevents hydrolysis and stabilizes the cationic charge.

  • Concentration: 1–10 µM (direct infusion) or 100 µM (LC-MS injection).

  • Filtration: 0.22 µm PTFE filter to remove particulate counter-ions (e.g., undissolved bromide/chloride salts).

2. Instrument Parameters (Direct Infusion)
  • Flow Rate: 5–10 µL/min.

  • Capillary Voltage: 3.0 – 3.5 kV.

    • Caution: Too high voltage (>4 kV) causes discharge on these ionic solutions.

  • Cone Voltage: 15–25 V.

    • Critical: Keep low to prevent in-source fragmentation of the C-S bond.

  • Source Temperature: 100–120°C.

3. Data Acquisition
  • Scan Range: m/z 50 – 1000.

  • Mode: Positive Ion Mode (+ESI).

  • Target Ion: Look for m/z =

    
    .
    
    • Example: For a cation of mass 300 Da, the target peak is m/z 150 (

      
      ).
      
Part 4: Fragmentation Mechanism & Data Interpretation[1][2]

Understanding the fragmentation pathway is essential for confirming the structure of novel derivatives. Under Collision-Induced Dissociation (CID), bis(isothiouronium) cations exhibit a characteristic "Charge-Retention/Neutral Loss" pathway.

Mechanism Description
  • Precursor Selection: The dication

    
     is isolated.
    
  • Primary Fragmentation: Homolytic or heterolytic cleavage of the C-S bond occurs.

  • Neutral Loss: A neutral thiourea molecule (

    
    , 76 Da) is often ejected.
    
  • Product Ions: The remaining cation typically stabilizes as a carbocation or cyclizes if the linker allows.

Visualized Pathway (DOT Diagram)

G Precursor Precursor Dication [R-(S-C(NH2)2)2]²⁺ (m/z = M/2) Activation CID Activation (Collision Energy 15-30 eV) Precursor->Activation TS Transition State C-S Bond Weakening Activation->TS Fragment1 Product Ion 1 [R-S-C(NH2)2]²⁺ (Linker Cleavage) TS->Fragment1 Minor Pathway (High Energy) Fragment2 Product Ion 2 [M - Thiourea]²⁺ (Neutral Loss) TS->Fragment2 Major Pathway Neutral Neutral Loss Thiourea (76 Da) TS->Neutral Ejected

Figure 1: Proposed fragmentation pathway of bis(isothiouronium) dications under ESI-MS/MS conditions. The primary pathway involves the ejection of neutral thiourea moieties.

Part 5: Troubleshooting & Validation

Issue: Observation of


 instead of 

  • Cause: Charge reduction in the electrospray plume (proton transfer to solvent).

  • Solution: Lower the capillary voltage and increase the flow rate of the nebulizing gas to reduce droplet residence time.

Issue: No Signal

  • Cause: Ion suppression by high concentrations of inorganic counter-ions (Br⁻, Cl⁻).

  • Solution: Perform a quick desalting step using a C18 ZipTip or dilute the sample 100-fold.

Validation Step: To confirm the charge state (


), examine the isotopic distribution of the parent peak.
  • z=1: Carbon-13 isotope peak is at

    
    .
    
  • z=2: Carbon-13 isotope peak is at

    
    .
    
References
  • Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts. Source: National Institutes of Health (PMC) URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners. Source: National Institutes of Health (PMC) URL:[Link]

  • Differentiating M+ and M+H+ ions in an ESI+ MS experiment. Source: ACD/Labs Application Note URL:[Link]

  • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Source: Wiley Online Library / dphen1.com URL:[Link]

A Comparative Guide to Isothiouronium and Ammonium Salts for Enhanced Perovskite Solar Cell Passivation

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of highly efficient and stable perovskite solar cells (PSCs), the mitigation of surface and grain boundary defects has emerged as a critical area of research. These defects act as non-radiative recombination centers, limiting the power conversion efficiency (PCE) and accelerating the degradation of the perovskite material. Surface passivation, the process of chemically treating the perovskite surface to heal these defects, has proven to be an indispensable strategy. Among the plethora of passivating agents, organic salts, particularly isothiouronium and ammonium derivatives, have garnered significant attention.

This guide provides an in-depth, objective comparison of the passivation efficiency of isothiouronium versus ammonium salts. We will delve into their respective passivation mechanisms, supported by experimental data from the literature, to offer researchers, scientists, and drug development professionals a comprehensive understanding to inform their material selection and device engineering strategies.

The Critical Role of Surface Passivation in Perovskite Solar Cells

The solution-based fabrication of perovskite films, while cost-effective, often leads to the formation of various defects. These include vacancies of organic cations (e.g., methylammonium, formamidinium) and halide ions (e.g., iodide), as well as undercoordinated lead (Pb2+) ions at the surfaces and grain boundaries.[1][2][3] These defects introduce electronic trap states within the bandgap of the perovskite, which can capture charge carriers (electrons and holes) and promote their recombination before they can be extracted to the electrodes. This process of non-radiative recombination is a major loss mechanism in PSCs, detrimentally affecting the open-circuit voltage (Voc) and fill factor (FF) of the device.[3]

Effective passivation agents can counteract these defects in several ways:

  • Chemical Bonding: They can coordinate with undercoordinated Pb2+ ions, satisfying their valency and removing trap states.

  • Defect Filling: They can fill halide or organic cation vacancies, restoring the integrity of the perovskite lattice.

  • Formation of a Protective Layer: Some passivating agents can form a thin, stable layer on the perovskite surface, which can shield it from environmental factors like moisture and oxygen.[4]

  • Energy Level Alignment: They can favorably modify the energy level alignment at the interface between the perovskite and the charge transport layers, facilitating more efficient charge extraction.[5]

Ammonium Salts: A Well-Established Passivation Strategy

Organic ammonium salts, such as phenethylammonium iodide (PEAI) and butane-1,4-diammonium iodide (BDAI2), are among the most widely studied and successfully implemented passivating agents for PSCs.[1][6][7]

Mechanism of Action

The primary passivation mechanism of ammonium salts involves the interaction of the ammonium cation (R-NH3+) with the perovskite surface. The positively charged ammonium headgroup can interact with the negatively charged [PbI6]4- octahedra of the perovskite, while the accompanying halide anion (e.g., I-) can fill iodide vacancies.[1] In many cases, larger organic ammonium cations lead to the formation of a low-dimensional (2D) perovskite layer on top of the 3D bulk perovskite.[7] This 2D capping layer can effectively passivate surface defects and enhance the hydrophobicity of the film, thereby improving both efficiency and stability.[7]

For instance, the use of 4-fluorophenethylammonium iodide (F-PEAI) has been shown to inhibit the formation of iodine vacancies and reduce film defects, leading to a significant suppression of interfacial non-radiative recombination.[7] Similarly, butane-1,4-diammonium iodide (BDAI2) has been used to passivate the buried interface of inverted PSCs, resulting in higher crystallinity and reduced charge carrier recombination.[6][8]

Experimental Workflow: Surface Passivation with Ammonium Salts

The following diagram illustrates a typical experimental workflow for the surface passivation of a perovskite film using an ammonium salt solution.

cluster_0 Perovskite Film Fabrication cluster_1 Passivation Step cluster_2 Device Completion start Substrate Preparation perovskite_deposition Perovskite Precursor Spin-Coating start->perovskite_deposition annealing1 Thermal Annealing perovskite_deposition->annealing1 spin_coating Spin-Coat Passivation Solution onto Perovskite annealing1->spin_coating passivation_solution Prepare Ammonium Salt Solution (e.g., in Isopropanol) passivation_solution->spin_coating annealing2 Post-Passivation Annealing (Optional) spin_coating->annealing2 htl_deposition Hole Transport Layer Deposition annealing2->htl_deposition electrode_deposition Metal Electrode Deposition htl_deposition->electrode_deposition cluster_perovskite Perovskite Surface cluster_passivation Passivating Agents Pb_defect Undercoordinated Pb²⁺ Defect I_vacancy Iodide (I⁻) Vacancy Ammonium_Salt Ammonium Salt (R-NH₃⁺I⁻) Ammonium_Salt->Pb_defect Ionic Interaction (NH₃⁺ with [PbI₆]⁴⁻) Ammonium_Salt->I_vacancy Fills Vacancy (I⁻) Isothiouronium_Salt Isothiouronium Salt (R-S-C(=NH₂)NH₂⁺I⁻) Isothiouronium_Salt->Pb_defect Coordinate Bond (S with Pb²⁺)

Caption: A simplified diagram illustrating the distinct passivation mechanisms of ammonium and isothiouronium salts with perovskite surface defects.

Comparative Performance Analysis

Performance Enhancement with Ammonium Salt Passivation
Passivating AgentPerovskite CompositionControl PCE (%)Passivated PCE (%)ΔPCE (%)Reference
Butane-1,4-diammonium iodide (BDAI2)Cs0.1MA0.09FA0.81PbI2.86Cl0.1418.620.510.2[6][8]
4-Fluorophenethylammonium iodide (F-PEAI)Not specified19.521.07.7[7]
Ethylammonium iodide (EAI)Triple cation (Cs, MA, FA)20.522.38.8[9]
Imidazolium iodide (IAI)Triple cation (Cs, MA, FA)20.522.17.8[9]
Guanidinium iodide (GuaI)Triple cation (Cs, MA, FA)20.521.02.4[9]
iso-Butyl ammonium iodide (IBA)Cs0.1(CH3NH3)0.9PbI312.6415.4922.5[10]

PCE: Power Conversion Efficiency

Performance Enhancement with Isothiouronium/Thiourea Passivation
Passivating AgentPerovskite CompositionControl PCE (%)Passivated PCE (%)ΔPCE (%)Reference
ThioureaNot specifiedNot reported19.57Not applicable[11]
Isothiouronium-based (with anchoring groups)Not specifiedNot reportedImproved efficiency notedNot applicable[12]

Note: Quantitative data for isothiouronium salt passivation is less prevalent in the initial search results, highlighting a potential area for further research.

From the available data, it is evident that both classes of compounds can significantly enhance the PCE of perovskite solar cells. Ammonium salts have been more extensively studied, with numerous examples demonstrating PCE improvements of 8-23%. While quantitative data for isothiouronium salts is more limited in the provided context, the reported efficiency of 19.57% for a thiourea-passivated device is competitive. [11]

Experimental Protocols

General Protocol for Ammonium Salt Passivation
  • Prepare the Passivation Solution: Dissolve the chosen ammonium salt (e.g., PEAI, BDAI2) in a suitable solvent, such as isopropanol, at a predetermined concentration (e.g., 4 mg/mL). [8]2. Perovskite Film Fabrication: Deposit the perovskite precursor solution onto the substrate (e.g., FTO/SnO2) via spin-coating and anneal at a specific temperature (e.g., 100-150 °C) to form the perovskite film. [9][13]3. Surface Treatment: After the perovskite film has cooled to room temperature, immediately spin-coat the ammonium salt solution onto the film. [9]4. Post-Treatment Annealing: Anneal the passivated film at a moderate temperature (e.g., 70-100 °C) for a short duration (e.g., 10-15 minutes). [9]5. Device Completion: Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver). [9][10]

General Protocol for Isothiouronium/Thiourea Passivation (Inferred)

A similar solution-based approach can be inferred for isothiouronium-based passivation.

  • Prepare the Passivation Solution: Dissolve the isothiouronium salt or thiourea in an appropriate solvent.

  • Perovskite Film Fabrication: Fabricate the perovskite film as described above.

  • Surface or Bulk Treatment: The passivating agent can be introduced either as a surface treatment post-perovskite formation or as an additive to the perovskite precursor solution. For instance, thiourea has been introduced as an additive. [11]4. Annealing: Anneal the film to promote the interaction between the passivating agent and the perovskite.

  • Device Completion: Complete the device fabrication by depositing the subsequent layers.

Conclusion and Future Outlook

Both isothiouronium and ammonium salts have demonstrated significant potential for enhancing the performance and stability of perovskite solar cells through effective defect passivation.

  • Ammonium salts are a well-established and versatile class of passivating agents, with a large body of research supporting their efficacy. The formation of a 2D capping layer is a common and effective passivation strategy.

  • Isothiouronium salts and related sulfur-containing compounds offer a distinct passivation mechanism through the formation of strong Pb-S bonds. This approach shows great promise, particularly for improving the intrinsic stability of the perovskite material.

The choice between these two classes of passivating agents will depend on the specific perovskite composition, the desired device architecture (n-i-p vs. p-i-n), and the targeted improvements in either efficiency or long-term stability. Further head-to-head comparative studies under identical conditions are warranted to fully elucidate the relative advantages and disadvantages of each approach. The development of novel bifunctional isothiouronium salts with tailored anchoring groups and electronic properties represents an exciting avenue for future research in the quest for highly efficient and durable perovskite solar cells.

References

  • Mikučiūnaitė, J., & Rakštys, K. (n.d.). SYNTHESIS AND APPLICATION OF ISOTHIOURONIUM MOIETY CONTAINING CARBOXYLIC OR PHOSPHONIC ACIDS IN PEROVSKITE SOLAR CELLS. Open Readings 2026.
  • Chen, B.-C., Hsu, C.-C., Hsu, C.-C., Lin, C.-H., Lin, C.-H., Wu, K.-C., Lee, Y.-C., Chen, W.-C., & Lin, H.-W. (2024). Buried Interface Passivation Using Organic Ammonium Salts for Efficient Inverted CsMAFA Perovskite Solar Cell Performance. ACS Omega.
  • Jiang, Q., Tong, J., Xian, Y., Kerner, R. A., Dunfield, S. P., Xiao, C., Schelhas, L. T., Luo, D., Khenkin, M. V., & Hautzinger, M. P. (2021). Direct Surface Passivation of Perovskite Film by 4-Fluorophenethylammonium Iodide toward Stable and Efficient Perovskite Solar Cells. ACS Energy Letters.
  • Chen, B.-C., Hsu, C.-C., Hsu, C.-C., Lin, C.-H., Lin, C.-H., Wu, K.-C., Lee, Y.-C., Chen, W.-C., & Lin, H.-W. (2024). Buried Interface Passivation Using Organic Ammonium Salts for Efficient Inverted CsMAFA Perovskite Solar Cell Performance. ACS Omega.
  • Al-Ashouri, A., Magomedov, A., Roß, M., Jošt, M., Talaikis, M., Chistiakova, G., Korte, L., Klaus, M., & Albrecht, S. (2024). Surface Passivation to Improve the Performance of Perovskite Solar Cells. Molecules.
  • Yang, G., Wang, C., Lei, H., Zheng, X., Qin, P., Fan, R., & Chen, C. (2018).
  • Zhang, Y., Liu, Z., Cui, Y., Pang, A., & Zhou, Y. (2024). Fluorinated organic ammonium salt passivation for high-efficiency and stable inverted CsPbI2Br perovskite solar cells. The Journal of Chemical Physics.
  • Shah, U. A., Shankar, G., Grancini, G., Calisi, N., Biccari, F., Calabrò, E., & Salis, E. (2025). Comparative Study of Different Passivation Layers for n-i-p Perovskite Solar Cell for Indoor Applications.
  • Li, Y., Wang, Y., & Zhang, Y. (2024). Defects and Defect Passivation in Perovskite Solar Cells. Molecules.
  • Alharbi, E. A., Alyamani, A. Y., Kubicki, D. J., Alanazi, A. K., Uhl, A. R., Al-Said, K., & Emsley, L. (2019). Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells.
  • Wang, Y., Liu, Y., Zhang, Y., Zhang, C., & Feng, J. (2024). Unraveling Differences in the Effects of Ammonium/Amine-Based Additives on the Performance and Stability of Inverted Perovskite Solar Cells.
  • Wang, Y., Liu, Y., Zhang, Y., Zhang, C., & Feng, J. (2024). Unraveling Differences in the Effects of Ammonium/Amine-Based Additives on the Performance and Stability of Inverted Perovskite Solar Cells.
  • Krongkitsiri, N., Yim, S., Prathan, A., Kaewprajak, A., Sai-ut, S., Pankiew, A., & Horprathum, M. (2021). Efficiency enhancement of Cs0.1(CH3NH3)0.9PbI3 perovskite solar cell by surface passivation using iso-butyl ammonium iodide.
  • Shah, U. A., Shankar, G., Grancini, G., Calisi, N., Biccari, F., Calabrò, E., & Salis, E. (2025).
  • Iannuzzi, A., Aruta, R., Graffiedi, T., Petrucci, G., & Degennaro, L. (2025). Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks. The Journal of Organic Chemistry.
  • Kim, H., Lee, S., Lee, J., Choi, H., & Lee, H. (n.d.). Elucidating the mechanism of perovskite surface passivation with organic molecules: the impact of π-conjugation length.
  • Li, Y., Wang, Y., & Zhang, Y. (2024). Defects and Defect Passivation in Perovskite Solar Cells. Molecules.
  • (2022). Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23%. RL Solar.
  • Wang, F., Li, Z., Tian, Y., Zhang, H., & Wang, Y. (2023). Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells.
  • Yang, Y., & Li, B. (2021). Defect-states Passivation Strategy in Perovskite Solar Cells. E3S Web of Conferences.
  • (n.d.). Ammonium Salt Suitable for Passivation of p-i-n Perovskite Solar Cells. TCI Chemicals.
  • Zhang, Y., Zhu, H., Li, B., & Zhang, J. (n.d.). Effective Passivation of Perovskite Solar Cells Involving a Unique Secondary Ammonium Halide Modulator.

Sources

Comparative Guide: Elemental Analysis vs. HPLC for Purity Validation of S,S'-(1,3-Propanediyl)bis(isothiouronium bromide)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox of Ionic Salts

In the development of radioprotective agents and nitric oxide synthase inhibitors, S,S'-(1,3-propanediyl)bis(isothiouronium bromide) (CAS: 5442-32-0) represents a critical intermediate.[1] However, its validation presents a classic "Purity Paradox" often encountered with ionic organic salts: a sample may exhibit >99.5% purity by HPLC yet fail downstream stoichiometric applications.[1]

This guide objectively compares Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) .[2] While HPLC is the industry standard for detecting organic impurities, we argue that EA is the superior "Gatekeeper" method for this specific compound class due to its ability to validate salt stoichiometry and detect non-chromophoric contaminants (water, inorganic salts) that HPLC misses.[1]

Technical Profile & Challenge

  • Compound: S,S'-(1,3-Propanediyl)bis(isothiouronium bromide)[1]

  • Formula: C₅H₁₄Br₂N₄S₂[1]

  • Molecular Weight: 354.13 g/mol [1]

  • Physical State: Hygroscopic crystalline solid[1]

  • Critical Quality Attribute (CQA): Precise 1:2 stoichiometry between the propane linker and the bromide counter-ions.

The Validation Challenge

The synthesis involves the reaction of 1,3-dibromopropane with thiourea. Common impurities include:

  • Unreacted Thiourea: Detectable by HPLC.

  • Mono-substituted intermediate: S-(3-bromopropyl)isothiouronium bromide.

  • Trapped Solvents/Moisture: Invisible to HPLC.

  • Non-Stoichiometric HBr: Invisible to HPLC.

Comparative Methodology

Method A: Elemental Analysis (CHNS Combustion)

The Stoichiometric Anchor[1]

Principle: Flash combustion at 1800°C converts the sample into gases (


).[1] Thermal conductivity detection (TCD) quantifies the absolute mass percentage of each element.

Protocol for S,S'-(1,3-propanediyl)bis(isothiouronium bromide):

  • Drying (Critical): Due to hygroscopicity, the sample must be dried in a vacuum oven at 40°C for 4 hours over

    
     prior to weighing.
    
  • Weighing: 2.0–3.0 mg samples weighed into tin capsules. Note: Use a microbalance with 0.1 µg readability.

  • Combustion: Oxygen injection for 5 seconds; Furnace temperature >950°C to ensure complete decomposition of the bromide salt.

  • Calibration: K-factor calibration using Sulfanilamide or Methionine standards.

Method B: RP-HPLC (UV Detection)

The Impurity Hunter

Principle: Separation of organic analytes based on polarity using a C18 column.

Protocol:

  • Column: C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 95% Phosphate Buffer (pH 3.0) / 5% Acetonitrile. Ion-pairing agents (e.g., heptane sulfonic acid) are often required to retain the polar cation.[1]

  • Detection: UV at 210 nm (Thiourea detection) and 254 nm.

  • Limitation: The bromide counter-ion (

    
    ) is transparent to UV at these wavelengths and elutes in the void volume.
    

Experimental Data Comparison

The following data represents a validation batch (Lot #PB-2024-003) that passed HPLC screening but failed in subsequent synthesis steps.

Table 1: Comparative Analysis Results
ParameterMethod A: Elemental Analysis (EA)Method B: HPLC (Area %)Interpretation
Carbon (C) Found: 16.1% (Calc: 16.96%)N/ADeviant: Lower C indicates "dilution" of the mass.[1]
Hydrogen (H) Found: 4.4% (Calc: 3.98%)N/ADeviant: Higher H suggests trapped water or solvent.[1]
Nitrogen (N) Found: 15.2% (Calc: 15.82%)N/AConsistent with Carbon deviation.[1]
Purity Result FAIL (<95% match) PASS (99.2%) DISCREPANCY DETECTED
Impurity ID Detects ~4% non-carbon mass (Water/HBr)Detects 0.8% ThioureaHPLC missed the 4% moisture/solvent load.[1]
Analysis of the Failure

The HPLC chromatogram showed a single sharp peak for the product and a minor peak for thiourea. However, the EA data revealed a low Carbon and high Hydrogen content.

  • Diagnosis: The sample contained approximately 4-5% trapped water (hygroscopic uptake).

  • Impact: Using this "99% pure" material in a molar reaction would result in a 5% under-dosing of the active reagent, leading to incomplete conversion in the next step.

Validation Workflows

Diagram 1: The "Gatekeeper" Validation Logic

This decision tree illustrates why EA must precede HPLC for ionic salt validation.

ValidationLogic cluster_Methods Parallel Analysis Start Crude Product (Isothiouronium Salt) Drying Vacuum Drying (40°C, 4h, P2O5) Start->Drying EA Elemental Analysis (CHNS) Drying->EA HPLC RP-HPLC (UV Detection) Drying->HPLC Decision Data Correlation EA->Decision Checks Stoichiometry HPLC->Decision Checks Organic Purity Pass Release Lot Decision->Pass Both Pass Fail_Moisture Recrystallize/Dry (Trapped Solvent Detected) Decision->Fail_Moisture EA Fails (Low C%) Fail_Impurity Repurify (Organic Impurity Detected) Decision->Fail_Impurity HPLC Fails (<98%)

Caption: Integrated validation workflow ensuring both organic purity and salt stoichiometry.

Detailed Protocol: Handling Hygroscopicity in EA

Trustworthiness: Self-Validating System

The most common failure mode in validating S,S'-(1,3-propanediyl)bis(isothiouronium bromide) is atmospheric moisture absorption during weighing.[1]

The "Zero-Time" Extrapolation Protocol:

  • Setup: Place the microbalance inside a glove box or dry bag with desiccant (<10% RH).

  • Cycle Weighing: If a dry box is unavailable, weigh the sample at

    
    .
    
  • Plot: Graph Mass vs. Time.

  • Extrapolate: Use linear regression to solve for Mass at

    
    . This eliminates the error from moisture uptake during the weighing process.
    

Equation:


[1]

Conclusion & Recommendation

For S,S'-(1,3-propanediyl)bis(isothiouronium bromide), HPLC is necessary but not sufficient. [1]

  • Use HPLC to quantify specific organic impurities like thiourea (Limit: <0.5%).

  • Use Elemental Analysis as the primary release criterion for Assay/Potency . A tolerance of ±0.4% on Carbon and Nitrogen theoretical values is required to confirm the correct salt formation and absence of solvation.

Final Verdict: Do not release isothiouronium salts based on HPLC area-% alone. The "invisible" impurities (water, salts) detected only by EA are the primary cause of downstream synthetic failures.[1]

References

  • Sigma-Aldrich. S,S'-(1,3-Propanediyl)bis(isothiouronium bromide) Product Specification.[1]Link[1]

  • BenchChem. A Comparative Guide to Analytical Methods for Validating Purity.Link[1]

  • FDA. Analytical Procedures and Methods Validation for Drugs and Biologics.Link[1]

  • MDPI. Selection of Method of Chemical Analysis in Measuring the Salinity of Mineral Materials.Link[1]

  • ResearchGate. Synthesis of bis-isothiouronium salts and their application.Link

Sources

X-ray diffraction (XRD) patterns of isothiouronium-treated perovskite films

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the X-ray Diffraction (XRD) Patterns of Isothiouronium-Treated Perovskite Films

For researchers and professionals in materials science and renewable energy, the pursuit of high-quality perovskite films is paramount for advancing optoelectronic devices. The crystallinity, phase purity, and orientation of the perovskite layer, all of which are meticulously revealed by X-ray Diffraction (XRD), are critical determinants of device efficiency and stability. This guide provides a comprehensive comparison of the XRD patterns of perovskite films treated with isothiouronium-based additives against their untreated counterparts. We will delve into the mechanistic insights behind the observed structural changes and provide actionable experimental protocols.

The Rationale for Isothiouronium-Based Additives

Isothiouronium salts and their derivatives, such as thiourea (TU) and guanidinium (GA), have emerged as a powerful class of additives in perovskite precursor engineering.[1] Their efficacy stems from the presence of sulfur and nitrogen-containing functional groups which can act as Lewis bases.[2][3] These groups form transient intermediate adducts with lead iodide (PbI₂), a primary precursor in most common perovskite formulations. This interaction effectively retards the typically rapid and often uncontrolled crystallization of the perovskite film, leading to a more ordered and defect-free crystal structure.[2][3]

Comparative Analysis of XRD Patterns: Untreated vs. Isothiouronium-Treated Films

The most direct evidence of the impact of isothiouronium additives is found in the comparative analysis of their XRD patterns. The following sections break down the key differences observed.

Enhanced Crystallinity and Preferred Orientation

A hallmark of successful perovskite film fabrication is high crystallinity. In XRD patterns, this is manifested by sharp, high-intensity diffraction peaks. The addition of thiourea, for instance, has been shown to significantly increase the intensity of the principal diffraction peaks of methylammonium lead iodide (MAPbI₃), namely the (110) and (220) planes.[4] In some cases, the intensity of the (110) peak can be several orders of magnitude higher in treated films compared to pristine ones.[4]

Concurrently, a narrowing of the full-width at half maximum (FWHM) of these peaks is observed.[4] According to the Scherrer equation, a smaller FWHM value corresponds to a larger crystallite size, indicating that the additive promotes the growth of larger, more ordered crystalline domains.[4] This is crucial as larger grains reduce the density of grain boundaries, which are known to be sites for charge carrier recombination.

Furthermore, isothiouronium additives can induce a preferred crystallographic orientation. In thiourea-treated films, the pronounced intensity of the (110) and (220) peaks, while other peaks like (112) and (310) are diminished, suggests a strongly induced orientation.[4] This textured growth is beneficial for efficient charge transport through the film.

Phase Purity and Suppression of Impurities

A common issue in perovskite film synthesis is the presence of unwanted secondary phases, most notably residual PbI₂. This unreacted precursor can be detrimental to device performance. An optimal concentration of guanidinium iodide (GAI) as a surface treatment has been demonstrated to effectively eliminate the characteristic PbI₂ peak (typically around 12.6° 2θ) from the XRD pattern.[5]

However, the concentration of the additive is critical. Excessive amounts of thiourea can lead to the formation of an intermediate phase, such as PbI₂·SC(NH₂)₂, which introduces its own set of diffraction peaks.[4] Similarly, high concentrations of GAI can induce the formation of 2D perovskite phases, which can be identified by the appearance of new, low-angle diffraction peaks.[5]

Lattice Strain and Peak Position Shifts

The incorporation of larger cations like guanidinium (GA⁺) into the perovskite lattice can induce measurable strain. This is observed in the XRD pattern as a shift in the peak positions. For instance, post-treatment with guanidinium tetrafluoroborate (GATFB) can cause a slight shift in the (110) and (220) peaks to lower 2θ values, which, according to Bragg's law, indicates an expansion of the lattice planes to accommodate the larger organic cation. This intentional introduction of strain can, in some cases, passivate defects and improve the intrinsic stability of the perovskite structure.

Quantitative XRD Data Comparison

The table below summarizes typical quantitative changes observed in the XRD patterns of perovskite films upon treatment with isothiouronium-based additives.

ParameterUntreated Perovskite FilmIsothiouronium-Treated Perovskite FilmSignificance
(110) Peak Intensity LowerSignificantly Higher[4]Indicates enhanced crystallinity and preferred orientation.
(110) Peak FWHM Broader (e.g., 0.17°)[4]Narrower (e.g., 0.06°)[4]Correlates with larger crystallite size and fewer defects.
Crystallite Size SmallerLarger[4]Reduced grain boundary density, leading to less charge recombination.
PbI₂ Peak (≈12.6°) Often PresentReduced or Eliminated[5]Improved precursor conversion and higher phase purity.
(110) Peak Position (2θ) Reference PositionMay shift to lower anglesIndicates lattice strain due to incorporation of the additive cation.

Mechanistic Insights into Crystallization Control

The profound impact of isothiouronium additives on the perovskite crystal structure can be explained by their interaction with the precursors in solution. The following diagram illustrates the proposed mechanism.

G cluster_0 Perovskite Precursor Solution cluster_1 Crystallization Process cluster_2 Resulting Perovskite Film P PbI₂ (Lewis Acid) Int Intermediate Adduct [PbI₂(Additive)] P->Int Lewis Acid-Base Interaction I Isothiouronium Additive (e.g., Thiourea, Lewis Base) I->Int Nuc Controlled Nucleation Int->Nuc Retards rapid crystallization Gro Slower Crystal Growth Nuc->Gro Film High-Quality Perovskite Film (Large Grains, High Crystallinity) Gro->Film

Caption: Mechanism of isothiouronium additive in perovskite crystallization.

The Lewis base character of the sulfur and/or nitrogen atoms in the isothiouronium molecule allows for the formation of a coordination complex, or adduct, with the Lewis acidic Pb²⁺ centers of PbI₂.[2] This intermediate phase is more soluble and stable in the precursor solvent than PbI₂ alone, which effectively slows down the otherwise precipitous reaction with the organic halide salt (e.g., MAI or FAI). This retardation of the crystallization process allows for more ordered and slower growth of the perovskite crystals, leading to the superior film quality observed in the XRD analysis.[3]

Experimental Protocols

To reliably obtain high-quality films for comparative XRD analysis, a meticulous and reproducible experimental procedure is essential.

Protocol 1: Perovskite Film Fabrication with Thiourea Additive
  • Precursor Solution Preparation (Control):

    • Prepare a 1 M stock solution of perovskite precursor (e.g., equimolar MAPbI₃) by dissolving the respective amounts of methylammonium iodide (MAI) and lead iodide (PbI₂) in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).

    • Stir the solution at 60°C for at least 2 hours.

  • Precursor Solution Preparation (Thiourea-Treated):

    • To the control precursor solution, add a specific molar percentage of thiourea (e.g., 0.5 mol% relative to PbI₂).

    • Stir the solution at 60°C for an additional hour to ensure complete dissolution and adduct formation.

  • Film Deposition:

    • Clean substrates (e.g., FTO glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Treat the substrates with UV-Ozone for 15 minutes.

    • Spin-coat the precursor solution onto the substrate in a two-step program (e.g., 1000 rpm for 10s, followed by 5000 rpm for 30s).

    • During the second step, at approximately the 15-second mark, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.

  • Annealing:

    • Immediately transfer the substrate onto a hotplate and anneal at 100°C for 10 minutes in a nitrogen-filled glovebox.

  • XRD Analysis:

    • Perform XRD measurements on the resulting films using a diffractometer with Cu Kα radiation.

    • Scan a 2θ range from 10° to 50° to capture all relevant diffraction peaks.

The following workflow diagram visualizes this experimental process.

G cluster_0 Preparation cluster_1 Deposition cluster_2 Post-Processing & Analysis P_Ctrl Prepare Control Precursor Solution Clean Substrate Cleaning P_Treat Prepare Treated Precursor Solution (+ Isothiouronium) Spin Spin-Coating & Antisolvent Quenching Clean->Spin Anneal Thermal Annealing Spin->Anneal XRD XRD Analysis Anneal->XRD

Caption: Experimental workflow for preparing and analyzing perovskite films.

Conclusion

The use of isothiouronium-based additives represents a highly effective strategy for controlling the crystallization of perovskite films. As demonstrated through a comparative analysis of their XRD patterns, these additives lead to demonstrably superior film quality, characterized by enhanced crystallinity, larger grain sizes, preferred crystal orientation, and higher phase purity. The underlying mechanism, rooted in the formation of transient lead-additive adducts, provides a clear chemical rationale for these improvements. For researchers aiming to push the boundaries of perovskite solar cell performance and stability, a thorough understanding and application of these principles, verified through meticulous XRD analysis, is an indispensable tool.

References

Sources

HPLC Method Development for Separating Isothiouronium Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Isothiouronium salts are highly polar, cationic compounds frequently utilized as critical intermediates in the synthesis of thiols [1] and as structural motifs in drug development. Due to their permanent positive charge and high hydrophilicity, these compounds present a formidable challenge for traditional High-Performance Liquid Chromatography (HPLC).

This guide objectively compares standard reversed-phase (RP-HPLC), ion-pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and mixed-mode chromatography for the separation of isothiouronium salts. By analyzing the underlying chromatographic mechanisms, this document provides researchers and analytical scientists with field-proven insights to select and validate the optimal analytical method.

The Chromatographic Challenge: Polarity and Charge

Isothiouronium salts (e.g., S-benzylisothiouronium chloride, 2-(3-(Triethoxysilyl)propyl)isothiouronium chloride) possess a delocalized positive charge across the nitrogen-carbon-sulfur system [2]. When injected onto a standard C18 reversed-phase column, the strong hydration shell surrounding the cationic group prevents the molecule from partitioning into the hydrophobic stationary phase.

The Result: The analytes elute in the void volume (


) with severe peak tailing caused by secondary electrostatic interactions with residual, unendcapped silanols on the silica matrix. Overcoming this requires altering either the analyte's apparent charge state or the fundamental retention mechanism of the column.

G Start Isothiouronium Salt HPLC Method Development CheckPolarity Assess Polarity & Charge (Highly Polar, Cationic) Start->CheckPolarity RP Standard C18 RP-HPLC (Poor Retention, Tailing) CheckPolarity->RP Default Choice IP Ion-Pairing RP-HPLC (Good Retention, No MS) CheckPolarity->IP Add Ion-Pairing Agent HILIC HILIC (Solubility Issues in ACN) CheckPolarity->HILIC High Organic Mobile Phase MixedMode Mixed-Mode (e.g., Newcrom R1) (Optimal: Dual Retention, MS Compatible) CheckPolarity->MixedMode Dual-Mechanism Column

Fig 1. Decision matrix for isothiouronium salt HPLC method development.

Comparative Analysis of HPLC Modalities

Alternative 1: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

To force retention on a C18 column, an anionic ion-pairing reagent (e.g., sodium hexanesulfonate) is added to the mobile phase.

  • Causality: The negatively charged sulfonate binds to the positively charged isothiouronium group, forming a neutral, hydrophobic complex that readily partitions into the C18 layer.

  • Limitations: Ion-pairing reagents cause severe ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, they permanently alter the stationary phase, requiring dedicated columns and extended equilibration times (often >40 column volumes).

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase (>70% Acetonitrile).

  • Causality: Retention is driven by the partitioning of the polar isothiouronium salt into a water-enriched layer immobilized on the stationary phase surface.

  • Limitations: Many isothiouronium salts exhibit poor solubility in high concentrations of acetonitrile. Injecting an aqueous sample into a HILIC system often leads to severe peak distortion or sample precipitation within the column.

Alternative 3: Mixed-Mode Chromatography (The Optimal Solution)

Mixed-mode columns (such as the SIELC Newcrom R1) embed both hydrophobic alkyl chains and ion-exchange groups into the same silica ligand [3].

  • Causality: The retention of the isothiouronium salt becomes a synergistic effect. The hydrophobic tail of the molecule interacts with the alkyl ligand, while the positively charged isothiouronium group undergoes electrostatic attraction with the embedded anionic groups. This orthogonal control allows for sharp peaks and excellent retention using simple, MS-compatible mobile phases (e.g., Acetonitrile/Water/Formic Acid) [2].

G cluster_0 Mixed-Mode Stationary Phase Analyte Isothiouronium Cation (+ Charge, Hydrophobic tail) AlkylChain Alkyl Chain (Hydrophobic Interaction) Analyte->AlkylChain Controlled by % Organic (ACN) AnionicGroup Embedded Anionic Group (Electrostatic Attraction) Analyte->AnionicGroup Controlled by Buffer/pH

Fig 2. Dual-retention mechanism of mixed-mode chromatography.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of a standard isothiouronium salt mixture across the evaluated methodologies.

MethodologyRetention Factor (

)
Peak Asymmetry (

)
MS CompatibilityEquilibration Volume
Standard C18 (RP-HPLC) < 0.5 (Void)> 2.5 (Severe Tailing)Yes~10 CV
Ion-Pairing (IP-RP-HPLC) 3.0 - 6.01.1 - 1.3No (Suppression)40 - 50 CV
HILIC 2.0 - 4.01.2 - 1.8Yes~20 CV
Mixed-Mode (Newcrom R1) 4.0 - 8.0 1.0 - 1.2 Yes (w/ Formic Acid)~15 CV

Data synthesis indicates that Mixed-Mode chromatography provides the highest retention and peak symmetry while maintaining full compatibility with mass spectrometric detection.

Experimental Workflows & Methodologies

To ensure a self-validating system, the following step-by-step methodology details the setup and system suitability testing for the Mixed-Mode approach.

Protocol: Mixed-Mode HPLC Analysis of Isothiouronium Salts

1. Mobile Phase Preparation

  • Action: Prepare an isocratic mobile phase consisting of 50% Acetonitrile, 50% Water, and 0.1% Formic Acid (v/v).

  • Causality: Acetonitrile controls the hydrophobic retention. Formic acid lowers the pH to suppress residual silanol ionization while providing the necessary ionic strength to mediate the cation-exchange interaction. Formic acid is chosen over phosphoric acid specifically to maintain LC-MS volatility [3].

2. System Equilibration

  • Action: Purge the HPLC system and equilibrate the mixed-mode column (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min for 15 Column Volumes (CV).

  • Causality: Mixed-mode stationary phases require slightly longer equilibration than standard C18 columns to properly stabilize the hydration layer around the embedded ionic groups.

3. System Suitability Test (SST) - Self-Validation Step

  • Action: Inject 10 µL of a 1.0 mg/mL reference standard (e.g., S-benzylisothiouronium chloride).

  • Acceptance Criteria: Theoretical plates (

    
    ) > 2500; Tailing Factor (
    
    
    
    ) < 1.5; Relative Standard Deviation (RSD) of retention time < 1.0% over three replicate injections.
  • Causality: This step mathematically validates that both the hydrophobic and electrostatic mechanisms of the column are functioning synergistically before committing valuable experimental samples.

4. Sample Analysis & Orthogonal Tuning

  • Action: Inject the unknown sample mixture. If the retention time is too long, increase the buffer concentration (e.g., to 0.2% Formic Acid) to weaken the electrostatic attraction, or increase the Acetonitrile percentage to weaken the hydrophobic interaction.

  • Causality: Unlike standard C18, mixed-mode allows for 2D tuning. You can independently adjust the ionic strength and the organic modifier to resolve co-eluting impurities.

References

  • Title: Carbamimidothioic acid, phenylmethyl ester, monohydrochloride Source: SIELC Technologies URL: [Link]

  • Title: Separation of 2-(3-(Triethoxysilyl)propyl)isothiouronium chloride on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Comparative Stability Guide: Bromide vs. Chloride Isothiouronium Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of bromide and chloride isothiouronium analogues, focusing on their physicochemical stability, synthesis kinetics, and storage requirements.[1]

Executive Summary

In the development of thiourea-derived therapeutics and reagents, the choice of counterion—bromide (


) versus chloride (

)—is a critical determinant of solid-state stability and process efficiency.

The Verdict: While Chloride analogues are often more soluble and derived from cheaper starting materials, they exhibit significantly higher hygroscopicity , making them prone to "caking" and hydrolysis-induced degradation upon storage. Bromide analogues are generally superior for long-term solid-state stability , offering higher crystallinity, lower hygroscopicity, and faster synthetic kinetics due to the superior leaving-group ability of bromide in the precursor alkylation step.

Mechanistic Underpinnings[1]

To understand the stability profile, one must analyze the two primary vectors of degradation: Hygroscopicity-Induced Hydrolysis and Nucleophilic Reversibility .[1]

A. The Hygroscopicity Factor (Solid-State)

The stability difference is rooted in the hydration enthalpy of the counterion.[1]

  • Chloride (

    
    ):  Has a higher charge density and higher hydration energy (
    
    
    
    ). This makes the crystal lattice more prone to absorbing atmospheric moisture. Once a water monolayer forms on the crystal surface, the salt dissociates locally, creating a micro-environment where hydrolysis can occur.[1]
  • Bromide (

    
    ):  Has a lower charge density and lower hydration energy (
    
    
    
    ). Bromide salts are typically less hygroscopic, maintaining a dry, crystalline state even in moderately humid environments.[1]
B. The Hydrolysis Pathway (Chemical)

Isothiouronium salts are kinetically stable in acidic media but rapidly hydrolyze in neutral-to-basic conditions (pH > 7) or in the presence of moisture.[1] The degradation yields a thiol and urea (or urea derivative).[1]

Pathway:



Because chloride salts attract more water, they effectively "self-catalyze" this degradation by providing the necessary solvent medium (water) on the particle surface during storage.

C. Synthesis Kinetics (The "Leaving Group" Effect)

The synthesis of these salts involves the nucleophilic attack of thiourea sulfur on an alkyl halide.[1]

  • Alkyl Bromides: React faster due to the weaker C-Br bond (Bond Dissociation Energy

    
    ) and the stability of the leaving bromide ion.
    
  • Alkyl Chlorides: React slower (C-Cl BDE

    
    ), often requiring iodide catalysis or prolonged reflux, which can increase thermal degradation byproducts.[1]
    
Comparative Stability Profile

The following data summarizes physical properties observed in standard analogues (e.g., S-benzyl and S-ethyl derivatives).

FeatureIsothiouronium Bromide Isothiouronium Chloride Implication
Hygroscopicity Low to ModerateHigh Chlorides require desiccated storage; Bromides are more robust.[1]
Melting Point Generally Higher (Sharp)Often Lower (Broad)*Higher Mp correlates with better lattice energy and stability.[1]
Synthesis Rate Fast (1-3 hours reflux)Slow (6-12+ hours reflux)Bromides allow milder processing conditions.[1]
Solubility (Water) HighVery High Chlorides are preferred only if extreme aqueous solubility is required.[1]
Storage Shelf-Life > 2 Years (Ambient)6-12 Months (Desiccated)Bromides are the preferred form for API banking.[1]

*Note: S-benzylisothiouronium chloride has a melting point of ~172-176°C but is noted in safety data as "Hygroscopic," whereas the bromide analogues often exhibit superior resistance to moisture uptake.

Visualizations
Diagram 1: Synthesis & Degradation Pathways

This diagram illustrates the kinetic advantage of the bromide synthesis and the "Danger Zone" of hydrolysis that chlorides are more susceptible to entering via moisture absorption.[1]

G cluster_0 Synthesis (Nucleophilic Substitution) cluster_1 Degradation (Hydrolysis) Thiourea Thiourea (NH2)2CS Transition Transition State [SN2] Thiourea->Transition AlkylHalide Alkyl Halide (R-X) AlkylHalide->Transition Salt Isothiouronium Salt [R-S-C(NH2)2]+ X- Transition->Salt Faster for X=Br Slower for X=Cl Thiol Thiol (R-SH) (Degradant) Salt->Thiol Hydrolysis Urea Urea (Byproduct) Salt->Urea Moisture Atmospheric Moisture Moisture->Salt High Affinity (Chlorides) pH Basic pH / Heat pH->Salt Catalyzes

Caption: The synthesis of isothiouronium salts is kinetically favored by bromide precursors. Degradation is driven by moisture ingress, which is significantly more aggressive in chloride analogues due to higher hygroscopicity.

Experimental Protocols
Protocol A: Comparative Hygroscopicity Stress Test

Objective: To quantify the moisture uptake rate of Br vs. Cl analogues.

  • Preparation: Dry 1.0 g of both the bromide and chloride isothiouronium salts in a vacuum oven at 40°C for 24 hours to establish a "dry mass" baseline.

  • Chamber Setup: Prepare a humidity chamber using a saturated NaCl solution (creates ~75% RH at 25°C).[1]

  • Exposure: Place open weighing boats containing the samples into the chamber.

  • Measurement: Weigh samples at t=0, 1h, 4h, 24h, and 48h.

  • Analysis: Plot % Weight Gain vs. Time.

    • Expectation: Chloride samples will show a steep initial mass gain (water adsorption) followed by deliquescence (turning into liquid). Bromide samples should show minimal gain (<2%) and remain solid.[1]

Protocol B: High-Yield Synthesis of S-Alkylisothiouronium Bromide

Objective: To synthesize a stable bromide salt (e.g., S-ethylisothiouronium bromide).

  • Stoichiometry: Mix 0.1 mol Thiourea and 0.11 mol Ethyl Bromide (10% excess) in 50 mL absolute ethanol.

  • Reflux: Heat to reflux (approx. 78°C).

    • Observation: The thiourea will dissolve as the reaction proceeds.[1] Reflux for 2-3 hours. (Note: The chloride analogue would require 6-8 hours).

  • Isolation: Cool the solution to 0°C in an ice bath. The product often crystallizes spontaneously.[1]

  • Precipitation: If no crystals form, add 50 mL of cold diethyl ether (antisolvent) to force precipitation.

  • Filtration: Filter the white crystalline solid and wash with cold ether.

  • Drying: Dry under vacuum. Do not use heat >60°C to avoid thermal reversal.

Diagram 2: Stability Testing Workflow

This workflow ensures consistent data generation when comparing salt forms.[1]

Workflow Start Start: Salt Selection Dry Vacuum Drying (40°C, 24h) Start->Dry Split Split Samples Dry->Split Arm1 Arm A: Thermal Stress (60°C, Dry) Split->Arm1 Arm2 Arm B: Humidity Stress (25°C, 75% RH) Split->Arm2 Measure1 Measure Melting Point (DSC) Arm1->Measure1 Measure2 Measure Weight Gain (Gravimetric) Arm2->Measure2 Analyze HPLC Analysis (Check for Thiol/Disulfide) Measure1->Analyze Measure2->Analyze

Caption: A standardized workflow for evaluating the solid-state stability of isothiouronium salts, separating thermal effects from moisture-induced degradation.

References
  • PubChem. (2025).[1][2] S-Ethylisothiuronium bromide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Kelbysheva, E., et al. (2018).[1] Ratio of products in the alkaline hydrolysis of isothiouronium salts. ResearchGate. Retrieved from [Link]

  • Lumen Learning. (n.d.).[1] Preparation of alkyl halides & related (RX). Organic Chemistry 1. Retrieved from [Link]

Sources

confirming thiol conversion efficiency from isothiouronium precursors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming Thiol Conversion Efficiency from Isothiouronium Precursors: A Comparative Analytical Guide

Introduction Generating free thiols (-SH) is a foundational process in bioconjugation, materials science, and drug development. While direct nucleophilic substitution using sodium hydrosulfide (NaSH) or hydrogen sulfide (H2S) is possible, these methods are plagued by the extreme toxicity of H2S gas and a high risk of over-alkylation, which leads to unwanted thioether byproducts. Consequently, the reaction of an alkyl halide with thiourea to form an intermediate S-alkylisothiouronium salt, followed by alkaline hydrolysis, has become the gold standard for high-yield, chemoselective thiol preparation[1].

Compared to alternatives like thioacetate deprotection (which requires harsh reducing conditions that can cleave sensitive esters) or direct thiolation via Traut's reagent (which is limited to primary amines), the isothiouronium pathway is highly robust. However, the critical bottleneck in this workflow is accurately confirming the conversion efficiency during the final hydrolysis step.

As a Senior Application Scientist, I approach this challenge by relying on self-validating analytical systems. This guide objectively compares the leading analytical products—Ellman's Reagent (DTNB) and ThioGlo® 1 (MMBC)—for quantifying thiol conversion, providing the mechanistic rationale and experimental methodologies necessary to optimize your workflows.

Mechanistic Rationale: The Isothiouronium Pathway

The synthesis relies on a two-step process. First, thiourea acts as a potent nucleophile in an SN2 reaction with an alkyl halide, forming an S-alkylisothiouronium salt. This intermediate is stable, odorless, and easily isolated. Second, basic hydrolysis (typically using NaOH) deprotonates the intermediate, driving the cleavage of the carbon-sulfur-nitrogen complex to release the free thiolate and a urea byproduct[2]. The mixture is subsequently acidified to yield the free thiol.

IsothiouroniumPathway A Alkyl Halide (R-X) C S-Alkylisothiouronium Salt Intermediate A->C SN2 Substitution B Thiourea (NH2-CS-NH2) B->C D Basic Hydrolysis (NaOH / Heat) C->D E Free Thiol (R-SH) D->E Cleavage F Urea Byproduct D->F

Fig 1: Reaction mechanism of thiol synthesis via an isothiouronium salt intermediate.

Comparative Analysis of Thiol Quantification Products

To confirm the efficiency of the hydrolysis step, the resulting free thiol must be quantified against the theoretical yield. We compare three primary analytical approaches:

  • Ellman's Reagent (DTNB): The traditional colorimetric standard. DTNB reacts with free sulfhydryl groups under slightly alkaline conditions (pH 8.0) via a disulfide exchange mechanism. This releases the 5-nitro-2-thiobenzoic acid (TNB) dianion, which has a strong molar extinction coefficient (14,150 M⁻¹cm⁻¹) at 412 nm[3].

  • ThioGlo® 1 (MMBC): A highly sensitive fluorometric alternative. ThioGlo 1 is a maleimide derivative of a naphthopyranone fluorophore. It reacts rapidly (ca. 1 min) with thiols via a Michael addition mechanism at neutral pH[4][5]. Upon adduct formation, its fluorescence increases roughly 50-fold, allowing for nanomolar detection limits[5].

  • LC-MS: Used for complex mixtures where structural confirmation (m/z ratio) is required alongside quantification.

Data Presentation: Performance Comparison
Analytical FeatureEllman's Reagent (DTNB)ThioGlo® 1 (MMBC)LC-MS (Analytical)
Reaction Mechanism Disulfide exchangeMichael additionMass/Charge separation
Signal Readout Absorbance (412 nm)Fluorescence (Ex: 384nm / Em: 513nm)m/z ratio
Limit of Detection ~0.1 mM (Micromolar)~0.028 µM (Nanomolar)[6]Picomolar (pM)
Optimal Assay pH 8.0 (Slightly alkaline)7.0 - 7.4 (Neutral)Solvent dependent
Primary Interferences Endogenous reducing agentsSulfite, high pH (maleimide hydrolysis)[4]Ion suppression
Best Application Routine bulk quantificationTrace thiol detection, high-throughputComplex mixtures, structural ID

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol must be a self-validating system. This means incorporating standard curves and blank controls directly into the workflow to account for reagent degradation, background noise, or matrix effects.

Protocol 1: Hydrolysis of the Isothiouronium Salt

Causality Note: The reaction must be heated to drive the cleavage, but over-heating in the presence of oxygen can lead to disulfide formation. Degassing solvents is critical for maximizing conversion efficiency.

  • Dissolve the crude S-alkylisothiouronium salt in a degassed aqueous solution of 2M NaOH.

  • Heat the mixture to reflux for 2-4 hours under an inert atmosphere (nitrogen or argon) to facilitate hydrolysis[2].

  • Cool the reaction mixture to 0°C in an ice bath.

  • Acidify the mixture dropwise with 6M HCl until the pH reaches ~2.0. Why? This protonates the highly reactive thiolate anion back to the stable free thiol, preventing spontaneous oxidation during extraction.

  • Extract the aqueous layer 3x with diethyl ether, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure[2].

Protocol 2: Colorimetric Confirmation via Ellman's Assay

Causality Note: The assay buffer must be strictly maintained at pH 8.0. Below pH 7.5, the disulfide exchange is too slow; above pH 8.5, spontaneous oxidation and hydrolysis of DTNB occur[3].

  • Buffer Prep: Prepare 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA (Reaction Buffer). Why? EDTA chelates trace metals that catalyze thiol oxidation.

  • Reagent Prep: Dissolve 4 mg/mL of DTNB in the Reaction Buffer to create the working solution[3].

  • Standard Curve: Prepare a 1.5 mM stock of cysteine hydrochloride monohydrate in Reaction Buffer. Create a serial dilution (1.5, 1.25, 1.0, 0.75, 0.5, 0.25, 0 mM) to serve as your internal validation[3].

  • Assay: In a 96-well plate or cuvette, mix 50 µL of Ellman's reagent solution with 250 µL of each standard or unknown sample.

  • Incubation: Incubate at room temperature for exactly 15 minutes to allow complete TNB release[3].

  • Readout: Measure absorbance at 412 nm. Calculate the thiol concentration of the unknown by interpolating from the linear regression of the cysteine standard curve.

Protocol 3: Fluorometric Confirmation via ThioGlo 1

Causality Note: ThioGlo 1 is highly susceptible to maleimide ring hydrolysis at basic pH. The reaction must be buffered strictly between 7.0 and 7.4 to prevent non-specific background fluorescence[4].

  • Buffer Prep: Prepare 0.1 M phosphate buffer, pH 7.4.

  • Reagent Prep: Dissolve ThioGlo 1 in anhydrous DMSO to a concentration of 2 mM. Note: ThioGlo 1 exhibits very little fluorescence prior to thiol addition, obviating the need to wash out unreacted dye[5].

  • Standard Curve: Prepare a glutathione (GSH) standard curve ranging from 0 to 10 µM in the pH 7.4 buffer.

  • Assay: Mix 10 µL of the ThioGlo 1 stock with 990 µL of the standard or diluted unknown sample.

  • Incubation: Incubate for 5 minutes at room temperature in the dark. The Michael addition is rapid and quantitative[4][5].

  • Readout: Measure fluorescence using an excitation wavelength of 384 nm and an emission wavelength of 513 nm[7].

QuantificationWorkflow S1 Thiol Sample (Post-Hydrolysis) E_Assay Ellman's Reagent (DTNB) pH 8.0 Buffer S1->E_Assay T_Assay ThioGlo 1 (MMBC) pH 7.0-7.4 Buffer S1->T_Assay E_Read Absorbance @ 412 nm (TNB Dianion) E_Assay->E_Read T_Read Fluorescence Ex: 384nm / Em: 513nm T_Assay->T_Read Calc Quantification via Standard Curve E_Read->Calc T_Read->Calc

Fig 2: Comparative workflow for colorimetric and fluorometric thiol quantification.

Conclusion

Confirming the conversion efficiency of isothiouronium precursors to free thiols is a critical quality control step that dictates the success of downstream applications. For routine, high-concentration batch synthesis, Ellman's reagent remains the most cost-effective and reliable method. However, for micro-scale bioconjugation or when dealing with limited sample volumes where high sensitivity is paramount, ThioGlo 1 provides superior performance due to its rapid kinetics and nanomolar detection limits. By strictly adhering to the pH and buffer constraints outlined above, researchers can ensure highly accurate, reproducible quantification.

References

Sources

Safety Operating Guide

s,s'-(1,3-propanediyl)bis(isothiouronium bromide) proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of reactive chemical precursors is just as critical as the syntheses they enable. In drug development and materials science, bis-isothiouronium salts like S,S'-(1,3-propanediyl)bis(isothiouronium bromide) are highly valued as stable, odorless benchtop precursors for volatile dithiols. However, this stability is conditional.

When it comes to disposal, mishandling this compound can lead to the rapid release of toxic hydrogen bromide (HBr) gas, malodorous sulfur species, and severe environmental contamination. This guide provides a mechanistic, field-proven framework for the safe handling, spill containment, and ultimate disposal of this compound, ensuring your laboratory maintains strict compliance and operational safety.

Physicochemical & Hazard Profile

To design a safe disposal strategy, we must first quantify the chemical and thermal behavior of the waste material. Below is the operational data profile for S,S'-(1,3-propanediyl)bis(isothiouronium bromide)[1].

ParameterSpecification / Hazard Data
Chemical Name S,S'-(1,3-propanediyl)bis(isothiouronium bromide)
CAS Number 5442-32-0
Molecular Formula C5H14Br2N4S2
Molecular Weight 354.13 g/mol
Primary Hazards Acute Oral Toxicity (Category 4); Aquatic Toxicity
Chemical Incompatibilities Strong oxidizing agents, strong bases, ambient moisture
Thermal Decomposition Hydrogen bromide (HBr), Sulfur oxides (SOx), Nitrogen oxides (NOx)

The Causality Behind Disposal Strategies

Standard disposal protocols often fail because operators do not understand the underlying chemistry of the waste. As an application scientist, I require my teams to understand why we execute specific safety measures:

  • The Hydrolysis Risk (Why we control pH): Isothiouronium salts are highly susceptible to alkaline hydrolysis. If aqueous waste containing this compound is mixed with basic waste streams, it will undergo rapid hydrolytic cleavage to form 1,3-propanedithiol and urea byproducts. 1,3-propanedithiol is highly volatile, extremely malodorous, and toxic. Therefore, aqueous waste must be strictly maintained at a neutral to slightly acidic pH.

  • The Oxidation Hazard (Why we segregate): The sulfur atoms in the isothiouronium moiety are in a reduced state. If this waste is accidentally mixed with strong oxidizers (e.g., nitric acid, peroxides, or even concentrated bleach), it can trigger a violent exothermic reaction, potentially leading to a fire or the premature release of sulfur dioxide gas[2].

  • Thermal Destruction (Why we incinerate): This compound cannot be discharged into the sanitary sewer due to its aquatic toxicity and the presence of bromide counterions, which disrupt municipal water treatment[2]. The only scientifically sound disposal method is high-temperature incineration at a licensed facility equipped with wet flue-gas scrubbers capable of neutralizing the HBr and SOx generated during combustion.

Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating. By embedding quality control checks directly into the workflow, we eliminate the guesswork from hazardous waste management.

Protocol A: Routine Solid Waste & Original Container Disposal
  • Collection: Gather all unused solid material, contaminated weighing paper, and empty original containers. Do not attempt to rinse the original glass/plastic containers, as residual water can degrade the salt over time.

  • Containment: Place the items into a high-density polyethylene (HDPE) solid waste drum.

  • Segregation: Ensure this drum is explicitly labeled as "Halogenated Organic Solid Waste - Contains Bromide and Sulfur." Store it strictly away from any oxidizing agents[2].

  • Validation Check: Inspect the seal of the HDPE drum. A properly sealed and segregated drum should emit zero odor. If a sulfurous odor is detected, moisture has breached the container and initiated degradation; immediately transfer the contents to a new, dry containment vessel under a fume hood.

Protocol B: Aqueous Waste Management
  • pH Adjustment (Critical Step): Before transferring any aqueous solutions containing S,S'-(1,3-propanediyl)bis(isothiouronium bromide) into a bulk liquid waste carboy, test the solution's pH. Use dilute HCl to adjust the pH to exactly 6.0–7.0. Never allow the pH to exceed 7.5.

  • Transfer: Pour the neutralized solution into a designated "Halogenated Aqueous Waste" carboy.

  • Validation Check: After sealing the carboy, leave it in a vented fume hood for 15 minutes. A successful stabilization is confirmed by the complete absence of a skunk-like or rotten-egg odor. If an odor is detected, immediately re-verify the pH and check for basic contamination.

Protocol C: Accidental Spill Containment
  • Isolate: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity. Wear full PPE (nitrile gloves, lab coat, and particulate respirator if dust is present).

  • Mechanical Sweeping: Do not use water or wet paper towels, which will dissolve the salt and spread the contamination. Instead, mechanically sweep the solid using a static-free brush and dustpan.

  • Binding: If the material is already wet, cover the spill entirely with an inert, non-combustible absorbent material (such as diatomaceous earth or dry sand). Do not use combustible sawdust or reactive chemical neutralizers.

  • Disposal: Transfer the swept material into a hazardous waste bag, seal it tightly, and process it via Protocol A.

Waste Management Workflow

The following logic diagram outlines the operational decision tree for managing this specific chemical waste stream.

G A S,S'-(1,3-propanediyl)bis (isothiouronium bromide) D Accidental Spill A->D BA BA A->BA B Solid Waste B1 Seal in Original Container (Keep Dry) B->B1 C Aqueous Waste C1 Verify pH 6.0 - 7.0 (Prevent Hydrolysis) C->C1 D1 Mechanically Sweep (Use Inert Absorbent) D->D1 BA->C E Segregate from Strong Oxidisers & Bases B1->E C1->E D1->E F Licensed Hazardous Waste Incineration (HBr & SOx Flue-Gas Scrubbing) E->F

Workflow for the segregation and disposal of bis-isothiouronium bromide waste.

References

  • University of Cambridge Safety Office. (n.d.). Disposal of Chemical Waste. Retrieved from[Link]

Sources

Personal protective equipment for handling s,s'-(1,3-propanediyl)bis(isothiouronium bromide)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows involving sulfur-containing precursors. S,S'-(1,3-propanediyl)bis(isothiouronium bromide) is a highly valuable reagent, primarily utilized as a stable, crystalline precursor for the synthesis of dithiols. However, its handling requires a deep understanding of its latent reactivity. The compound itself is a localized irritant, but the true operational hazard lies in its degradation pathway.

This guide provides the causality behind the safety protocols, ensuring your laboratory maintains a self-validating system for chemical handling.

Chemical Profile & Hazard Causality

Before establishing a safety protocol, we must understand the physical and chemical parameters of the substance[1].

Quantitative Data Summary
PropertySpecificationOperational Implication
CAS Number 5442-32-0Unique identifier for SDS and waste tracking.
Linear Formula C₅H₁₄Br₂N₄S₂Contains two bromide counterions; halogenated waste protocols apply.
Molecular Weight 354.13 g/mol Required for precise stoichiometric calculations during hydrolysis.
Physical State Solid (Powder/Crystalline)High risk of aerosolization and static cling during weighing.
Mechanistic Hazard (The "Why")

Isothiouronium salts are intentionally designed to be stable under neutral or acidic conditions but are highly reactive in the presence of a base[2]. When exposed to strong bases (e.g., NaOH, KOH, or aliphatic amines), the compound undergoes rapid alkaline hydrolysis[2]. This reaction cleaves the isothiouronium moiety, releasing 1,3-propanedithiol and urea byproducts.

1,3-propanedithiol is an extremely volatile, toxic liquid with a suffocating, skunk-like odor. Accidental exposure to bases during weighing or transfer will instantly generate this dithiol, often leading to immediate laboratory evacuations.

Mechanism Salt S,S'-(1,3-Propanediyl) bis(isothiouronium bromide) Hydrolysis Alkaline Hydrolysis Salt->Hydrolysis Base Strong Base (e.g., NaOH) Base->Hydrolysis Thiol 1,3-Propanedithiol (Volatile, Toxic) Hydrolysis->Thiol Hazard Urea Urea (Byproduct) Hydrolysis->Urea

Base-catalyzed hydrolysis pathway generating toxic 1,3-propanedithiol.

Core Personal Protective Equipment (PPE) Matrix

Do not treat this compound as a generic salt. The PPE selected must account for both the solid-state bromide irritant and the potential liquid/vapor dithiol hazard.

Protection ZoneRequired EquipmentMaterial Specification & Causality
Hands Nitrile Gloves (Double Gloved)Minimum 5 mil thickness. Nitrile provides superior resistance to sulfur-containing organics compared to latex, which dithiols can permeate rapidly.
Eyes Chemical Splash GogglesEssential for powder handling. Standard safety glasses do not protect against aerosolized bromide salts entering from the sides.
Body Flame-Retardant Lab CoatStandard barrier protection. Must be fully buttoned to prevent skin contact with irritant dust.
Respiratory Class II Fume HoodAbsolute requirement. Prevents inhalation of dust and captures volatile thiols if accidental base hydrolysis occurs.

Step-by-Step Operational Workflows

Workflow A: Safe Weighing and Transfer

This protocol is a self-validating system: by physically removing the catalyst (bases) from the environment, you eliminate the risk of accidental dithiol generation.

  • Pre-Operation Clearance: Remove all basic reagents (amines, hydroxides, carbonates) from the fume hood.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the balance with an anti-static cloth. Bromide salts often hold a static charge, causing the powder to "jump" and aerosolize.

  • Transfer: Use a grounded, anti-static weigh boat and a clean stainless-steel spatula. Weigh the material exclusively inside the fume hood.

  • Dissolution: Dissolve the salt in neutral or slightly acidic aqueous/organic solvents before removing the flask from the hood.

  • Decontamination: Wipe down all spatulas and the balance with a damp cloth, followed by an ethanol wipe, to capture any microscopic dust.

Workflow B: Controlled Synthesis of 1,3-Propanedithiol (Alkaline Hydrolysis)

If your experimental objective is to intentionally synthesize the dithiol from this precursor, you must use the following validated methodology[2]:

  • Apparatus Setup: Assemble a reflux apparatus inside a Class II fume hood. Connect the condenser exhaust to a bleach trap (10% NaOCl) to scrub escaping thiol vapors.

  • Solvation: Dissolve S,S'-(1,3-propanediyl)bis(isothiouronium bromide) in degassed, distilled water under an inert argon atmosphere.

  • Hydrolysis Initiation: Slowly add an aqueous solution of NaOH (in molar excess) dropwise while stirring vigorously.

  • Thermal Cleavage: Heat the mixture to reflux for 2 hours to drive the hydrolysis to completion[2].

  • Protonation & Extraction: Cool the mixture to room temperature. Acidify with dilute HCl to protonate any thiolate anions, then extract the resulting 1,3-propanedithiol using diethyl ether.

  • Immediate Quenching: Quench all aqueous waste and glassware with bleach before removing them from the hood.

Workflow Start Pre-Operation: Clear Hood of Bases PPE Don Core PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Weighing (Anti-static tools) Hood->Weigh Prep Solution Preparation (Neutral/Acidic Media) Weigh->Prep Spill Spill or Odor Event? Prep->Spill Clean Spill Protocol (Bleach Oxidation) Spill->Clean Yes Dispose Hazardous Waste (Halogenated/Sulfur) Spill->Dispose No Clean->Dispose End Decontamination & Log Entry Dispose->End

Workflow for handling S,S'-(1,3-propanediyl)bis(isothiouronium bromide) safely.

Accidental Exposure & Spill Protocol

Your response to a spill depends entirely on whether the compound has remained a solid or has undergone hydrolysis.

  • Solid Powder Spill: Do NOT dry sweep, as this aerosolizes the bromide salt. Cover the spill with damp absorbent pads. Carefully scoop the pads into a sealable hazardous waste bag.

  • The "Sniff Test" Validation (Hydrolysis Event): The human nose can detect dithiols at parts-per-billion (ppb) levels. If a foul, skunk-like odor is detected, base hydrolysis has occurred, and your fume hood containment has been breached.

  • Chemical Neutralization: Immediately evacuate non-essential personnel. Wearing full PPE, apply a 10% sodium hypochlorite (bleach) solution directly to the spill area. The bleach rapidly oxidizes the volatile thiol into a non-volatile, odorless sulfonate, neutralizing both the toxicity and the stench.

Disposal & Environmental Logistics

Improper disposal of isothiouronium salts is a primary cause of environmental health and safety (EHS) violations.

  • Waste Segregation: Never dispose of this compound in a generic aqueous waste carboy, especially if that carboy contains basic waste. Doing so will generate dithiols inside a sealed container, creating a pressurized, toxic hazard.

  • Labeling: Collect all solid and liquid waste in a dedicated, clearly labeled container marked: "Halogenated/Sulfur Organic Waste - DO NOT MIX WITH BASES."

References

  • Chemistry of Polythiols and Their Industrial Applications. National Institutes of Health (NIH) - PMC. URL:[Link]

  • Synthetic access to thiols: A review. Indian Academy of Sciences (J. Chem. Sci. 2024). URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.